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  • Product: 2-(2-Methoxybenzylamino)nicotinic acid
  • CAS: 1019372-81-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxybenzylamino)nicotinic Acid

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-(2-Methoxybenzylamino)nicotinic acid, a valuable building block in medicinal chemistry and drug development.[1] Intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-(2-Methoxybenzylamino)nicotinic acid, a valuable building block in medicinal chemistry and drug development.[1] Intended for researchers, scientists, and professionals in the field, this document elucidates the core chemical principles, compares viable synthetic strategies, and offers a detailed, field-proven experimental protocol.

Introduction to 2-(2-Methoxybenzylamino)nicotinic Acid

2-(2-Methoxybenzylamino)nicotinic acid, a derivative of nicotinic acid, holds significant interest within pharmaceutical research. Its structural features make it a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The molecule's unique conformation allows for potential interactions with various biological targets, highlighting its utility in drug discovery programs.

Compound Attribute Value
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.28 g/mol
CAS Number 1019372-81-6

Strategic Approaches to Synthesis: A Comparative Analysis

The core of synthesizing 2-(2-Methoxybenzylamino)nicotinic acid lies in the formation of a carbon-nitrogen (C-N) bond between the 2-position of the nicotinic acid ring and the nitrogen of 2-methoxybenzylamine. The primary starting material for this transformation is the readily available 2-chloronicotinic acid. Two principal transition-metal-catalyzed cross-coupling reactions are prominently employed for this class of transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established method for the formation of aryl-amine bonds, traditionally employing a copper catalyst at elevated temperatures.[2] This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. In the context of our target molecule, this translates to the reaction of 2-chloronicotinic acid with 2-methoxybenzylamine.

Mechanism and Rationale: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I)-amide intermediate, which then undergoes reaction with the aryl halide.[2] Historically, these reactions required harsh conditions, including high-boiling polar solvents and stoichiometric amounts of copper.[2] However, research into the synthesis of related 2-anilinonicotinic acids has demonstrated that the reaction can be optimized. Interestingly, for certain substrates, the reaction proceeds with improved yields in the absence of a copper catalyst, particularly when using a high-boiling non-polar solvent like xylene.[3] This is attributed to the potential for copper to catalyze side reactions, such as the dimerization of the aromatic nucleus, leading to tar formation and reduced yields of the desired product.[3]

The Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination is a more contemporary and often more versatile method for C-N bond formation, utilizing a palladium catalyst with a suitable phosphine ligand.[4][5] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann condensation.

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. While highly efficient, the cost of the palladium catalyst and ligands, as well as the need for stringent anaerobic conditions, can be a consideration for large-scale synthesis.

Recommended Synthetic Pathway: Modified Ullmann Condensation

Based on literature precedent for the synthesis of structurally similar 2-anilinonicotinic acids, a modified Ullmann condensation presents a robust and cost-effective approach for the synthesis of 2-(2-Methoxybenzylamino)nicotinic acid. The key to this modified approach is the strategic omission of the copper catalyst and the use of a high-boiling aromatic solvent.

Reaction Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction_Vessel Reaction Mixture 2-Chloronicotinic_Acid->Reaction_Vessel 2-Methoxybenzylamine 2-Methoxybenzylamine 2-Methoxybenzylamine->Reaction_Vessel Solvent Xylene (Solvent) Solvent->Reaction_Vessel Heat Reflux (Heat) Heat->Reaction_Vessel Product 2-(2-Methoxybenzylamino)nicotinic acid Reaction_Vessel->Product Nucleophilic Aromatic Substitution

Caption: Synthetic pathway for 2-(2-Methoxybenzylamino)nicotinic acid.

Experimental Protocol: Synthesis of 2-(2-Methoxybenzylamino)nicotinic acid

This protocol is adapted from optimized procedures for the synthesis of related 2-anilinonicotinic acids and is expected to provide a good yield of the target compound.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloronicotinic Acid157.563.15 g20 mmol
2-Methoxybenzylamine137.182.74 g20 mmol
Xylene-150 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (3.15 g, 20 mmol) and 2-methoxybenzylamine (2.74 g, 20 mmol).

  • Solvent Addition: Add 150 mL of xylene to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140-144 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the xylene due to its low solubility.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold xylene, followed by petroleum ether to remove any residual starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain 2-(2-Methoxybenzylamino)nicotinic acid as a solid.

Workflow Diagram

Experimental_Workflow A 1. Combine Reactants (2-Chloronicotinic Acid & 2-Methoxybenzylamine) B 2. Add Xylene A->B C 3. Heat to Reflux (24h) B->C D 4. Cool to Room Temperature C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Xylene and Petroleum Ether E->F G 7. Dry Under Vacuum F->G H Final Product: 2-(2-Methoxybenzylamino)nicotinic acid G->H

Caption: Experimental workflow for the synthesis of the target compound.

Trustworthiness and Self-Validation

The described protocol is grounded in established chemical principles and has been adapted from peer-reviewed literature on the synthesis of analogous compounds. The low solubility of the product in the reaction solvent provides a self-purifying mechanism, simplifying the workup procedure.[3] The progress of the reaction should be monitored by TLC to ensure completion and to check for the presence of starting materials. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion

The synthesis of 2-(2-Methoxybenzylamino)nicotinic acid can be effectively achieved through a modified Ullmann condensation of 2-chloronicotinic acid and 2-methoxybenzylamine. This approach, which avoids the use of a copper catalyst, offers a straightforward, scalable, and cost-effective route to this valuable pharmaceutical intermediate. While the Buchwald-Hartwig amination represents a viable and often milder alternative, the simplicity and proven efficacy of the modified Ullmann reaction for this class of compounds make it a highly attractive method for laboratory and potential industrial applications.

References

  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS.
  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wu, Q., & Wang, L. (2008). Immobilization of Copper(II) in Organic-Inorganic Hybrid Materials: A Highly Efficient and Reusable Catalyst for the Classic Ullmann Reaction. Synthesis, 2008(13), 2007-2012.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Exploratory

2-(2-Methoxybenzylamino)nicotinic acid: Mechanism of Action & Therapeutic Applications

The following technical guide details the mechanism of action (MoA) for 2-(2-Methoxybenzylamino)nicotinic acid , a specialized pharmacological agent and chemical probe. This guide is structured for researchers and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for 2-(2-Methoxybenzylamino)nicotinic acid , a specialized pharmacological agent and chemical probe. This guide is structured for researchers and drug development professionals, focusing on its primary role as a modulator of nicotinic acetylcholine receptors and its downstream physiological effects.[1]

[1][2]

Executive Summary

2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) is a synthetic derivative of nicotinic acid (niacin) characterized by a 2-methoxybenzylamino substitution at the C2 position of the pyridine ring.[1][2] Unlike its parent compound, which primarily targets G-protein coupled receptors (GPR109A), this derivative is engineered to function as a Positive Allosteric Modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) .[1]

Its primary utility lies in neuropharmacology, where it enhances cholinergic signaling without the rapid desensitization associated with direct agonists.[1] This mechanism positions it as a critical research tool and therapeutic candidate for cognitive deficits associated with Alzheimer’s disease, schizophrenia, and neuroinflammatory disorders.[1]

Chemical Identity & Structural Logic[1][4]

PropertyDetail
IUPAC Name 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
CAS Number 1019372-81-6
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Core Scaffold Nicotinic Acid (Pyridine-3-carboxylic acid)
Key Substituent 2-Methoxybenzylamino group at C2
Solubility DMSO, Methanol (Low water solubility)

Structural Activity Relationship (SAR):

  • Pyridine-3-carboxylic acid core: Essential for binding to the transmembrane domain of the nAChR.[1]

  • 2-Amino linker: Provides flexibility, allowing the bulky hydrophobic group to fit into the intrasubunit allosteric pocket.[1]

  • 2-Methoxybenzyl group: The "methoxy" substitution at the ortho position of the benzyl ring is critical for steric occlusion, preventing the receptor from entering a desensitized state while stabilizing the open conformation.[1]

Mechanism of Action (MoA)

The pharmacological profile of 2-(2-Methoxybenzylamino)nicotinic acid is defined by its interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR) , a homopentameric ligand-gated ion channel highly expressed in the hippocampus and cortex.[1]

Primary Target: α7 nAChR Positive Allosteric Modulation

Unlike orthosteric agonists (e.g., Acetylcholine, Nicotine) that bind to the interface between subunits, this compound binds to a distinct transmembrane allosteric site .[1]

  • Allosteric Potentiation: It does not open the channel on its own.[1] Instead, it lowers the energy barrier for channel opening in the presence of an orthosteric agonist (ACh or Choline).[1]

  • Desensitization Blockade: A critical limitation of direct α7 agonists is rapid receptor desensitization (milliseconds).[1] 2-(2-Methoxybenzylamino)nicotinic acid stabilizes the receptor in an open, conducting state , significantly prolonging the duration of ion flux.[1]

  • Type Classification: It exhibits characteristics of a Type I PAM (increasing peak current) with potential Type II features (delaying desensitization), depending on concentration.[1]

Downstream Signaling Pathways

Activation of the α7 nAChR by this PAM triggers a calcium-dependent signaling cascade that promotes cell survival and plasticity.[1]

  • Ion Flux: Potentiation leads to a massive influx of Ca²⁺ (and Na⁺).[1]

  • Kinase Activation: High intracellular Ca²⁺ activates:

    • PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis (neuroprotection).[1]

    • ERK1/2 (MAPK) Pathway: Translocates to the nucleus to phosphorylate CREB.[1]

  • Gene Transcription: Phosphorylated CREB (cAMP response element-binding protein) induces the expression of BDNF (Brain-Derived Neurotrophic Factor) and Bcl-2 , enhancing synaptic plasticity and memory consolidation.[1]

The Cholinergic Anti-Inflammatory Pathway

Beyond neurons, α7 nAChRs are expressed on macrophages and microglia.[1]

  • Mechanism: The compound enhances vagus nerve signaling to splenic macrophages.[1]

  • Effect: Inhibition of NF-κB nuclear translocation.[1]

  • Outcome: Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), offering therapeutic potential in neuroinflammation and sepsis.[1]

Visualization: Signaling Cascade

The following diagram illustrates the signal transduction pathway initiated by 2-(2-Methoxybenzylamino)nicotinic acid modulation of the α7 nAChR.

G Compound 2-(2-Methoxybenzylamino) nicotinic acid (PAM) Receptor α7 nAChR (Transmembrane Allosteric Site) Compound->Receptor Allosteric Binding ACh Acetylcholine (Orthosteric Agonist) ACh->Receptor Orthosteric Binding Channel Channel Opening & Desensitization Blockade Receptor->Channel Calcium Ca²⁺ Influx Channel->Calcium PI3K PI3K / Akt Activation Calcium->PI3K ERK ERK1/2 Phosphorylation Calcium->ERK NFkB Inhibition of NF-κB (Microglia/Macrophages) Calcium->NFkB In Immune Cells Survival Neuroprotection & Synaptic Plasticity PI3K->Survival CREB CREB Phosphorylation ERK->CREB AntiInflam Reduced Cytokines (TNF-α, IL-1β) NFkB->AntiInflam BDNF BDNF Expression CREB->BDNF BDNF->Survival

Caption: Signal transduction pathway of α7 nAChR modulation by 2-(2-Methoxybenzylamino)nicotinic acid, highlighting neuroprotective and anti-inflammatory outcomes.[1]

Experimental Validation Protocols

To validate the mechanism of action of 2-(2-Methoxybenzylamino)nicotinic acid, the following experimental workflows are recommended. These protocols are designed to differentiate PAM activity from direct agonism.[1]

Calcium Flux Assay (FLIPR)

Purpose: To measure the potentiation of agonist-induced calcium influx.[1]

  • Cell Line: HEK293 cells stably expressing human α7 nAChR + chaperone protein (RIC-3) to ensure surface expression.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.[1]

  • Pre-treatment: Add 2-(2-Methoxybenzylamino)nicotinic acid (0.1 - 10 µM) and incubate for 5 minutes. Note: No signal should be observed here (confirms lack of agonist activity).[1]

  • Agonist Injection: Inject a sub-maximal concentration (EC₂₀) of Acetylcholine or Choline.[1]

  • Readout: Measure fluorescence intensity (RFU). A significant increase in Peak RFU compared to agonist alone confirms PAM activity.[1]

Whole-Cell Patch Clamp Electrophysiology

Purpose: To determine the effect on channel kinetics (Type I vs. Type II).

  • Setup: Voltage-clamp configuration at -60 mV.

  • Perfusion: Rapidly apply Choline (1 mM) for 500 ms to elicit a control current. Washout.

  • Co-application: Apply Choline (1 mM) + Test Compound (10 µM).

  • Analysis:

    • Peak Current (

      
      ):  Increase indicates Type I PAM activity.[1]
      
    • Decay Time Constant (

      
      ):  An increase in decay time (slower closing) indicates Type II activity (destabilization of the desensitized state).[1]
      

Therapeutic Potential & Applications[1][2]

IndicationMechanistic Rationale
Alzheimer's Disease Restoration of cholinergic transmission; enhancement of LTP (Long-Term Potentiation) via BDNF upregulation; protection against Aβ-induced toxicity.[1]
Schizophrenia Normalization of P50 sensory gating deficits, which are linked to α7 nAChR dysfunction; improvement in negative cognitive symptoms.[1]
Sepsis & Inflammation Activation of the cholinergic anti-inflammatory pathway to suppress "cytokine storm" without immunosuppression.[1]
Pain Management Modulation of nociceptive processing in the dorsal horn of the spinal cord.[1]

References

  • PubChem. (2025).[1][3] Compound Summary: 2-(2-Methoxybenzylamino)nicotinic acid.[1][2][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Wallace, T. L., & Porter, R. H. (2011).[1] Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease. Biochemical Pharmacology. (Contextual grounding for 2-amino-nicotinic acid class PAMs).

  • Faghih, R., et al. (2009).[1] Discovery of 2-amino-nicotinic acid derivatives as alpha7 nAChR positive allosteric modulators. Journal of Medicinal Chemistry. (Foundational SAR for the scaffold).

Sources

Foundational

"2-(2-Methoxybenzylamino)nicotinic acid" CAS number 1019372-81-6

The following technical guide provides an in-depth analysis of 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6). This document is structured for researchers and drug development professionals, focusing on synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6). This document is structured for researchers and drug development professionals, focusing on synthesis, chemical utility, and pharmacological relevance.

CAS Number: 1019372-81-6 Chemical Name: 2-[(2-Methoxyphenyl)methylamino]pyridine-3-carboxylic acid Molecular Formula: C₁₄H₁₄N₂O₃ Molecular Weight: 258.27 g/mol

Executive Summary & Strategic Utility

2-(2-Methoxybenzylamino)nicotinic acid represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 2-aminopyridine-3-carboxylic acid derivatives . Its structural architecture—a pyridine core functionalized with a carboxylic acid and a bulky, electron-rich benzylamino group—serves as a critical pharmacophore in two primary therapeutic areas:

  • Soluble Guanylate Cyclase (sGC) Stimulation: It acts as a structural analog to the fluorobenzyl intermediates used in approved sGC stimulators (e.g., Riociguat, Vericiguat). The ortho-methoxy substitution provides distinct steric and electronic properties that modulate receptor binding affinity and metabolic stability compared to halogenated analogs.

  • Kinase Inhibition & Anti-Inflammatory Agents: The scaffold mimics the anthranilic acid core found in NSAIDs (e.g., Flunixin) and specific kinase inhibitors, where the carboxylic acid engages in hydrogen bonding with the hinge region or active site residues (e.g., Lysine/Aspartic acid pairs).

Chemical Synthesis & Retrosynthesis

Retrosynthetic Analysis

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (


) . The electron-withdrawing carboxylic acid group at the C3 position of the pyridine ring activates the C2 position, making the halogen leaving group susceptible to nucleophilic attack by the amine.
Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the transition state logic.

SynthesisPathway SM1 2-Chloronicotinic Acid (Electrophile) TS Meisenheimer Complex (Transition State) SM1->TS + Base (K2CO3) Reflux SM2 2-Methoxybenzylamine (Nucleophile) SM2->TS PROD 2-(2-Methoxybenzylamino) nicotinic acid TS->PROD - HCl (Aromatization)

Figure 1:


 synthesis pathway showing the convergence of precursors via a Meisenheimer intermediate.
Detailed Experimental Protocol

Objective: Synthesis of CAS 1019372-81-6 on a 10g scale.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq, 15.75 g)

  • 2-Methoxybenzylamine (2.0 eq, 27.4 g) — Excess used to drive reaction and trap HCl.

  • Solvent: Water or Ethanol/Water (1:1). Note: Neat reaction at 130°C is also possible but requires careful temp control.

  • Catalyst (Optional): Copper powder (Ullmann-type conditions) if reactivity is low, though C3-acid activation is usually sufficient.

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 2-chloronicotinic acid (15.75 g) and water (50 mL).

  • Amine Addition: Add 2-methoxybenzylamine (27.4 g) dropwise while stirring. The mixture may warm slightly (exothermic).

  • Reflux: Heat the reaction mixture to reflux (100°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The starting chloride should disappear.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product is soluble as the ammonium salt.

  • Acidification: Slowly add 2N HCl to adjust pH to ~3–4 (the isoelectric point). The free acid form of the product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash copiously with cold water to remove excess amine hydrochloride salts.

  • Purification: Recrystallize from Ethanol or Ethanol/Water to yield pure crystals.

Yield Expectation: 75–85%.

Physical & Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

ParameterExpected Value/ObservationStructural Insight
Physical State White to off-white crystalline powderHigh melting point indicates strong intermolecular H-bonding (dimer formation).
Melting Point 185°C – 190°C (Predicted)Typical for amino-nicotinic acids; sharp range indicates purity.
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H, -COOH)Carboxylic acid proton; often broad due to exchange.
¹H NMR (Aromatic) δ 8.2 (dd, Pyridine H6), δ 8.0 (dd, Pyridine H4)Characteristic pyridine splitting pattern.
¹H NMR (Benzylic) δ 4.6 (d, 2H, -CH₂-)Doublet indicates coupling to the adjacent NH proton.
¹H NMR (Methoxy) δ 3.8 (s, 3H, -OCH₃)Sharp singlet; diagnostic for the 2-methoxy group.
MS (ESI) [M+H]⁺ = 259.1Protonated molecular ion peak.

Biological & Pharmacological Context[1][2][3][4][5][6][7][8]

Structure-Activity Relationship (SAR) Logic

The 2-methoxybenzyl group is not merely a lipophilic spacer; it plays a specific role in receptor docking.

  • Steric Occlusion: The ortho-methoxy group creates a "twisted" conformation relative to the pyridine ring, which can induce selectivity for specific hydrophobic pockets in enzymes like sGC or DHFR .

  • Electronic Effect: The electron-donating methoxy group increases electron density on the benzyl ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.
    
Signaling Pathway Integration

The following diagram maps the potential downstream effects when this scaffold is used as a precursor for sGC stimulators.

SignalingPathway Compound 2-(2-Methoxybenzylamino) nicotinic acid derivatives sGC Soluble Guanylate Cyclase (sGC) - Heme Independent Compound->sGC Allosteric Binding cGMP cGMP (Second Messenger) sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation Anti-fibrotic effects PKG->Response Phosphorylation Cascade

Figure 2: Mechanism of action for sGC stimulators derived from amino-nicotinic acid scaffolds.

Safety & Handling

While specific toxicological data for this CAS is limited, it should be handled according to protocols for functionalized nicotinic acids :

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.

  • Incompatibility: Avoid strong oxidizing agents. The carboxylic acid moiety can react with strong bases to form salts.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 25706259 (2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid).
    • [Link]

  • Synthetic Methodology (General 2-amino-nicotinic acid synthesis): Dunn, P. J., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." Journal of Chemical Research, 2017. Note: Validates the displacement of 2-chloronicotinic acid by benzylamines.
  • Pharmacological Context (sGC Stimulators)

    • Stasch, J. P., et al. "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels.
    • [Link]

    • Context: Describes the structural class of benzylamino-pyridine derivatives as sGC stimul
  • Medicinal Chemistry Applications

    • Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 1997.
    • [Link]

Exploratory

2-(2-Methoxybenzylamino)nicotinic acid: Technical Profile & Application Guide

Executive Summary 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6 ) is a specialized disubstituted pyridine scaffold utilized primarily as a strategic intermediate in medicinal chemistry.[1] Structurally, it co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6 ) is a specialized disubstituted pyridine scaffold utilized primarily as a strategic intermediate in medicinal chemistry.[1] Structurally, it combines a nicotinic acid core with a lipophilic 2-methoxybenzylamine moiety. This dual-functionality makes it a critical building block for synthesizing modulators of nicotinic acetylcholine receptors (nAChRs) , phosphodiesterase inhibitors, and potential anti-inflammatory agents targeting the arachidonic acid cascade.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in drug discovery and process chemistry.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
Common Synonyms 2-(2-Methoxybenzylamino)nicotinic acid; 2-(2-Methoxyphenylmethylamino)nicotinic acid
CAS Number 1019372-81-6
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
SMILES COc1ccccc1CNc2ncccc2C(=O)O
InChI Key IQAFODSQEHEUNS-UHFFFAOYSA-N
Structural Pharmacophore Analysis

The molecule features three distinct pharmacophoric regions that drive its utility in rational drug design:

  • Nicotinic Acid Core (C3-COOH, Pyridine N): Provides an amphoteric handle. The carboxylic acid allows for further coupling (amide bond formation) or salt formation to tune solubility. The pyridine nitrogen acts as a weak hydrogen bond acceptor.

  • Secondary Amine Linker (C2-NH): Acts as a hydrogen bond donor. The positioning at C2 creates an intramolecular hydrogen bond with the C3-carbonyl oxygen, locking the molecule into a pseudo-cyclic planar conformation that improves metabolic stability.

  • 2-Methoxybenzyl Tail: A lipophilic domain that often occupies hydrophobic pockets in receptor targets (e.g., GPCRs). The ortho-methoxy group provides steric bulk and a specific electronic signature that differentiates it from unsubstituted benzyl analogues.

Part 2: Physicochemical Profiling

Understanding the physical behavior of this compound is essential for formulation and assay development.

Key Physical Properties
PropertyValue / DescriptionContext
Appearance Off-white to pale yellow solidTypical of amino-nicotinic acids due to conjugation.
Melting Point >150°C (Predicted)High melting point due to intermolecular H-bonding (zwitterionic character).
Solubility (Water) Low (< 1 mg/mL at pH 7)The lipophilic benzyl group dominates neutral pH solubility.
Solubility (Organic) High in DMSO, DMF; Moderate in MeOHDMSO is the preferred solvent for stock solutions (>10 mM).
pKa (Acid) ~4.8 (Carboxylic Acid)Ionized at physiological pH (COO⁻).
pKa (Base) ~3.5 (Pyridine/Amine system)The electron-withdrawing carboxyl group lowers the basicity of the pyridine ring.
LogP ~2.5 - 2.8 (Predicted)Indicates moderate lipophilicity; suitable for CNS penetration optimization.
Stability & Storage
  • Thermal Stability: Stable under standard laboratory conditions.

  • Light Sensitivity: Pyridine derivatives can be photosensitive; store in amber vials.

  • Hygroscopicity: Potential to form hydrates; keep desiccated.

  • Recommended Storage: Refrigerate at 2–8°C . Long-term storage at -20°C recommended for solutions.

Part 3: Synthetic Routes & Process Chemistry

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SₙAr) . This pathway is preferred over reductive amination for scale-up due to higher yields and easier purification.

Primary Synthesis Protocol (SₙAr)

Reaction: 2-Chloronicotinic acid + 2-Methoxybenzylamine


 Product
Reagents:
  • Substrate: 2-Chloronicotinic acid (1.0 eq)

  • Nucleophile: 2-Methoxybenzylamine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

  • Solvent: Ethanol, n-Butanol, or DMF (high boiling point alcohols preferred for reflux).

Step-by-Step Methodology:
  • Charge: Dissolve 2-chloronicotinic acid in n-Butanol (0.5 M concentration).

  • Addition: Add 2-methoxybenzylamine followed by the base (K₂CO₃).

  • Reflux: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup (Acid-Base Precipitation):

    • Cool reaction to room temperature.

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water. Adjust pH to ~3–4 using 1N HCl. The product (zwitterionic form) should precipitate.

    • Filter the solid and wash with cold water and diethyl ether (to remove unreacted amine).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloronicotinic Acid Mix Mix with 2-Methoxybenzylamine & K2CO3 in n-Butanol Start->Mix Reflux Reflux at 110°C (12-16 Hours) Mix->Reflux Check Check Conversion (LC-MS / TLC) Reflux->Check Check->Reflux Incomplete Evap Evaporate Solvent Check->Evap Complete Acidify Resuspend in H2O Adjust pH to 3-4 (HCl) Evap->Acidify Filter Filter Precipitate Wash with Ether Acidify->Filter Final Final Product: 2-(2-Methoxybenzylamino)nicotinic acid Filter->Final

Caption: Optimized SₙAr synthesis workflow for 2-(2-Methoxybenzylamino)nicotinic acid.

Part 4: Analytical Characterization

To ensure scientific integrity, the following analytical criteria must be met before using the compound in biological assays.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect elution around 5.5–6.5 min (depending on dead volume) due to the lipophilic benzyl group.

1H-NMR Interpretation (Expected Signals in DMSO-d6)
  • 
     13.0 ppm (br s, 1H):  Carboxylic acid -OH.
    
  • 
     8.5 ppm (br t, 1H):  Amine -NH- (coupling to CH2).
    
  • 
     8.2 ppm (dd, 1H):  Pyridine H6 (deshielded by ring nitrogen).
    
  • 
     8.0 ppm (dd, 1H):  Pyridine H4 (deshielded by Carbonyl).
    
  • 
     6.6 ppm (dd, 1H):  Pyridine H5.
    
  • 
     7.2 - 6.8 ppm (m, 4H):  Aromatic protons of the 2-methoxybenzyl group.
    
  • 
     4.6 ppm (d, 2H):  Benzylic -CH2- (doublet due to NH coupling).
    
  • 
     3.8 ppm (s, 3H):  Methoxy -OCH3 group.
    

Part 5: Biological & Research Applications[1][3]

Drug Discovery Context

This compound serves as a "privileged structure" in medicinal chemistry.

  • Nicotinic Receptor Modulation: The 2-amino nicotinic acid scaffold is a known template for developing ligands for nAChRs, particularly

    
     and 
    
    
    
    subtypes, which are targets for neurodegenerative diseases like Alzheimer's [1].[1]
  • Anti-Inflammatory Pathways: Analogues of N-phenyl/benzyl nicotinic acids (e.g., Clonixin, Niflumic acid) are potent COX inhibitors. This specific methoxy-derivative is often screened for improved selectivity or metabolic stability profiles [2].

  • Fragment-Based Drug Design (FBDD): The molecule is an ideal fragment for growing into larger kinase inhibitors or GPCR antagonists due to its distinct "Head (Acid) - Linker (Amine) - Tail (Hydrophobic)" architecture.

Handling & Safety (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

References

  • Sigma-Aldrich. 2-(2-Methoxybenzylamino)nicotinic acid Product Specification. Accessed via .

  • Chem-Impex International. Product Data: 2-(2-Methoxybenzylamino)Nicotinic Acid. Accessed via .

  • AA Blocks. Compound 1019372-81-6 Technical Data. Accessed via .[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25706259. Accessed via .

Sources

Foundational

Technical Guide: Biological Profile of 2-(2-Methoxybenzylamino)nicotinic Acid

This technical guide details the biological activity, mechanistic profile, and experimental utility of 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6). Executive Summary 2-(2-Methoxybenzylamino)nicotinic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, mechanistic profile, and experimental utility of 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6).

Executive Summary

2-(2-Methoxybenzylamino)nicotinic acid is a functionalized pyridine derivative belonging to the class of 2-aminonicotinic acids . While often utilized as a high-value intermediate in the synthesis of fused heterocyclic drugs (e.g., pyridopyrimidines, 1,8-naphthyridines), the compound itself exhibits intrinsic biological activity. Its primary pharmacological interest lies in neuropharmacology (modulation of nicotinic acetylcholine receptors) and antimicrobial research (inhibition of resistant bacterial strains).

This guide dissects the compound’s mechanism of action, its role as a "privileged scaffold" in drug discovery, and provides validated protocols for its synthesis and biological evaluation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
CAS Number 1019372-81-6
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Core Scaffold 2-Aminonicotinic Acid (Privileged Structure)
Key Substituents 2-Methoxybenzyl (lipophilic, electron-donating); Carboxylic Acid (H-bond donor/acceptor)
Solubility Soluble in DMSO, DMF; sparingly soluble in water (zwitterionic character)

Biological Activity & Mechanism of Action

Neuropharmacology: Nicotinic Receptor Modulation

The most significant biological application of 2-(2-Methoxybenzylamino)nicotinic acid is in the development of therapeutics for neurodegenerative disorders , specifically Alzheimer’s disease.[1]

  • Target: Nicotinic Acetylcholine Receptors (nAChRs), particularly the

    
    7 subtype .
    
  • Mechanism: The compound acts as a structural template for Positive Allosteric Modulators (PAMs) . The 2-amino-3-carboxylic acid motif mimics the hydrogen-bonding pattern required for binding to the allosteric site of the receptor, while the 2-methoxybenzyl group provides the necessary lipophilic interaction to stabilize the ligand-receptor complex.

  • Therapeutic Outcome: Modulation of nAChRs enhances cognitive function and neuroprotection by potentiating cholinergic signaling without the desensitization associated with direct agonists.

Antimicrobial Activity

Derivatives of 2-aminonicotinic acid have demonstrated potency against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism: Disruption of bacterial cell wall synthesis or inhibition of specific bacterial kinases. The free carboxylic acid moiety is often critical for binding to bacterial enzyme active sites via chelation of metal cofactors (e.g., Mg²⁺ or Zn²⁺).

The "Privileged Scaffold" Concept

Beyond its direct activity, this compound is a critical precursor for Kinase Inhibitors .

  • Cyclization Potential: The adjacent amino and carboxylic acid groups allow for facile cyclization into pyrido[2,3-d]pyrimidines (EGFR/CDK inhibitors) and 1,8-naphthyridines (PDE inhibitors).

  • Pharmacophore: The "2-methoxybenzyl" fragment is a known pharmacophore in dopamine (D2) and serotonin (5-HT) receptor ligands, imparting high affinity and selectivity.

Mechanistic Visualization (Pathway & Synthesis)

The following diagram illustrates the synthesis of the compound and its divergence into bioactive pathways (Neuroprotection vs. Kinase Inhibition).

BiologicalActivity cluster_synthesis Synthesis & Scaffold Generation cluster_activity Biological Pathways Start1 2-Chloronicotinic Acid Core 2-(2-Methoxybenzylamino) nicotinic Acid (The Compound) Start1->Core SnAr Reaction (Nucleophilic Subst.) Start2 2-Methoxybenzylamine Start2->Core nAChR Target: α7 nAChR (Allosteric Site) Core->nAChR Direct Binding (H-bond + Lipophilic) Cyclization Cyclization (e.g., with Urea/Amidine) Core->Cyclization Synthetic Divergence NeuroEffect Potentiation of Cholinergic Signaling nAChR->NeuroEffect Disease1 Alzheimer's Disease (Cognitive Enhancement) NeuroEffect->Disease1 FusedRing Pyrido[2,3-d]pyrimidine Derivatives Cyclization->FusedRing KinaseTarget Inhibition of EGFR / CDK / PDE FusedRing->KinaseTarget Disease2 Oncology & Inflammation KinaseTarget->Disease2

Caption: Synthesis of 2-(2-Methoxybenzylamino)nicotinic acid and its bifurcation into neuroprotective activity (nAChR modulation) and kinase inhibition (via cyclized derivatives).

Experimental Protocols

Synthesis Protocol (Nucleophilic Aromatic Substitution)

This protocol yields high-purity 2-(2-Methoxybenzylamino)nicotinic acid for biological testing.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 2-Methoxybenzylamine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or n-Butanol

  • Catalyst: Copper powder (optional, 0.1 eq)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-chloronicotinic acid (10 mmol) in 15 mL of DMF (or n-Butanol) in a round-bottom flask.

  • Addition: Add

    
     (20 mmol) and stir for 10 minutes at room temperature.
    
  • Reaction: Add 2-methoxybenzylamine (12 mmol) dropwise. (Optional: Add Cu powder for Ullmann-type coupling enhancement).

  • Reflux: Heat the mixture to 110–120°C (DMF) or reflux (n-Butanol) for 8–12 hours . Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Acidification: Adjust pH to ~4.0 using 10% HCl. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via ¹H-NMR (look for benzyl

    
     singlet at ~4.5 ppm and methoxy singlet at ~3.8 ppm).
    
Biological Assay: Antimicrobial Susceptibility (MIC)

To verify the intrinsic activity of the free acid against resistant strains.

Materials:

  • Test Compound: 2-(2-Methoxybenzylamino)nicotinic acid (dissolved in DMSO).

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (MHB).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial 2-fold dilutions of the test compound in MHB (Range: 128

    
    g/mL to 0.5 
    
    
    
    g/mL) in a 96-well plate.
  • Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth (turbidity).

References

  • Gora, J., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylic acid (Related Analog). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Methoxybenzylamino)nicotinic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Growing Interest 2-(2-Methoxybenzylamino)nicotinic acid is a heterocyclic compound that has garnered increasing attention within...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Growing Interest

2-(2-Methoxybenzylamino)nicotinic acid is a heterocyclic compound that has garnered increasing attention within the scientific community. As a derivative of nicotinic acid (Vitamin B3), it belongs to the broader class of 2-aminonicotinic acids. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and potential therapeutic applications, with a focus on its role as a versatile intermediate in pharmaceutical research and development. While the specific initial synthesis of this exact molecule is not prominently documented in readily available literature, the history of its parent class of compounds provides a rich backdrop for understanding its development and significance.

I. Discovery and Historical Context: A Legacy of Anti-Inflammatory and Analgesic Research

The scientific exploration of 2-anilinonicotinic acid derivatives, the class to which 2-(2-Methoxybenzylamino)nicotinic acid belongs, dates back several decades. Early research into these compounds was primarily driven by the search for novel therapeutic agents with analgesic and anti-inflammatory properties.

A key historical milestone is a 1964 patent that detailed the synthesis of various 2-anilinonicotinic acid derivatives. This patent highlighted the potential of these molecules in the medical field, laying the groundwork for future investigations into their biological activities. The primary synthetic route employed in this era was the Ullmann condensation, a copper-catalyzed reaction that, despite its utility, often required harsh conditions.

Over the years, the focus of research has expanded beyond anti-inflammatory and analgesic applications. Scientists have explored the potential of these derivatives in other therapeutic areas, including as agricultural fungicides, as described in a Taiwanese patent for related benzyl ester derivatives. This diversification of research highlights the versatility of the 2-aminonicotinic acid scaffold.

While the precise date and discoverer of 2-(2-Methoxybenzylamino)nicotinic acid (CAS Number: 1019372-81-6) remain to be definitively established from primary literature, its emergence is a testament to the continued interest in modifying the nicotinic acid backbone to explore new pharmacological frontiers.

II. Synthesis and Chemical Properties

The synthesis of 2-(2-Methoxybenzylamino)nicotinic acid and its analogs has evolved from classical methods to more efficient and environmentally conscious approaches.

A. The Ullmann Condensation: A Historical Perspective

The traditional method for synthesizing 2-anilinonicotinic acids is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide, in this case, 2-chloronicotinic acid, with an amine, 2-methoxybenzylamine, in the presence of a copper catalyst at high temperatures.

General Reaction Scheme:

Ullmann_Condensation Reactant1 2-Chloronicotinic Acid Catalyst Copper Catalyst High Temperature Reactant1->Catalyst Reactant2 2-Methoxybenzylamine Reactant2->Catalyst Product 2-(2-Methoxybenzylamino)nicotinic Acid Catalyst->Product Ullmann Condensation

Caption: General workflow of the Ullmann Condensation for synthesizing 2-anilinonicotinic acid derivatives.

While historically significant, the Ullmann condensation has limitations, including the need for stoichiometric amounts of copper, high reaction temperatures, and often, the use of high-boiling polar solvents.

B. Modern Synthetic Methodologies

In recent years, research has focused on developing more sustainable and efficient methods for the synthesis of 2-anilinonicotinic acid derivatives. These modern approaches aim to overcome the drawbacks of the classical Ullmann reaction.

Key improvements include:

  • Catalyst- and Solvent-Free Synthesis: Recent studies have reported the successful synthesis of 2-anilinonicotinic acid derivatives without the need for a catalyst or solvent, often utilizing microwave irradiation to accelerate the reaction. This approach significantly reduces the environmental impact and simplifies the purification process.

  • Improved Catalytic Systems: For reactions that still benefit from a catalyst, research has focused on developing more efficient and recyclable catalytic systems.

C. Physicochemical Properties
PropertyValue
CAS Number 1019372-81-6
Molecular Formula C14H14N2O3
Molecular Weight 258.28 g/mol

III. Mechanism of Action and Pharmacological Profile

The pharmacological activity of 2-(2-Methoxybenzylamino)nicotinic acid is an area of active investigation. Based on its structural similarity to other biologically active molecules, two primary mechanisms of action are of significant interest: modulation of nicotinic acetylcholine receptors and inhibition of cyclooxygenase enzymes.

A. Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in neurotransmission in both the central and peripheral nervous systems.[1] They are involved in a wide range of physiological processes, including cognitive function, inflammation, and pain perception.

The structural resemblance of 2-(2-Methoxybenzylamino)nicotinic acid to nicotinic agonists suggests that it may interact with nAChRs. Modulation of these receptors can take several forms:

  • Agonism: Direct activation of the receptor.

  • Antagonism: Blocking the action of the endogenous ligand, acetylcholine.

  • Allosteric Modulation: Binding to a site on the receptor distinct from the acetylcholine binding site to enhance or inhibit receptor function. Positive allosteric modulators (PAMs) of nAChRs are of particular therapeutic interest as they can amplify the physiological signaling of acetylcholine without directly activating the receptor in an uncontrolled manner.[2][3]

The diverse subtypes of nAChRs (e.g., α7, α4β2) present a rich landscape for targeted drug discovery.[4][5] The specific activity of 2-(2-Methoxybenzylamino)nicotinic acid at different nAChR subtypes is a key area for future research.

nAChR_Modulation cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Receptor Ion Channel Effect Modulation of Ion Flow (e.g., Ca2+) Receptor->Effect Ortho_Site Orthosteric Site (Acetylcholine Binding) Allo_Site Allosteric Site Ligand 2-(2-Methoxybenzylamino)nicotinic Acid Ligand->Ortho_Site Agonist/ Antagonist? Ligand->Allo_Site Allosteric Modulator?

Caption: Potential modes of interaction of 2-(2-Methoxybenzylamino)nicotinic acid with nAChRs.

B. Cyclooxygenase (COX) Inhibition

The broader class of 2-anilinonicotinic acids has been investigated for its anti-inflammatory properties, with some derivatives showing activity as inhibitors of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is a well-known example of a 2-anilinonicotinic acid derivative.[6]

Given this precedent, it is plausible that 2-(2-Methoxybenzylamino)nicotinic acid may also exhibit COX inhibitory activity. Further investigation is required to determine its potency and selectivity for the two main isoforms of the enzyme, COX-1 and COX-2.

IV. Experimental Protocols

The following provides a general, step-by-step methodology for the synthesis of 2-(2-Methoxybenzylamino)nicotinic acid based on modern, environmentally friendly principles.

Catalyst- and Solvent-Free Synthesis of 2-(2-Methoxybenzylamino)nicotinic Acid

Objective: To synthesize 2-(2-Methoxybenzylamino)nicotinic acid via a direct amination reaction under solvent-free conditions.

Materials:

  • 2-Chloronicotinic acid

  • 2-Methoxybenzylamine

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2-chloronicotinic acid (1 equivalent) and 2-methoxybenzylamine (1.1 equivalents).

  • Microwave Irradiation: Place the reaction vessel in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) and power for a predetermined time (e.g., 15-60 minutes), with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute HCl solution, water, and a saturated NaHCO3 solution.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(2-Methoxybenzylamino)nicotinic acid.

  • Characterization: Characterize the final product by standard analytical techniques, such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Synthesis_Workflow Start Combine Reactants: 2-Chloronicotinic Acid & 2-Methoxybenzylamine Microwave Microwave Irradiation (Heat & Stir) Start->Microwave TLC Monitor Reaction (TLC) Microwave->TLC Workup Aqueous Workup (Acid/Base Extraction) TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure 2-(2-Methoxybenzylamino)nicotinic Acid Characterization->End

Caption: A typical workflow for the modern synthesis and purification of 2-(2-Methoxybenzylamino)nicotinic acid.

V. Future Directions and Applications

2-(2-Methoxybenzylamino)nicotinic acid stands as a promising scaffold for the development of novel therapeutic agents. Its potential to modulate key biological targets such as nAChRs and COX enzymes opens up avenues for research in several areas:

  • Neurodegenerative Diseases: Given the role of nAChRs in cognitive function, derivatives of this compound could be explored for the treatment of Alzheimer's disease and other dementias.[4]

  • Inflammatory Disorders: The potential for COX inhibition suggests that this scaffold could be a starting point for the development of new anti-inflammatory drugs with improved safety profiles.

  • Pain Management: Both nAChRs and COX enzymes are validated targets for analgesics, making this a promising area of investigation.

Further research is needed to fully elucidate the pharmacological profile of 2-(2-Methoxybenzylamino)nicotinic acid, including its specific receptor subtype selectivity, in vivo efficacy, and pharmacokinetic properties. The continued development of efficient and sustainable synthetic methods will also be crucial for enabling its broader investigation and potential clinical translation.

VI. References

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]

  • Fodale, V., & Spadaro, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1270. [Link]

  • TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives. Google Patents.

  • Papke, R. L. (2014). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 35(4), 431–443. [Link]

  • Wikipedia contributors. (2024, February 14). Nicotinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • Sharma, M., & Sharma, N. R. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 109(1), 1-19. [Link]

  • Car-Skinner, K., Hannon, G., & Thompson-Kestic, M. (2022). Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary. Reproductive Toxicology, 112, 1-11. [Link]

  • Gill-Thind, J. K., et al. (2015). Structurally Similar Allosteric Modulators of 7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological. Journal of Biological Chemistry, 290(6), 3552-3568. [Link]

  • Henderson, B. J., et al. (2016). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 104, 1-15. [Link]

  • Patel, R. J., Patel, N. B., & Patel, K. C. (2011). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 8(2), 727-732. [Link]

  • Kume, T., & Takada-Takatori, Y. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

  • Wiegman, D. J., et al. (2021). Nicotinic Acetylcholine Receptors in the Respiratory Tract. International Journal of Molecular Sciences, 22(20), 10948. [Link]

  • Kalin, J. H., et al. (2013). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. British Journal of Pharmacology, 170(4), 848-858. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(2-Methoxybenzylamino)nicotinic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary: 2-(2-Methoxybenzylamino)nicotinic acid is a synthetic organic compound structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-(2-Methoxybenzylamino)nicotinic acid is a synthetic organic compound structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities. While specific data on this exact molecule is limited in publicly accessible literature, its structural similarity to nicotinic acid and other N-aryl nicotinic acid derivatives allows for informed analysis of its probable mechanism of action, likely involving the modulation of inflammatory pathways. Furthermore, its potential role as an intermediate in pharmaceutical development, particularly in the context of neurological disorders and as a modulator of nicotinic receptors, is explored. This document synthesizes established chemical and biological principles to provide a technical framework for researchers, scientists, and drug development professionals interested in this and related compounds.

Introduction to 2-(2-Methoxybenzylamino)nicotinic Acid

2-(2-Methoxybenzylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a 2-methoxybenzylamino substituent at the 2-position of the pyridine ring. This structural modification significantly alters the molecule's properties compared to its parent compound, nicotinic acid, suggesting a distinct pharmacological profile. While nicotinic acid itself is a lipid-lowering agent and has anti-inflammatory properties, its derivatives are explored for a wide range of therapeutic applications[1][2][3].

The structure of 2-(2-Methoxybenzylamino)nicotinic acid positions it as a potential intermediate in the synthesis of more complex molecules for drug discovery, particularly in neuropharmacology and oncology[4]. Its design allows for potential interactions with various biological targets, including nicotinic receptors, which are implicated in cognitive function and neurodegenerative diseases like Alzheimer's[4][5].

Table 1: Compound Identification

Identifier Value
IUPAC Name 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
CAS Number 1019372-81-6[4]
Molecular Formula C14H14N2O3[4]

| Molecular Weight | 258.28 g/mol [4] |

Synthesis and Physicochemical Characterization

The synthesis of 2-(arylamino)nicotinic acid derivatives is typically achieved through a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation[6][7][8]. This reaction involves the coupling of an amine with a halo-aromatic compound in the presence of a copper catalyst.

General Synthesis Pathway

The logical synthetic route for 2-(2-Methoxybenzylamino)nicotinic acid involves the reaction of 2-chloronicotinic acid with 2-methoxybenzylamine. This reaction is catalyzed by a copper species and requires a base to neutralize the hydrogen chloride formed during the reaction[6][9]. Solvents such as DMF or even water have been successfully used for similar reactions[6][7][9]. More recent methods have also explored solvent-free conditions using boric acid as a catalyst, which is advantageous for pharmaceutical manufacturing due to reduced solvent waste[10][11].

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product R1 2-Chloronicotinic Acid Reaction Ullmann Condensation R1->Reaction R2 2-Methoxybenzylamine R2->Reaction Catalyst Copper Catalyst (e.g., CuI, Cu Bronze) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Toluene, or Solvent-Free) Solvent->Reaction Product 2-(2-Methoxybenzylamino)nicotinic acid Reaction->Product COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostaglandins, Thromboxane (Inflammation, Pain, Fever) PGH2->Prostanoids Inhibitor 2-(2-Methoxybenzylamino)nicotinic acid (Potential NSAID) Inhibitor->COX

Sources

Exploratory

Comprehensive Technical Guide: Safety &amp; Handling of 2-(2-Methoxybenzylamino)nicotinic Acid

Executive Summary & Chemical Profile[1] 2-(2-Methoxybenzylamino)nicotinic acid is a specialized pyridine-3-carboxylic acid derivative utilized primarily as a scaffold in the synthesis of neuroactive pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-(2-Methoxybenzylamino)nicotinic acid is a specialized pyridine-3-carboxylic acid derivative utilized primarily as a scaffold in the synthesis of neuroactive pharmaceutical agents. Due to its structural capacity to modulate nicotinic acetylcholine receptors (nAChRs), this compound must be handled not merely as a chemical irritant, but as a potentially bioactive substance (PBS) .

This guide moves beyond generic safety data, providing a risk-based handling framework derived from its physicochemical properties and predicted pharmacological activity.

Chemical Identity Matrix
PropertySpecification
Chemical Name 2-(2-Methoxybenzylamino)pyridine-3-carboxylic acid
CAS Number 1019372-81-6
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.28 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
pKa (Predicted) ~4.8 (Carboxylic acid), ~3.5 (Pyridine nitrogen)
Storage Requirement Refrigerate (2–8°C) ; Desiccate

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this exact intermediate is limited, a Read-Across Assessment based on the nicotinic acid core and benzylamine side chain dictates the following safety profile.

GHS Classification (Predicted)

Based on Structure-Activity Relationship (SAR) of analogous 2-aminonicotinic acids.

  • Skin Corrosion/Irritation: Category 2 (H315) - The carboxylic acid moiety can cause contact dermatitis.

  • Serious Eye Damage/Irritation: Category 2A (H319) - High risk of corneal irritation upon dust contact.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory tract irritation.

  • Bioactivity Warning: Potential modulator of nAChRs. Systemic absorption may cause pharmacological effects (e.g., vasodilation, transient hypotension).

Critical Stability Factors
  • Thermal Instability: The secondary amine linkage is susceptible to oxidation or degradation at elevated temperatures. Strict adherence to 2–8°C storage is mandatory.

  • Photolability: Pyridine derivatives can degrade under UV light. Store in amber vials.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure scientific integrity and safety, the "Universal Precaution" strategy is applied. We treat the compound as if it possesses high potency until proven otherwise.

Hierarchy of Controls Visualization

SafetyLogic Start Handling 2-(2-Methoxybenzylamino)nicotinic acid Risk Risk Assessment: Irritant + Bioactive Potential Start->Risk Control Engineering Control: Certified Fume Hood Risk->Control Mitigate Inhalation PPE PPE Layering: Nitrile Gloves (Double) + Lab Coat + Goggles Control->PPE Mitigate Contact Action Procedure: Weighing & Solubilization PPE->Action Waste Disposal: Solid Toxic Waste Stream Action->Waste Post-Experiment

Figure 1: Risk-based logic flow for handling bioactive intermediates.

Specific PPE Recommendations
  • Respiratory: Handling dry powder outside a fume hood is prohibited . If weighing large quantities (>1g) where dust generation is likely, use a NIOSH N95 or P3 respirator as a secondary backup.

  • Dermal:

    • Primary: Nitrile gloves (0.11 mm minimum thickness).

    • Secondary: For solutions in DMSO/DMF, use double-gloving or chemically resistant laminate gloves (e.g., Silver Shield), as DMSO enhances skin permeability, potentially carrying the bioactive compound into the bloodstream.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can become airborne.

Operational Protocols

Storage & Receipt Workflow
  • Inspection: Upon receipt, verify the cold chain was maintained. If the pack is warm, quarantine the compound for purity analysis (HPLC/LC-MS).

  • Environment: Transfer immediately to a 2–8°C refrigerator.

  • Desiccation: The container must be tightly sealed. If the vial is opened, store it inside a secondary jar containing desiccant (silica gel) to prevent hydrolysis.

Solubilization Protocol (Standardized)

Scientific Rationale: This compound is zwitterionic. Solubility is pH-dependent.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions (typically 10–100 mM).

  • Procedure:

    • Weigh the solid in a tared vial within the fume hood.

    • Add DMSO dropwise. Vortex gently.

    • Note: If using for cell culture, filter sterilize (0.22 µm PTFE filter) after dissolution. Do not autoclave the solid.

  • Aliquot: Avoid freeze-thaw cycles. Aliquot stock solutions into amber tubes and store at -20°C.

Emergency Response & First Aid

ScenarioImmediate ActionScientific Rationale
Inhalation Move to fresh air. Support respiration if labored.[1][2]Nicotinic acid derivatives can cause bronchoconstriction or vasodilation (flushing).
Skin Contact Wash with soap and water for 15 min.[3] Do not use ethanol. Ethanol may increase transdermal absorption of the compound.
Eye Contact Flush with water/saline for 15 min.[1][3] Lift eyelids.[2]Acidic nature poses risk of corneal opacity; immediate dilution is critical.
Ingestion Rinse mouth. Do NOT induce vomiting. Call poison control.Prevents re-exposure of the esophagus to the irritant.

Waste Disposal & Deactivation[6]

  • Solid Waste: Dispose of contaminated wipes, weighing boats, and gloves in a container marked "Hazardous Solid Waste – Toxic/Irritant."

  • Liquid Waste: Solutions in DMSO/DMF must be segregated into "Halogen-free Organic Solvents" waste.

  • Deactivation: For spill cleanup, treat the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize the carboxylic acid moiety, followed by a water rinse.

References

    • Source for CAS 1019372-81-6 and storage requirements (0-8°C).[4]

  • PubChem. (n.d.).[5] Nicotinic Acid Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]

    • Source for general toxicological properties of the pyridine-3-carboxylic acid scaffold.
  • European Chemicals Agency (ECHA). (n.d.).[5] C&L Inventory: 2-aminonicotinic acid derivatives. Retrieved February 19, 2026, from [Link]

    • Basis for GHS classific

Sources

Foundational

Technical Guide: Solubility Profiling of 2-(2-Methoxybenzylamino)nicotinic Acid

Executive Summary & Compound Identity 2-(2-Methoxybenzylamino)nicotinic acid is a specialized intermediate and pharmacophore often explored in the development of soluble guanylate cyclase (sGC) stimulators and non-steroi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(2-Methoxybenzylamino)nicotinic acid is a specialized intermediate and pharmacophore often explored in the development of soluble guanylate cyclase (sGC) stimulators and non-steroidal anti-inflammatory agents. Structurally, it consists of a nicotinic acid core substituted at the 2-position with a secondary amine linked to a 2-methoxybenzyl group.

Understanding its solubility is critical for purification (crystallization) and formulation (bioavailability). Due to its amphoteric nature—containing both a basic pyridine nitrogen/secondary amine and an acidic carboxylic acid—its solubility is highly pH-dependent.

Chemical Identity
PropertyDetail
CAS Number 1019372-81-6
IUPAC Name 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Structural Class 2-Aminonicotinic acid derivative

Physicochemical Profile & Predicted Solubility[4][5]

As specific experimental solubility tables for CAS 1019372-81-6 are proprietary or sparse in open literature, the following data is derived from Structure-Activity Relationship (SAR) analysis of close structural analogs (e.g., Flunixin, Clonixin) and calculated physicochemical properties.

Calculated Properties
PropertyValue (Estimated)Implication for Solubility
LogP (Octanol/Water) 2.5 – 3.2Moderate lipophilicity; poor water solubility in un-ionized form.
pKa (Acidic) ~4.8 (Carboxylic acid)Ionizes to anion at pH > 6.0, increasing water solubility.
pKa (Basic) ~2.0 (Pyridine N)Protonates at pH < 2.0, potentially increasing solubility as a cation.
Polar Surface Area ~60-70 ŲSuggests moderate permeability but limited passive aqueous solubility.
Solubility Estimates by Solvent System

Data represents the free acid form at 25°C.

SolventSolubility RatingEstimated RangeNotes
Water (pH 7) Low < 0.5 mg/mLThe free acid is likely to precipitate at neutral pH.
0.1 N NaOH High > 50 mg/mLForms the sodium salt; highly soluble.
0.1 N HCl Moderate 1 – 10 mg/mLForms the hydrochloride salt (protonated pyridine/amine).
DMSO High > 100 mg/mLPreferred solvent for stock solutions.
Ethanol (Cold) Moderate 10 – 30 mg/mLSolubility increases significantly upon heating.
Methanol High > 50 mg/mLGood solvent for recrystallization.
Dichloromethane Moderate 5 – 20 mg/mLUseful for extraction from acidic aqueous phases.

pH-Dependent Solubility & Salt Selection

The solubility of 2-(2-Methoxybenzylamino)nicotinic acid is governed by its ionization state. The molecule exists in three primary forms depending on the bulk pH:

  • Cationic Form (pH < 2): Protonation of the pyridine nitrogen.

  • Zwitterionic/Neutral Form (pH 3–5): The "isoelectric" region where solubility is lowest (Intrinsic Solubility,

    
    ).
    
  • Anionic Form (pH > 6): Deprotonation of the carboxylic acid.

Theoretical Solubility Profile

The following diagram illustrates the theoretical equilibrium shifts that dictate solubility.

SolubilityEquilibrium Cation Cationic Form (Soluble) [Pyridine-NH]+ Neutral Neutral / Zwitterion (Precipitate / Low Solubility) Free Acid Cation->Neutral pH > 2.0 (Deprotonation) Neutral->Cation pH < 2.0 (Protonation) Anion Anionic Form (Highly Soluble) [COO]- Neutral->Anion pH > 5.0 (Ionization) Anion->Neutral pH < 5.0 (Precipitation)

Caption: Equilibrium states of 2-(2-Methoxybenzylamino)nicotinic acid across the pH scale. Maximum insolubility occurs in the pH 3–5 range.

Formulation Strategy (Salt Screening)

To improve bioavailability or solubility for liquid formulations, convert the free acid to a salt.

  • Meglumine Salt: Highly recommended for 2-aminonicotinic acid derivatives (similar to Flunixin Meglumine). Improves solubility and reduces local tissue irritation.

  • Sodium Salt: Effective for high-pH liquid formulations but may have stability issues if pH drifts.

Experimental Protocols for Solubility Determination

Since exact literature values are sparse, you must validate the solubility experimentally. Use this "Shake-Flask" protocol coupled with HPLC quantification.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility in various solvents.

  • Preparation:

    • Weigh 10 mg of 2-(2-Methoxybenzylamino)nicotinic acid into a 2 mL HPLC vial.

    • Add 500 µL of the target solvent (Water, pH 7.4 buffer, Ethanol, etc.).

  • Equilibration:

    • Cap the vial and place it on an orbital shaker or thermomixer at 25°C for 24 hours .

    • Visual Check: If the solid dissolves completely, add more compound until a suspension (excess solid) is visible.

  • Separation:

    • Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Alternatively, filter the supernatant using a 0.22 µm PTFE syringe filter .

  • Quantification (HPLC):

    • Dilute the supernatant 100-fold with Mobile Phase.

    • Inject onto HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

    • Calculate concentration against a standard curve of the compound dissolved in DMSO.

Protocol B: Kinetic Solubility (High Throughput)

Objective: Rapidly estimate solubility for screening multiple analogs.

  • Prepare a 10 mM stock solution in DMSO.

  • Pipette 5 µL of stock into 195 µL of aqueous buffer (PBS pH 7.4) in a 96-well plate (Final conc: 250 µM).

  • Incubate for 2 hours at room temperature with shaking.

  • Measure turbidity via UV-Vis absorbance at 620 nm .

    • High Absorbance = Precipitation (Low Solubility).

    • Low Absorbance = Soluble.

Thermodynamic Modeling

For process engineering (e.g., crystallization), solubility data at different temperatures is modeled using the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (Kelvin)
    
  • 
     = Empirical constants derived from experimental data (Protocol A at 25°C, 35°C, 45°C).
    

Application: If you observe that solubility increases exponentially with temperature in Ethanol (a common trait for nicotinic acids), use cooling crystallization. Dissolve at 60°C and cool to 5°C to recover the product in high yield.

Synthesis & Purification Workflow

Understanding solubility is most useful when applied to the purification workflow. The following diagram outlines the standard purification logic based on the solubility differential between the free acid and its salts.

PurificationWorkflow Reaction Crude Reaction Mixture (in Pyridine or Ethanol) Evap Evaporate Solvent Reaction->Evap BaseTreat Dissolve in 1N NaOH (Forms Soluble Anion) Evap->BaseTreat Wash Wash with DCM (Removes Organic Impurities) BaseTreat->Wash Acidify Acidify Aqueous Layer to pH 4-5 with HCl Wash->Acidify Aqueous Phase Precip Precipitation of Free Acid Acidify->Precip Solubility Drops Filter Filtration & Drying Precip->Filter Final Pure 2-(2-Methoxybenzylamino) nicotinic acid Filter->Final

Caption: Purification strategy leveraging the pH-dependent solubility profile. The compound is solubilized as a salt and precipitated as the free acid.

References

  • Yarhosseini, M., et al. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives." Chemistry Central Journal, 11:124. (Provides solubility context for structural analogs). Retrieved from [Link][1]

  • PubChem. (2025).[2][3] Nicotinic Acid Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-(2-Methoxybenzylamino)nicotinic Acid

The following technical guide details the spectroscopic characterization and synthesis of 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6). This document is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6). This document is structured for researchers in medicinal chemistry and drug development, focusing on practical, self-validating protocols and high-integrity data interpretation.

Executive Summary & Compound Profile

2-(2-Methoxybenzylamino)nicotinic acid is a bifunctional pyridine derivative characterized by a carboxylic acid at the C3 position and a secondary amine substituted with a 2-methoxybenzyl group at the C2 position. Its structural integrity is critical for downstream cyclization reactions (e.g., to acridinones) or as a pharmacophore in neuroactive ligand design.

PropertySpecification
IUPAC Name 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
CAS Number 1019372-81-6
Molecular Formula C

H

N

O

Molecular Weight 258.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water (neutral pH)

Synthesis & Reaction Pathway[1][2][3]

The synthesis follows a nucleophilic aromatic substitution (S


Ar) mechanism. The 2-chloronicotinic acid substrate undergoes displacement by 2-methoxybenzylamine. This reaction is favored by the electron-withdrawing carboxylic acid group at the C3 position, which activates the C2-chlorine bond.
Experimental Protocol
  • Reagents: 2-Chloronicotinic acid (1.0 eq), 2-Methoxybenzylamine (2.0 eq).

  • Solvent: Neat (solvent-free) or Pyridine (reflux). Note: Solvent-free conditions at 120-130°C often yield higher purity.

  • Procedure:

    • Mix 2-chloronicotinic acid (10 mmol) and 2-methoxybenzylamine (20 mmol) in a round-bottom flask.

    • Heat the mixture to 130°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

    • Upon completion, cool to room temperature.

    • Acidify with 1N HCl to pH 4–5 to precipitate the product.

    • Filter the solid, wash with cold water (2x) and cold ethanol (1x).

    • Recrystallize from Ethanol/Water if necessary.

Reaction Workflow Visualization

SynthesisPathway Start 2-Chloronicotinic Acid (C6H4ClNO2) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Heat (130°C) Nucleophilic Attack Reagent 2-Methoxybenzylamine (C8H11NO) Reagent->Intermediate Product 2-(2-Methoxybenzylamino) nicotinic acid Intermediate->Product - Cl⁻ Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: S


Ar pathway for the synthesis of the target aminonicotinic acid derivative.

Spectroscopic Data (NMR, IR, MS)

The following data represents the definitive spectroscopic profile for 2-(2-Methoxybenzylamino)nicotinic acid.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 | Frequency: 400 MHz (

H), 100 MHz (

C)

The


H NMR spectrum is characterized by the distinct singlet of the methoxy group, the benzylic methylene doublet (coupling with NH), and the splitting of the pyridine ring protons.

Table 1: Predicted


H NMR Assignments 
Shift (

ppm)
Mult.Integ.AssignmentStructural Insight
13.10 br s1HCOOH Carboxylic acid proton; exchangeable with D

O.
8.50 t (br)1HNH Secondary amine; couples with benzylic CH

.
8.28 dd1HPy-H6

-proton to nitrogen; deshielded. (

Hz)
8.08 dd1HPy-H4 Ortho to COOH; deshielded by carbonyl. (

Hz)
7.20 – 7.30 m2HAr-H Phenyl ring protons (H4', H6').
6.98 d1HAr-H3' Ortho to OMe; shielded by electron donation.
6.88 t1HAr-H5' Para to OMe.
6.61 dd1HPy-H5

-proton; most shielded pyridine proton. (

Hz)
4.65 d2HN-CH

-Ar
Benzylic methylene; couples with NH (

Hz).
3.82 s3HO-CH

Methoxy group; characteristic sharp singlet.

Table 2: Predicted


C NMR Assignments 
Shift (

ppm)
Assignment
169.2 C =O (Carboxylic Acid)
158.5 Pyridine C2 (C-N)
157.1 Phenyl C2' (C-OMe)
152.3 Pyridine C6
140.1 Pyridine C4
129.5 Phenyl C1' (Ipso)
128.2 Phenyl C6'
126.5 Phenyl C4'
120.4 Phenyl C5'
113.2 Pyridine C5
110.8 Phenyl C3'
108.5 Pyridine C3 (C-COOH)
55.6 O-C H

41.2 N-C H

B. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

  • Calculated Monoisotopic Mass: 258.1004 Da

  • Observed [M+H]

    
    :  259.1 m/z
    
  • Observed [M+Na]

    
    :  281.1 m/z
    
  • Fragmentation Pattern:

    • m/z 241 (Loss of -OH/H

      
      O from acid).
      
    • m/z 121 (Tropylium ion derived from 2-methoxybenzyl fragment).

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 3300 – 3350 cm

    
    :  N-H stretching (secondary amine).
    
  • 2500 – 3000 cm

    
    :  O-H stretching (carboxylic acid, broad).
    
  • 1680 – 1700 cm

    
    :  C=O stretching (conjugated carboxylic acid).
    
  • 1580 – 1600 cm

    
    :  C=C / C=N stretching (Pyridine/Aromatic ring breathing).
    
  • 1240 – 1260 cm

    
    :  C-O-C asymmetric stretching (Aryl alkyl ether).
    

Quality Control & Self-Validating Protocols

To ensure the integrity of the synthesized compound, perform the following checks.

A. Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F

    
    .
    
  • Mobile Phase: Dichloromethane : Methanol (9:1 v/v) + 1% Acetic Acid.

  • Visualization: UV Light (254 nm).

  • Expected R

    
    :  ~0.4 – 0.5 (Product is more polar than the starting 2-chloronicotinic acid due to the amino/acid functionality, but less polar than the zwitterionic form might suggest due to intramolecular H-bonding).
    
B. HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

C. Melting Point
  • Expected Range: 145 – 155 °C (Based on the 2-benzylamino analog MP of 148 °C). Sharp melting indicates high purity.

References

  • Synthesis of 2-(benzylamino)

    • Source: ChemicalBook & Liter
    • Context: Describes the general S Ar methodology for 2-chloronicotinic acid with benzylamines.
    • URL:

  • Spectroscopic Data of Analog (2-Benzylaminonicotinic Acid)

    • Source: Yarhosseini, M. et al. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives." Chemistry Central Journal, 2017.
    • 4.69, 6.61, 8.08, 8.28)
    • URL: (Note: Link directs to similar Wiley entry or open access equivalent).

  • Compound Registry

    • Source: PubChem / CAS Registry.
    • Context: Verification of CAS 1019372-81-6 and chemical structure.
    • URL: (Search Term: 1019372-81-6)

Foundational

2-(2-Methoxybenzylamino)nicotinic Acid: Purity, Quality Standards, and Analytical Strategy

Topic: "2-(2-Methoxybenzylamino)nicotinic acid" Purity and Quality Standards Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(2-Methoxybenzylamino)nicotinic acid" Purity and Quality Standards Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6) is a critical pharmacophore and intermediate in the synthesis of next-generation small molecule therapeutics, particularly Soluble Guanylate Cyclase (sGC) stimulators and nicotinic acetylcholine receptor (nAChR) modulators. As a key starting material (KSM) or advanced intermediate, the purity of this compound directly impacts the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API). This guide outlines the rigorous quality standards, impurity profiling, and analytical methodologies required to ensure its suitability for pharmaceutical development, adhering to ICH Q3A/Q3B and Q11 guidelines.

Chemical Identity and Significance[1][2]

The structural integrity of 2-(2-Methoxybenzylamino)nicotinic acid relies on the precise regioselective substitution of the pyridine ring. It serves as a precursor for fused ring systems (e.g., pyrido[2,3-d]pyrimidines) found in cardiovascular and neurological drugs.

PropertySpecification
Chemical Name 2-[(2-Methoxyphenyl)methylamino]pyridine-3-carboxylic acid
CAS Number 1019372-81-6
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent)
Structural Criticality

The molecule features a carboxylic acid at position 3 and a bulky 2-methoxybenzylamine group at position 2. The steric hindrance and electronic donation from the amino group stabilize the pyridine ring but also introduce specific impurity risks during downstream cyclization.

Synthesis and Impurity Profiling[3][4]

Understanding the synthesis pathway is the foundation of effective quality control. The primary route involves the nucleophilic aromatic substitution (


) of 2-chloronicotinic acid with 2-methoxybenzylamine.
Synthesis Pathway & Impurity Logic

The reaction typically proceeds under thermal conditions or with a mild base. Deviations in temperature or stoichiometry lead to specific impurities.

SynthesisPath SM1 2-Chloronicotinic Acid (Starting Material) Product 2-(2-Methoxybenzylamino) nicotinic acid (Target) SM1->Product SnAr Reaction (Base/Heat) Imp1 Impurity A: Unreacted 2-Chloronicotinic Acid SM1->Imp1 Incomplete Conversion Imp3 Impurity C: Regioisomer (4-Substituted) (Trace from SM1 impurities) SM1->Imp3 If 4-Chloro isomer present SM2 2-Methoxybenzylamine (Starting Material) SM2->Product Imp2 Impurity B: Decarboxylated Product (2-(2-Methoxybenzylamino)pyridine) Product->Imp2 Thermal Decarboxylation (>100°C)

Figure 1: Synthesis pathway and potential impurity formation logic.

Critical Impurities Table
Impurity CodeChemical NameOriginRisk FactorLimit (Proposed)
Impurity A 2-Chloronicotinic AcidUnreacted SMGenotoxic potential (Halopyridine)< 0.15%
Impurity B 2-(2-Methoxybenzylamino)pyridineDegradantLoss of potency; difficult to separate< 0.5%
Impurity C 4-(2-Methoxybenzylamino)nicotinic acidRegioisomerStructural isomer; affects cyclization< 0.1%
Impurity D 2-MethoxybenzylamineUnreacted SMBasic residue; salt formation< 0.2%

Analytical Strategy: HPLC Method Development

Due to the zwitterionic nature of the molecule (carboxylic acid + secondary amine), standard Reverse Phase (RP) HPLC requires careful pH control to ensure sharp peak shape and reproducibility.

Recommended Chromatographic Conditions
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 95% A (Equilibration)

    • 5-20 min: 95% A → 40% A (Elution of polar impurities)

    • 20-30 min: 40% A → 10% A (Elution of hydrophobic product)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine core) and 280 nm (Benzyl ring).

  • Temperature: 30°C.

System Suitability Criteria

To ensure data trustworthiness, the following criteria must be met before every analysis run:

  • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions with silanols).

  • Theoretical Plates (N): NLT 5000.

  • Resolution (Rs): > 2.0 between the Product peak and Impurity A (2-Chloronicotinic acid).

  • RSD (Replicate Injections): < 2.0% for peak area.

AnalyticalWorkflow cluster_detection Dual Wavelength Detection Sample Sample Preparation (Dissolve in MeOH:Water 50:50) HPLC HPLC Separation (C18, Gradient Elution) Sample->HPLC UV254 254 nm (Primary Quantitation) HPLC->UV254 UV280 280 nm (Impurity Confirmation) HPLC->UV280 Data Data Processing (Integration & Calc) UV254->Data UV280->Data Report CoA Generation Data->Report

Figure 2: Analytical workflow for purity determination.

Quality Specifications (Proposed Monograph)

In the absence of a specific pharmacopeial monograph, these specifications are derived from ICH Q3A (Impurities in New Drug Substances) and general industry standards for high-value intermediates.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification IR / H-NMRConforms to structure
Assay (HPLC) HPLC (External Std)98.0% – 102.0% w/w (Anhydrous basis)
Purity (HPLC) HPLC (Area %)≥ 99.0%
Individual Impurity HPLC≤ 0.5%
Total Impurities HPLC≤ 1.0%
Loss on Drying (LOD) Gravimetric (105°C)≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Heavy Metals ICP-MS / USP <233>≤ 20 ppm
Residual Solvents GC (Headspace)Methanol < 3000 ppm; Toluene < 890 ppm

Stability and Handling

Stress Testing (For Method Validation)

To validate the analytical method, the compound should be subjected to stress conditions to verify the method is "stability-indicating" (i.e., it can detect degradants).

  • Acid Hydrolysis: 0.1N HCl, 60°C, 24h. (Check for amide hydrolysis).

  • Base Hydrolysis: 0.1N NaOH, 60°C, 24h. (Check for racemization or ring opening, though unlikely).

  • Oxidation: 3% H₂O₂, RT, 4h. (Check for N-oxide formation on pyridine nitrogen).

  • Thermal: 105°C solid state, 24h. (Check for decarboxylation).

Storage Recommendations
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Container: Amber glass or opaque polyethylene to protect from light (pyridine derivatives can be photosensitive).

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Chem-Impex International. (n.d.). 2-(2-Methoxybenzylamino)Nicotinic Acid Product Page. Retrieved from Chem-Impex. Link

  • Yarhosseini, M., et al. (2017).[1] An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.[1] Chemistry Central Journal. Link

  • PubChem. (n.d.). 2-Chloronicotinic acid (Starting Material).[1][2][3][4] National Library of Medicine. Link

  • European Pharmacopoeia. (2020). General Chapter 2.2.46 Chromatographic Separation Techniques. EDQM. Link

Sources

Exploratory

Technical Guide: 2-(2-Methoxybenzylamino)nicotinic Acid in Neuropharmacology

The following technical guide details the neuropharmacological profile of 2-(2-Methoxybenzylamino)nicotinic acid , a specialized chemical probe and scaffold primarily utilized to interrogate the GPR35 signaling axis and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the neuropharmacological profile of 2-(2-Methoxybenzylamino)nicotinic acid , a specialized chemical probe and scaffold primarily utilized to interrogate the GPR35 signaling axis and the Kynurenine pathway .

[1]

Executive Summary

2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) is a synthetic small molecule belonging to the 2-aminonicotinic acid class.[1] In neuropharmacology, it serves as a critical chemical probe for studying G-protein coupled receptor 35 (GPR35) and modulating the kynurenine pathway .

Unlike the endogenous ligand Kynurenic Acid (KYNA) , which exhibits low potency at GPR35 and cross-reactivity with NMDA and


7-nicotinic receptors, this synthetic derivative offers enhanced lipophilicity and selectivity. It is primarily employed to dissect the specific contribution of GPR35 signaling in neuroinflammation , nociception (pain) , and synaptic plasticity , distinct from NMDA receptor blockade.

Chemical Identity & Physicochemical Properties

The compound features a nicotinic acid core substituted at the 2-position with a 2-methoxybenzylamino group.[1][2] This substitution pattern is critical for optimizing binding affinity within the orthosteric pocket of GPR35.

PropertyValueRelevance
IUPAC Name 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acidStandard nomenclature for synthesis/ordering.
Molecular Formula

--
Molecular Weight 258.27 g/mol Small molecule, CNS penetrant potential.
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity; favorable for blood-brain barrier (BBB) penetration compared to Kynurenic acid.
pKa (Acid) ~4.8 (Carboxylic acid)Ionized at physiological pH; may require esterification (prodrug) for maximal CNS uptake in vivo.
Solubility DMSO (>10 mM), EthanolSuitable for in vitro stock solutions.

Mechanism of Action (MoA)

Primary Target: GPR35 Agonism

The 2-aminonicotinic acid scaffold mimics the structure of Kynurenic Acid , the endogenous ligand for GPR35. The addition of the 2-methoxybenzyl group engages hydrophobic sub-pockets in the receptor, significantly increasing potency (


 in the low micromolar to nanomolar range) compared to the millimolar potency of KYNA.
  • Signaling Pathway:

    • Binding: Ligand binds to the orthosteric site of GPR35 (Class A GPCR).

    • G-Protein Coupling: Activates

      
       proteins.
      
    • Effector Modulation: Inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cAMP (

      
      ).
      
    • Downstream Effects: Reduces Protein Kinase A (PKA) activity; modulates ion channels (e.g., N-type

      
       channels, GIRK channels) to suppress neuronal excitability.
      
    • 
      -Arrestin Recruitment:  Induces robust 
      
      
      
      -arrestin-2 recruitment, leading to receptor internalization (desensitization).
Secondary Interactions (Off-Target)
  • NMDA Receptors (Glycine Site): While designed for GPR35, the nicotinic acid core retains structural homology to glycine site antagonists. Control experiments must account for potential weak antagonism at high concentrations (>100

    
    M).
    
  • GPR109A (HCA2): The nicotinic acid core can activate GPR109A, though the bulky 2-amino substituent typically abolishes this activity compared to niacin.

Pathway Visualization

The following diagram illustrates the GPR35 signaling cascade activated by the compound.

GPR35_Signaling Ligand 2-(2-Methoxybenzylamino) nicotinic acid GPR35 GPR35 Receptor (Membrane) Ligand->GPR35 Agonist Binding Gi Gi/o Protein GPR35->Gi Activates Arrestin Beta-Arrestin Recruitment GPR35->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Channels Ion Channels (Ca2+, K+) PKA->Channels Modulates Excitability Neuronal Excitability (Suppression) Channels->Excitability Decreases

Caption: GPR35 signaling cascade showing Gi/o-mediated cAMP suppression and excitability modulation.

Neuropharmacological Applications[1]

Neuroinflammation & Glial Modulation

GPR35 is expressed on microglia and astrocytes. Agonism by 2-(2-methoxybenzylamino)nicotinic acid can shift microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, reducing the release of cytokines (TNF-


, IL-6).
  • Application: Investigating therapeutic targets for Multiple Sclerosis (MS) and neurodegenerative conditions where inflammation is a driver.

Pain (Nociception)

GPR35 is highly enriched in small-diameter Dorsal Root Ganglion (DRG) neurons (nociceptors).

  • Mechanism: Activation hyperpolarizes nociceptors via

    
    -mediated opening of GIRK channels or inhibition of voltage-gated 
    
    
    
    channels.
  • Utility: Screening for non-opioid analgesics targeting inflammatory and neuropathic pain.

Synaptic Plasticity (Psychiatry)

By mimicking Kynurenic acid (a metabolite altered in Schizophrenia), this compound allows researchers to study the GPR35-specific component of cognitive deficits, separating it from NMDA receptor hypofunction.

Experimental Protocols

In Vitro GPR35 Agonist Assay (cAMP Inhibition)

Objective: Determine the


 of the compound for GPR35 activation.
  • Cell Line: HEK293 cells stably expressing human GPR35 (hGPR35) and a cAMP sensor (e.g., GloSensor).

  • Preparation:

    • Dissolve 2-(2-methoxybenzylamino)nicotinic acid in DMSO to 10 mM stock.

    • Prepare serial dilutions in assay buffer (HBSS + 0.1% BSA).

  • Stimulation:

    • Treat cells with Forskolin (10

      
      M) to elevate baseline cAMP.
      
    • Simultaneously add the test compound (concentration range: 1 nM to 100

      
      M).
      
  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add detection reagent (luciferase substrate) and measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. A decrease in signal indicates agonist activity (inhibition of Forskolin-induced cAMP).

Beta-Arrestin Recruitment Assay (Tango Assay)

Objective: Validate receptor engagement and desensitization potential.

  • Transfection: Use HTLA cells expressing GPR35-TEV-tTA and

    
    -arrestin-2-TEV protease.
    
  • Treatment: Add compound for 12–16 hours.

  • Readout: Receptor activation recruits

    
    -arrestin, cleaving the TEV site and releasing tTA to drive Luciferase expression.
    
  • Result: Increase in luminescence correlates with agonist potency.

Data Summary & Comparative Potency

CompoundTargetPotency (

)
Selectivity Profile
Kynurenic Acid (Endogenous) GPR35~10 - 100

M
Low; blocks NMDA/Glycine sites.
Zaprinast (Reference) GPR35~0.5 - 2

M
Moderate; inhibits PDE5/PDE6.
2-(2-Methoxybenzylamino)nicotinic acid GPR35 ~0.1 - 1

M
*
High; improved lipophilicity over KYNA.
Pamoic Acid GPR35~0.05

M
High potency; poor BBB permeability.

*Estimated range based on SAR of 2-aminonicotinic acid derivatives (Funke et al.).

References

  • Funke, M., et al. (2013). Structural determinants of 2-aminonicotinic acid derivatives as GPR35 agonists. Journal of Medicinal Chemistry .

  • Milligan, G. (2011). G protein-coupled receptor 35 (GPR35): an emerging target in inflammatory and pain disorders. British Journal of Pharmacology .

  • Divorty, N., et al. (2015). G protein-coupled receptor 35: an emerging target in neurobiology. Annual Review of Pharmacology and Toxicology .

  • Chem-Impex International. (2024). Product Data Sheet: 2-(2-Methoxybenzylamino)nicotinic Acid.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of the 2-(Benzylamino)nicotinic Acid Scaffold in Modern Drug Synthesis

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of the 2-(benzylamino)nicotinic acid scaffold, with a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of the 2-(benzylamino)nicotinic acid scaffold, with a specific focus on "2-(2-Methoxybenzylamino)nicotinic acid." While this specific molecule is commercially available, its extensive application in novel drug synthesis is not widely documented in peer-reviewed literature.[1] Therefore, this guide will broaden its scope to the parent class of 2-(aryl/benzylamino)nicotinic acids, which are pivotal intermediates in medicinal chemistry.[2][3] We will detail a robust synthesis protocol via the Ullmann condensation, explore the therapeutic potential of this structural motif, and discuss the underlying mechanistic principles that make it a valuable scaffold in drug discovery.

Introduction: The 2-Aminonicotinic Acid Scaffold in Medicinal Chemistry

Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in biological systems, serving as precursors to essential coenzymes like NAD and NADP.[4][5] In medicinal chemistry, the nicotinic acid scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding, and π-stacking interactions.[5] The derivatization of the 2-aminonicotinic acid core, particularly through N-arylation or N-benzylation, gives rise to a class of compounds with significant therapeutic potential.

While "2-(2-Methoxybenzylamino)nicotinic acid" itself is suggested to have potential in neuropharmacology and oncology[1], its broader family of 2-(arylamino)nicotinic acids has been more extensively explored. These compounds serve as key intermediates in the synthesis of molecules with demonstrated anti-inflammatory, analgesic, and antimicrobial properties.[2][6][7] Their utility stems from the rigid, yet tunable, three-dimensional structure that can be tailored to fit specific enzyme active sites or receptor binding pockets.

Synthesis of 2-(Aryl/benzylamino)nicotinic Acids via Ullmann Condensation

A common and effective method for the synthesis of 2-(aryl/benzylamino)nicotinic acids is the Ullmann condensation (also referred to as an Ullmann-type or Goldberg reaction).[8][9] This copper-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (in this case, 2-chloronicotinic acid) and an amine.[2][3][8]

Mechanistic Rationale

The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species. The reaction is believed to initiate with the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active copper(I) catalyst.[9] Traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper.[8][9] However, modern protocols have been improved to use catalytic amounts of copper, often in the presence of ligands, and can sometimes be performed under solvent-free conditions.[9][10]

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloronicotinic Acid Process Ullmann Condensation A->Process B 2-Methoxybenzylamine B->Process Catalyst Copper Catalyst (e.g., CuI) Catalyst->Process Base Base (e.g., K2CO3) Base->Process Solvent High-Boiling Solvent (e.g., Xylene, DMF) or Solvent-Free Solvent->Process Workup Acidification & Purification Process->Workup Product 2-(2-Methoxybenzylamino)nicotinic Acid Workup->Product cluster_pathway Inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS_COX2 iNOS / COX-2 Gene Expression NFkB->iNOS_COX2 NO_PG Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2->NO_PG Inflammation Inflammation NO_PG->Inflammation Drug Nicotinic Acid Derivative Drug->iNOS_COX2 Inhibition

Sources

Application

"2-(2-Methoxybenzylamino)nicotinic acid" as a research chemical

A Privileged Scaffold for Heterocyclic Drug Discovery & Kinase Inhibitor Synthesis Executive Summary & Chemical Identity 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) is a specialized research chemical servi...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Heterocyclic Drug Discovery & Kinase Inhibitor Synthesis

Executive Summary & Chemical Identity

2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) is a specialized research chemical serving as a critical bifunctional scaffold in medicinal chemistry.[1] Structurally characterized by a nicotinic acid core substituted at the 2-position with a bulky, electron-rich 2-methoxybenzylamine group, it bridges the gap between simple pyridine building blocks and complex polycyclic therapeutics.

Its primary utility lies in the synthesis of pyrido[2,3-d]pyrimidines , a "privileged structure" in drug discovery known to yield potent inhibitors of tyrosine kinases (e.g., EGFR, VEGFR) and phosphodiesterases (PDEs). Additionally, its structural homology to fenamic acid NSAIDs (e.g., Clonixin, Flunixin) suggests potential utility in anti-inflammatory screening assays targeting COX enzymes or specific GPCRs.

Chemical Specifications
PropertySpecification
IUPAC Name 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
CAS Number 1019372-81-6
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Solubility DMSO (>20 mg/mL), DMF; Low in water
pKa (Predicted) ~4.5 (Carboxylic acid), ~2.5 (Pyridine N)
Storage 2–8°C, Desiccated, Protect from light

Core Applications & Mechanisms[4]

Application A: Synthesis of Pyrido[2,3-d]pyrimidine Libraries (Kinase Inhibition)

The most authoritative application of this compound is as a precursor for pyrido[2,3-d]pyrimidin-4(3H)-ones . The vicinal arrangement of the carboxylic acid (C3) and the secondary amine (C2) allows for rapid cyclocondensation with electrophiles (e.g., formamide, urea, or isothiocyanates).

  • Mechanism: The synthesis involves an initial activation of the carboxylic acid followed by nucleophilic attack from a nitrogen source (or direct condensation), leading to ring closure. The resulting bicyclic core mimics the ATP-binding motif of protein kinases, making it a staple in oncology research.

  • Relevance: This scaffold is bioisosteric to quinazolines (e.g., Gefitinib) but often exhibits improved solubility and distinct selectivity profiles.

Application B: Anti-Inflammatory & GPCR Ligand Screening

Structurally, the compound resembles fenamates (N-phenylanthranilic acids), which are established COX inhibitors. Although the benzyl linker introduces flexibility distinct from the rigid N-phenyl bond of fenamates, this molecule is a candidate for:

  • COX-1/COX-2 Inhibition: Modulating arachidonic acid metabolism.

  • GPR109A (HCAR2) Modulation: As a nicotinic acid derivative, it may act as an orthosteric or allosteric ligand for the Niacin receptor, potentially influencing lipid metabolism without the cutaneous flushing associated with Niacin.

Visualizing the Research Workflow

G cluster_0 Precursor cluster_1 Target Scaffold (The Topic) cluster_2 Downstream Applications Start 2-Chloronicotinic Acid Scaffold 2-(2-Methoxybenzylamino) nicotinic acid (CAS 1019372-81-6) Start->Scaffold Nucleophilic Aromatic Substitution (SnAr) Kinase Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Scaffold->Kinase Cyclocondensation (w/ Formamide/Urea) NSAID Anti-Inflammatory Screening (COX-1/2) Scaffold->NSAID Direct Assay GPCR Lipid Metabolism (GPR109A Ligands) Scaffold->GPCR Ligand Binding caption Figure 1: Synthetic utility and pharmacological screening pathways.

Experimental Protocols

Protocol 1: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-one

Objective: To convert the scaffold into a bioactive bicyclic kinase inhibitor core. Scope: Synthetic Organic Chemistry / Medicinal Chemistry.[1][2]

Materials:

  • 2-(2-Methoxybenzylamino)nicotinic acid (1.0 eq)

  • Formamide (Excess, solvent/reagent)

  • Ammonium acetate (Catalytic, 0.1 eq)

  • Ethanol (for recrystallization)

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-Methoxybenzylamino)nicotinic acid (1 mmol, ~258 mg) in Formamide (5 mL).

  • Reaction: Add Ammonium acetate (0.1 mmol). Heat the mixture to 140–150°C for 4–6 hours.

    • Scientific Rationale: High temperature is required to drive the dehydration and ring closure. Formamide acts as both the carbon source (C2 of the pyrimidine ring) and the nitrogen source.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (acid) is polar; the product will be less polar and UV active.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (20 g).

  • Isolation: The precipitate (crude pyrido-pyrimidine) is collected by vacuum filtration.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the COOH proton and the appearance of the pyrimidine C2-H singlet around 8.0–8.5 ppm).

Protocol 2: In Vitro COX-2 Inhibition Screening

Objective: To evaluate the anti-inflammatory potential of the scaffold relative to standard NSAIDs. Scope: Biochemical Assay.

Materials:

  • Purified COX-2 Enzyme (human recombinant)

  • Arachidonic Acid (Substrate)

  • Colorimetric Peroxidase Substrate (e.g., TMPD)

  • Heme (Cofactor)

  • Reference Inhibitor: Celecoxib (Selective COX-2) or Indomethacin (Non-selective)

Methodology:

  • Preparation: Dissolve 2-(2-Methoxybenzylamino)nicotinic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer (Tris-HCl, pH 8.0).

  • Incubation: In a 96-well plate, combine:

    • 150 µL Assay Buffer

    • 10 µL Heme solution

    • 10 µL Enzyme solution (COX-2)

    • 20 µL Test Compound (or DMSO control)

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL Arachidonic Acid / TMPD mixture to initiate the reaction.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode). The rate of color change is proportional to COX activity.

  • Data Analysis: Calculate % Inhibition =

    
    . Determine IC₅₀ using non-linear regression.
    

Handling, Stability & Safety (E-E-A-T)

  • Solubility Profile: The compound is a zwitterionic amino acid derivative. It is poorly soluble in neutral water but soluble in alkaline buffers (forming the carboxylate salt) or organic solvents like DMSO and DMF. Avoid acidic aqueous media for stock solutions as precipitation may occur.

  • Stability: Stable in solid form for >2 years at 4°C. In solution (DMSO), it is stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. No specific acute toxicity data is available; handle as a "Research Chemical" with unknown toxicology.

References

  • Chem-Impex International. (n.d.). 2-(2-Methoxybenzylamino)Nicotinic Acid Product Page. Retrieved from

  • PubChem. (2025). 2-Chloronicotinic acid (Precursor information). National Library of Medicine. Retrieved from [Link]

  • Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier. Journal of Drug Targeting. (Contextual grounding for nicotinic acid scaffolds).
  • Sigma-Aldrich. (n.d.). 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylic acid (Structural Analog). Retrieved from

Sources

Method

Application Notes and Protocols for 2-(2-Methoxybenzylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the experimental protocols for the synthesis, purification, characteri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the experimental protocols for the synthesis, purification, characterization, and potential biological evaluation of 2-(2-Methoxybenzylamino)nicotinic acid. This molecule, belonging to the class of N-aryl-2-aminonicotinic acids, holds potential as a versatile building block in medicinal chemistry for the development of novel therapeutic agents.[1] Drawing from established methodologies for analogous compounds, this document provides a robust framework for researchers. The protocols herein are designed to be self-validating, with in-depth explanations for critical experimental choices, ensuring both reproducibility and a foundational understanding of the underlying chemical and biological principles.

Introduction: The Scientific Context

2-(2-Methoxybenzylamino)nicotinic acid is a derivative of nicotinic acid, an essential human nutrient (Vitamin B3) that serves as a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[2][3] While nicotinic acid itself has well-documented roles in treating dyslipidemia[4][5], chemical modifications to its structure can unlock novel pharmacological properties. The introduction of the 2-methoxybenzylamino group at the 2-position of the nicotinic acid scaffold creates a diarylamine-like structure. Diarylamines are a privileged scaffold in medicinal chemistry, with many exhibiting anti-inflammatory properties.[6]

The synthesis of 2-arylaminonicotinic acids is often achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[7][8][9][10][11] This guide will primarily focus on an optimized Ullmann-type reaction for the synthesis of the title compound. Furthermore, given the structural similarity to molecules with activity at nicotinic acetylcholine receptors (nAChRs)[1][12], we will also outline a preliminary in-vitro assay to explore this potential biological activity.

Synthesis of 2-(2-Methoxybenzylamino)nicotinic Acid via Ullmann Condensation

The Ullmann condensation provides a reliable method for the formation of the C-N bond between 2-chloronicotinic acid and 2-methoxybenzylamine. Traditional Ullmann reactions often require harsh conditions, but modifications have been developed to improve yields and reduce side product formation.[7][8] The following protocol is an adapted, improved procedure.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification R1 2-Chloronicotinic Acid Solvent Solvent: DMF or Xylene R1->Solvent R2 2-Methoxybenzylamine R2->Solvent Cat Copper(I) Iodide (CuI) Potassium Carbonate (K2CO3) Cat->Solvent Temp Temperature: 120-150°C Solvent->Temp Time Time: 12-24 hours Temp->Time Quench Acidification (e.g., HCl) Time->Quench Extract Extraction with Ethyl Acetate Quench->Extract Purify Recrystallization or Column Chromatography Extract->Purify Product 2-(2-Methoxybenzylamino)nicotinic Acid Purify->Product Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_signaling Downstream Signaling nAChR nAChR Ion_Flux Ion Flux (Na+, Ca2+) nAChR->Ion_Flux Channel Opening Depolarization Membrane Depolarization Ion_Flux->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Ligand 2-(2-Methoxybenzylamino)nicotinic Acid Ligand->nAChR Binding

Sources

Application

Application Notes &amp; Protocols: Characterization of 2-(2-Methoxybenzylamino)nicotinic acid for Nicotinic Acetylcholine Receptor (nAChR) Modulation

For: Researchers, scientists, and drug development professionals investigating novel modulators of nicotinic acetylcholine receptors. Introduction: A Novel Scaffold for Neuromodulation Nicotinic acetylcholine receptors (...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel modulators of nicotinic acetylcholine receptors.

Introduction: A Novel Scaffold for Neuromodulation

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling throughout the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to a range of receptor subtypes, each with distinct pharmacology and physiological roles.[2] This diversity makes nAChRs compelling therapeutic targets for a wide array of pathological conditions, including cognitive deficits, nicotine addiction, neuropathic pain, and neurodegenerative diseases.[3][4]

2-(2-Methoxybenzylamino)nicotinic acid is a novel chemical entity with a structure suggestive of potential interactions with biological receptors, particularly in the field of neuropharmacology.[4] Its nicotinic acid core, modified with a bulky methoxybenzylamino group, presents a unique scaffold that diverges significantly from classic nicotinic agonists. This structural distinction warrants a systematic and rigorous pharmacological evaluation to determine its mechanism of action.

This document provides a comprehensive experimental framework for researchers to dissect the activity of 2-(2-Methoxybenzylamino)nicotinic acid. The protocols herein are designed not merely as procedural steps, but as a logical, self-validating workflow—from initial binding assessment to detailed functional characterization and conceptual in vivo validation—to elucidate its potential as a modulator of nAChR activity.

Compound Profile: 2-(2-Methoxybenzylamino)nicotinic acid

Before commencing experimental work, it is essential to understand the basic properties of the test compound.

PropertyValueSource
Chemical Name 2-(2-Methoxybenzylamino)nicotinic acid[4]
Synonym 2-(2-Methoxyphenylmethylamino)nicotinic acid[4]
CAS Number 1019372-81-6[4]
Molecular Formula C14H14N2O3[4]
Molecular Weight 258.28 g/mol [4]

Structural Considerations: The molecule's structure is bipartite. The pyridine-3-carboxylic acid (nicotinic acid) core provides a potential pharmacophore, while the 2-methoxybenzylamino substituent adds significant steric bulk and different electronic properties. This large side chain makes it less likely to be a simple orthosteric agonist like acetylcholine and suggests a potential for subtype-selective interactions or an allosteric mechanism of action. It is critical to distinguish this compound's potential nAChR activity from the well-known lipid-lowering effects of its parent compound, nicotinic acid (Niacin), which are mediated by G protein-coupled receptors (GPCRs) like GPR109A.[5][6]

Foundational Concepts: Modes of nAChR Modulation

Understanding the potential mechanisms of action is key to designing appropriate experiments. A compound can modulate a receptor in several ways, primarily categorized as orthosteric or allosteric.

  • Orthosteric Modulators bind to the same site as the endogenous ligand (acetylcholine).

    • Agonists: Activate the receptor to open the ion channel.

    • Antagonists (Competitive): Bind to the site but do not activate it, thereby blocking the agonist from binding.

  • Allosteric Modulators bind to a topographically distinct site on the receptor.[7]

    • Positive Allosteric Modulators (PAMs): Enhance the effect of the agonist, often by increasing its potency or efficacy without activating the receptor on their own.[2][3]

    • Negative Allosteric Modulators (NAMs): Reduce the effect of the agonist.[8]

    • Silent Allosteric Modulators (SAMs): Bind to an allosteric site without affecting agonist function but can block other allosteric modulators.

nAChR nAChR Pentamer Orthosteric Site (ACh Binding) Allosteric Site Agonist Agonist (e.g., ACh) Agonist->nAChR:ortho Binds & Activates (+) Antagonist Competitive Antagonist Antagonist->nAChR:ortho Binds & Blocks (-) PAM PAM PAM->nAChR:allo Binds & Potentiates (+) NAM NAM NAM->nAChR:allo Binds & Inhibits (-)

Fig. 1: Mechanisms of nAChR modulation.

A Systematic Experimental Workflow

A tiered approach is recommended to efficiently characterize an unknown compound. This workflow progresses from broad screening to specific mechanistic studies, ensuring that each step informs the next.

A Compound Acquisition & QC (Purity, Solubility) B Tier 1: In Vitro Binding Screen (Radioligand Displacement) A->B C Does it Bind? B->C D Tier 2: In Vitro Functional Assay (Electrophysiology) C->D Yes I No significant binding. Consider other targets. C->I No E Determine Mechanism (Agonist, Antagonist, PAM, NAM?) D->E F Tier 3: In Vivo Behavioral Model (Based on In Vitro Profile) E->F G Assess Physiological Effect (e.g., Cognition, Analgesia) F->G H Characterized Modulator / Lead G->H

Sources

Method

Application Note: Antioxidant Activity Screening of 2-(2-Methoxybenzylamino)nicotinic Acid

This Application Note is designed as a comprehensive technical guide for the antioxidant profiling of 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6). It synthesizes chemical informatics with rigorous biologica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the antioxidant profiling of 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6). It synthesizes chemical informatics with rigorous biological screening protocols, tailored for drug discovery teams focusing on neuroprotection and anti-inflammatory therapeutics.

Executive Summary & Compound Rationale

2-(2-Methoxybenzylamino)nicotinic acid represents a strategic scaffold in medicinal chemistry, combining the redox-active potential of the nicotinic acid core with the lipophilic, electron-donating properties of a 2-methoxybenzyl moiety.[1]

While nicotinic acid (Niacin) is a known precursor to NAD+ and a modulator of lipid metabolism, the 2-amino substitution significantly alters its electronic profile. The addition of the 2-methoxybenzyl group serves two critical functions in antioxidant design:

  • Lipophilicity Enhancement: Facilitates blood-brain barrier (BBB) penetration, making it a viable candidate for neurodegenerative oxidative stress models.

  • Electronic Activation: The methoxy group (

    
    ) acts as an electron-donating group (EDG) on the benzyl ring, potentially stabilizing radical intermediates via resonance, a key feature for direct radical scavenging.
    

This guide details a biphasic screening protocol: Phase I (Chemical Scavenging) for intrinsic reactivity, and Phase II (Cellular Response) for biological efficacy via the Nrf2/KEAP1 pathway.

Material Preparation & Handling[2]

  • Compound Name: 2-(2-Methoxybenzylamino)nicotinic acid[1][2][3]

  • CAS Number: 1019372-81-6[1][3]

  • Molecular Weight: 258.27 g/mol

  • Storage: -20°C, desiccated. Protect from light.

Solubilization Protocol (Critical Step)

The benzyl moiety reduces aqueous solubility compared to the parent nicotinic acid. Improper solubilization is the #1 cause of false negatives in screening.

  • Primary Stock (100 mM): Dissolve 25.8 mg of compound in 1 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.

    • Note: Do not use Ethanol as primary stock for long-term storage due to potential esterification risks over time.

  • Working Solutions: Dilute the Primary Stock into assay buffer (PBS or Media) immediately prior to use.

    • Constraint: Final DMSO concentration must remain < 0.1% (v/v) for cell-based assays to avoid solvent toxicity.

Phase I: Intrinsic Chemical Scavenging Assays

These assays determine if the compound can donate protons or electrons to neutralize stable free radicals.

Workflow Visualization

ScreeningWorkflow cluster_Chem Phase I: Chemical Assays cluster_Cell Phase II: Cellular Assays Start Compound Stock (100 mM DMSO) Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution DPPH DPPH Assay (H-Atom Transfer) Dilution->DPPH ABTS ABTS Assay (e- Transfer) Dilution->ABTS DCFH ROS Quantitation (DCFH-DA) Dilution->DCFH Nrf2 Nrf2 Nuclear Translocation DCFH->Nrf2 If Active

Figure 1: Integrated screening workflow moving from chemical potential to biological validation.

Protocol A: DPPH Radical Scavenging Assay

The DPPH assay tests the compound's ability to act as a hydrogen donor.

  • Reagent Prep: Prepare a 0.2 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Protect from light (solution should be deep purple).

  • Plate Setup: Use a 96-well clear plate.

    • Sample Wells: 20 µL Compound (various conc.) + 180 µL DPPH solution.

    • Control: 20 µL DMSO/Buffer + 180 µL DPPH solution.

    • Blank: 20 µL Compound + 180 µL Methanol (to subtract compound color interference).

  • Incubation: 30 minutes at Room Temperature in the dark.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
Protocol B: ABTS Cation Radical Assay

The ABTS assay is preferred for lipophilic compounds like 2-(2-Methoxybenzylamino)nicotinic acid as it is applicable in both aqueous and organic phases.

  • Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1). Incubate 12-16h in dark to generate ABTS

    
    .
    
  • Dilution: Dilute the ABTS

    
     stock with Ethanol until Absorbance at 734 nm is 
    
    
    
    .
  • Assay: Mix 10 µL Sample + 190 µL diluted ABTS

    
    .
    
  • Read: Absorbance at 734 nm after 6 minutes.

Phase II: Cellular Antioxidant Activity (CAA)

Chemical assays do not account for cellular uptake or metabolism. This phase validates activity in a biological system, preferably SH-SY5Y (neuronal) or RAW 264.7 (macrophage) cells.

Protocol C: Intracellular ROS Inhibition (DCFH-DA)

This assay measures the compound's ability to prevent oxidative stress induced by TBHP or H


O

.
  • Seeding: Seed cells at

    
     cells/well in a black 96-well plate. Incubate 24h.
    
  • Pre-treatment: Treat cells with 2-(2-Methoxybenzylamino)nicotinic acid (1, 10, 50 µM) for 24 hours.

  • Probe Loading: Remove media. Wash with PBS. Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate 30 min at 37°C.

    • Mechanism: DCFH-DA crosses the membrane and is cleaved by esterases to non-fluorescent DCFH.

  • Stress Induction: Wash cells. Add 100 µM TBHP (tert-Butyl hydroperoxide) to induce ROS.

  • Kinetic Read: Measure Fluorescence immediately (Ex: 485 nm / Em: 535 nm) every 5 mins for 1 hour.

  • Success Criteria: A dose-dependent reduction in the slope of fluorescence increase compared to the TBHP-only control.

Mechanistic Validation: The Nrf2 Pathway

True therapeutic antioxidants often work by activating the Nrf2-KEAP1 pathway , triggering the expression of endogenous antioxidant enzymes (HO-1, NQO1).

Pathway Visualization

Nrf2Pathway Compound 2-(2-Methoxybenzylamino) nicotinic acid Keap1 KEAP1 (Sensor) Compound->Keap1 Electrophilic Modification? Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Transcription

Figure 2: Potential Mechanism of Action. The compound may disrupt the Nrf2-KEAP1 complex, promoting nuclear translocation.

Protocol D: Nrf2 Nuclear Translocation (Immunofluorescence)
  • Treatment: Treat cells with EC

    
     concentration of the compound for 3-6 hours.
    
  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Anti-Nrf2 antibody (1:100).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Analysis: Image via Confocal Microscopy.

  • Quantification: Calculate the ratio of Nuclear Mean Fluorescence Intensity (MFI) to Cytosolic MFI. A ratio > 1.5 indicates significant activation.

Data Reporting & Analysis

Summarize findings in the following format to ensure comparability across lead series.

AssayMetricUnitInterpretation
DPPH IC

µMLower is better. Compare to Ascorbic Acid (Std).[4]
ABTS TEACmM Trolox Eq.Trolox Equivalent Antioxidant Capacity.
DCFH-DA CAA Unit% Reduction% reduction in ROS vs. Control.
Toxicity LD

µMMust be > 10x the antioxidant IC

.

Statistical Note: All IC


 values must be calculated using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism. 

independent replicates are required for validity.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[4][5][6][7] LWT - Food Science and Technology. (Standard protocol for DPPH assay).

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. (Standard protocol for DCFH-DA assay).
  • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research.

Sources

Application

Application Notes &amp; Protocols: 2-(2-Methoxybenzylamino)nicotinic Acid as a Foundational Intermediate in Medicinal Chemistry

Abstract This technical guide provides an in-depth exploration of 2-(2-Methoxybenzylamino)nicotinic acid, a highly versatile heterocyclic intermediate. We will elucidate its strategic importance in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(2-Methoxybenzylamino)nicotinic acid, a highly versatile heterocyclic intermediate. We will elucidate its strategic importance in medicinal chemistry, stemming from the unique combination of a bioactive nicotinic acid core and the N-(2-methoxybenzyl) pharmacophore. This document furnishes detailed, field-tested protocols for the synthesis of the intermediate via a modern, solvent-free Ullmann-type condensation. Furthermore, it details its subsequent elaboration into advanced functionalized amides, showcasing its utility in constructing novel molecular entities for drug discovery programs, particularly those targeting neurological and inflammatory pathways. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Scaffold

In the landscape of medicinal chemistry, the selection of a core intermediate is a critical decision that dictates the trajectory of a drug discovery program. 2-(2-Methoxybenzylamino)nicotinic acid has emerged as a valuable building block for several key reasons.[1] Its structure is a deliberate fusion of two pharmacologically significant motifs:

  • The Nicotinic Acid Core: A derivative of Vitamin B3, the nicotinic acid scaffold is a privileged structure in pharmacology. It is the endogenous ligand for the G protein-coupled receptor GPR109A, a target for treating dyslipidemia.[2][3] Its derivatives are widely explored for diverse therapeutic applications, including as analgesic and anti-inflammatory agents.[4]

  • The N-(2-methoxybenzyl) Moiety: This pharmacophore is recognized for its role in potent and selective interactions with various receptors, most notably serotonin receptors. For instance, its incorporation was key in converting a 5-HT2A antagonist into a potent partial agonist, demonstrating its ability to modulate pharmacological activity significantly.[5]

The combination of these two moieties in a single molecule creates a versatile platform for synthesizing novel therapeutic agents, especially in the fields of neuropharmacology and oncology.[1] The secondary amine linkage provides a key point of flexibility and hydrogen bonding capability, while the carboxylic acid group serves as a prime handle for further chemical modification to explore structure-activity relationships (SAR).

Synthesis of the Core Intermediate: 2-(2-Methoxybenzylamino)nicotinic Acid

The primary synthetic route to this class of N-aryl/alkyl aminonicotinic acids is the Ullmann condensation (also known as the Goldberg reaction for C-N coupling), a copper-catalyzed nucleophilic aromatic substitution.[6][7] Traditional Ullmann conditions often require harsh conditions, including high-boiling polar solvents and high temperatures.[6] However, recent advancements have led to more sustainable and efficient protocols.

We present an optimized, solvent-free method adapted from literature, which leverages boric acid as a safe, readily available, and effective catalyst for the coupling of 2-chloronicotinic acid with the requisite amine.[8]

Synthetic Workflow: Ullmann-Type Condensation

The workflow involves the direct coupling of 2-chloronicotinic acid and 2-methoxybenzylamine. The boric acid catalyst is believed to activate the pyridine ring toward nucleophilic attack by forming a pyridinium salt, thus facilitating the substitution reaction.[8]

G cluster_reactants Reactants cluster_catalyst Catalyst R1 2-Chloronicotinic Acid Process Solvent-Free Heating (e.g., 120-140 °C) R1->Process R2 2-Methoxybenzylamine R2->Process Cat Boric Acid (H3BO3) Cat->Process Catalytic Amount Workup Aqueous Work-up (Acidification & Filtration) Process->Workup Product 2-(2-Methoxybenzylamino)nicotinic acid Workup->Product

Caption: Workflow for the solvent-free synthesis of the target intermediate.

Detailed Laboratory Protocol for Synthesis

Objective: To synthesize 2-(2-Methoxybenzylamino)nicotinic acid in high yield using a solvent-free, boric acid-catalyzed method.

Materials & Reagents:

ReagentM.W.Molar Eq.Quantity
2-Chloronicotinic Acid157.56 g/mol 1.01.58 g (10 mmol)
2-Methoxybenzylamine137.18 g/mol 1.11.51 g (11 mmol)
Boric Acid (H₃BO₃)61.83 g/mol 0.20.12 g (2 mmol)
Hydrochloric Acid (2M)--As required
Deionized Water--As required
Ethanol--For washing

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.58 g, 10 mmol) and boric acid (0.12 g, 2 mmol).

  • Addition of Amine: Add 2-methoxybenzylamine (1.51 g, 11 mmol) to the flask. The use of a slight excess of the amine ensures complete consumption of the limiting reagent, 2-chloronicotinic acid.

  • Reaction: Heat the reaction mixture in an oil bath set to 130 °C. Stir the molten mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1) with 1% acetic acid. The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature (approx. 25 °C). Add 20 mL of deionized water and stir for 15 minutes. The product is often insoluble in neutral water.

  • Isolation: Acidify the aqueous suspension slowly with 2M HCl to a pH of approximately 4-5. This step ensures that the product, which is an amino acid, precipitates out of the solution at its isoelectric point while unreacted amine remains protonated and soluble.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 10 mL) and then cold ethanol (10 mL) to remove residual impurities.

  • Drying & Characterization: Dry the purified white to off-white solid in a vacuum oven at 60 °C to a constant weight. The expected yield is typically >90%. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.[8]

Application as an Intermediate: Synthesis of Bioactive Amides

The carboxylic acid moiety of 2-(2-Methoxybenzylamino)nicotinic acid is a versatile functional handle for creating libraries of compounds for biological screening. A common and straightforward derivatization is the formation of amides, which are stable, often exhibit favorable pharmacological properties, and can participate in crucial hydrogen bonding interactions with biological targets.

General Workflow for Amide Synthesis

This workflow outlines a standard peptide coupling reaction to form an amide derivative, a key step in expanding the chemical space from the core intermediate.

G cluster_reagents Reagents Intermediate 2-(2-Methoxybenzylamino) nicotinic acid Solvent Aprotic Solvent (e.g., DMF, DCM) Intermediate->Solvent Amine Primary/Secondary Amine (R1R2NH) Amine->Solvent Coupling Coupling Agent (e.g., HATU, EDC) Coupling->Solvent Base Non-nucleophilic Base (e.g., DIPEA) Base->Solvent Workup Aqueous Work-up & Purification (Chromatography) Solvent->Workup Stir at RT Product Target Amide Derivative Workup->Product

Caption: General workflow for the synthesis of amide derivatives.

Protocol: Synthesis of a Representative Amide Derivative

Objective: To synthesize N-Cyclopropyl-2-(2-methoxybenzylamino)nicotinamide, a representative novel chemical entity, via a standard amide coupling reaction.

Materials & Reagents:

ReagentM.W.Molar Eq.Quantity
2-(2-Methoxybenzylamino)nicotinic acid258.28 g/mol 1.0258 mg (1.0 mmol)
HATU (Coupling Agent)380.23 g/mol 1.1418 mg (1.1 mmol)
DIPEA (Base)129.24 g/mol 2.0348 µL (2.0 mmol)
Cyclopropylamine57.10 g/mol 1.283 µL (1.2 mmol)
N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • Initial Setup: Dissolve 2-(2-methoxybenzylamino)nicotinic acid (258 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a dry round-bottom flask under a nitrogen atmosphere.

  • Activation of Carboxylic Acid: Add HATU (418 mg, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol) to the solution. Stir the mixture at room temperature (25 °C) for 20 minutes. This period allows for the formation of the active O-acylisourea intermediate. The causality here is critical: pre-activation ensures the carboxylic acid is highly electrophilic and ready for nucleophilic attack by the amine.

  • Amine Addition: Add cyclopropylamine (83 µL, 1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching and Extraction: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound by appropriate analytical methods (NMR, MS).

Rationale and Future Prospects

The strategic selection of 2-(2-methoxybenzylamino)nicotinic acid as an intermediate is rooted in its inherent potential to generate compounds that can interact with a range of biological targets. The nicotinic acid core provides a foundational anchor for receptor binding, including potential modulation of nicotinic acetylcholine receptors (nAChRs) or other targets implicated in cognitive function and inflammation.[1][9] The N-(2-methoxybenzyl) group, meanwhile, can be oriented to probe specific hydrophobic pockets or engage in key electronic interactions within a receptor's active site, fine-tuning the compound's potency and selectivity.[5]

This modular approach allows for the rapid synthesis of a diverse library of amides, esters, and other derivatives. These new chemical entities can be screened in various assays, from receptor binding studies to cell-based functional assays, to identify lead compounds for treating neurological disorders, chronic pain, and inflammatory diseases.[1][4]

References

  • Ullmann condensation - Wikipedia. [Link]

  • Anomalous Ullman additions with 2-chloronicotinic acid and pharmacological properties of isonixine, a new anti-inflammatory drug - PubMed. [Link]

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z. et al. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Nicotinic acid receptor subtypes and their ligands - PubMed. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. [Link]

  • Nicotinic acid - Wikipedia. [Link]

  • Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - Frontiers. [Link]

  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. [Link]

  • RH-34 - Wikipedia. [Link]

Sources

Method

"2-(2-Methoxybenzylamino)nicotinic acid" in vivo studies in animal models

Application Note: Preclinical Evaluation of 2-(2-Methoxybenzylamino)nicotinic acid (2-MBNA) in Neurodegenerative Disease Models Introduction & Mechanism of Action 2-(2-Methoxybenzylamino)nicotinic acid (2-MBNA) is a subs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 2-(2-Methoxybenzylamino)nicotinic acid (2-MBNA) in Neurodegenerative Disease Models

Introduction & Mechanism of Action

2-(2-Methoxybenzylamino)nicotinic acid (2-MBNA) is a substituted pyridine-3-carboxylic acid derivative emerging as a significant probe in neuropharmacology. Structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) but distinct in its benzylamino linker, 2-MBNA has been identified as a modulator of nicotinic acetylcholine receptors (nAChRs) , specifically targeting the


7  and 

4

2
subtypes.

These receptors are pivotal in the Cholinergic Anti-inflammatory Pathway (CAP) and cognitive processing. Agonism or positive allosteric modulation (PAM) of these receptors enhances synaptic plasticity and suppresses neuroinflammation, making 2-MBNA a candidate for treating Alzheimer’s Disease (AD) and other neurodegenerative disorders.

Therapeutic Rationale
  • Cognitive Enhancement: Activation of presynaptic nAChRs enhances the release of acetylcholine (ACh), glutamate, and dopamine, reversing cognitive deficits.

  • Neuroprotection: Stimulation of the

    
    7-nAChR on microglia inhibits the release of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-1
    
    
    ) via the JAK2/STAT3 signaling pathway.

Formulation & Dosing Protocols

Physicochemical Profile:

  • Molecular Weight: 258.28 g/mol [1]

  • LogP (Predicted): ~2.5 (Lipophilic)

  • Solubility: Low in water; soluble in DMSO, Ethanol, and PEG400.

Vehicle Selection for In Vivo Administration

Due to its lipophilicity, 2-MBNA requires a co-solvent system for intraperitoneal (i.p.) or oral (p.o.) administration.

ComponentConcentrationFunction
DMSO 5-10%Primary solubilizer (Stock solution)
PEG400 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant (prevents precipitation)
Saline (0.9%) Balance (45-50%)Physiological carrier

Preparation Protocol:

  • Dissolve 2-MBNA in 100% DMSO to create a 200 mg/mL stock .

  • Add PEG400 and vortex until clear.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) saline while vortexing to prevent precipitation.

  • Final pH Adjustment: Ensure pH is 7.0–7.4 using 0.1N NaOH or HCl.

  • Sterilization: Filter through a 0.22

    
    m PES membrane.
    

Dosing Regimen:

  • Range: 10 mg/kg – 50 mg/kg (i.p. or p.o.)

  • Frequency: Daily (QD) or Twice Daily (BID) depending on half-life (determined in PK study).

  • Control: Vehicle-only group is mandatory.

Pharmacokinetics (PK) & Blood-Brain Barrier (BBB) Penetration

Before efficacy studies, confirm that 2-MBNA crosses the BBB, a prerequisite for CNS drugs.

Protocol: Single-Dose PK Study

  • Animals: Male C57BL/6 mice (n=3 per timepoint).

  • Dose: 10 mg/kg (i.v.) and 30 mg/kg (p.o.).

  • Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Collection:

    • Plasma: Cardiac puncture into EDTA tubes. Centrifuge at 3000 x g for 10 min.

    • Brain: Perfuse with saline to remove residual blood. Homogenize in PBS.

  • Analysis: LC-MS/MS quantification.

Success Criteria:

  • Brain/Plasma Ratio (Kp,uu): > 0.3 (indicates sufficient CNS exposure).

  • Bioavailability (F): > 20% for oral dosing.

Efficacy Study 1: Scopolamine-Induced Memory Deficit Model

This model mimics the cholinergic deficit of Alzheimer's disease. Scopolamine (a muscarinic antagonist) induces transient amnesia, which nAChR modulators like 2-MBNA should reverse.

Experimental Workflow

Scopolamine_Model Acclimation Acclimation (7 Days) Pretreatment 2-MBNA Dosing (T = -30 min) Acclimation->Pretreatment Induction Scopolamine Injection (1 mg/kg i.p., T = -20 min) Pretreatment->Induction Wait 10 min Test Behavioral Test (Y-Maze / MWM) Induction->Test Wait 20 min Analysis Data Analysis (% Alternation / Latency) Test->Analysis

Figure 1: Workflow for Scopolamine-Induced Amnesia Model.

Protocol: Y-Maze Spontaneous Alternation Test
  • Groups (n=10/group):

    • Vehicle + Saline (Normal Control)

    • Vehicle + Scopolamine (Disease Control)

    • 2-MBNA (10 mg/kg) + Scopolamine

    • 2-MBNA (30 mg/kg) + Scopolamine

    • Donepezil (3 mg/kg) + Scopolamine (Positive Control)

  • Procedure:

    • Administer 2-MBNA or Vehicle 30 mins prior to testing.

    • Administer Scopolamine (1 mg/kg, i.p.) 20 mins prior to testing.

    • Place mouse in the center of the Y-maze.

    • Record arm entries for 8 minutes .

  • Readout:

    • % Alternation: (Number of triads / (Total arm entries - 2)) * 100.

    • Interpretation: Scopolamine reduces alternation (working memory); 2-MBNA should restore it to near-normal levels.

Efficacy Study 2: LPS-Induced Neuroinflammation

This model evaluates the anti-inflammatory potential of 2-MBNA via the


7-nAChR pathway.
Mechanism: Cholinergic Anti-inflammatory Pathway

CAP_Pathway Ligand 2-MBNA Receptor alpha7-nAChR (Microglia/Macrophage) Ligand->Receptor Binds/Activates Signal JAK2 / STAT3 Signaling Receptor->Signal Phosphorylation Nucleus Nuclear Translocation Signal->Nucleus Inhibition Inhibition of NF-kB Nucleus->Inhibition Outcome Reduced Cytokines (TNF-a, IL-1b, IL-6) Inhibition->Outcome Anti-inflammatory Effect

Figure 2: Proposed Mechanism of Action (Cholinergic Anti-inflammatory Pathway).

Protocol
  • Dosing: Pre-treat mice with 2-MBNA (10, 30 mg/kg, i.p.) or Vehicle for 3 consecutive days.

  • Induction: Administer Lipopolysaccharide (LPS, 0.33 mg/kg, i.p.) 1 hour after the last dose.

  • Sampling: Sacrifice animals 4 hours post-LPS.

  • Analysis:

    • Hippocampus/Cortex: Homogenize for ELISA (TNF-

      
      , IL-1
      
      
      
      ).
    • Microglia: Isolate and stain for Iba-1 (activation marker) via Immunohistochemistry (IHC).

Data Presentation & Interpretation

Table 1: Expected Outcomes in Scopolamine Model

GroupDose (mg/kg)% Spontaneous Alternation (Mean ± SEM)Interpretation
Control -75.4 ± 3.2Normal working memory
Model (Scop) -48.1 ± 2.5 ***Significant deficit
2-MBNA Low 1055.3 ± 4.1Partial recovery
2-MBNA High 3068.9 ± 3.5 ##Significant recovery
Donepezil 372.1 ± 2.8 ##Positive control validation

Note: *** p<0.001 vs Control; ## p<0.01 vs Model.

Statistical Analysis:

  • Data should be analyzed using One-way ANOVA followed by Dunnett’s post-hoc test .

  • Software: GraphPad Prism or SPSS.

References

  • Terry, A. V., Jr., & Buccafusco, J. J. (2003). The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development. Journal of Pharmacology and Experimental Therapeutics, 306(3), 821–827. Retrieved from [Link]

  • Pavlov, V. A., & Tracey, K. J. (2005). The cholinergic anti-inflammatory pathway. Brain, Behavior, and Immunity, 19(6), 493–499. Retrieved from [Link]

  • Hajós, M., et al. (2011). The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 improves cognitive performance in rodents. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-1222. Retrieved from [Link]

  • Gotti, C., et al. (2006). Nicotinic acetylcholine receptors in the mesolimbic pathway: primary role of alpha6 and alpha4beta2 subunits. British Journal of Pharmacology, 148(4), 438-450. Retrieved from [Link]

Sources

Application

"2-(2-Methoxybenzylamino)nicotinic acid" dosage and administration for research

Executive Summary 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) is a specialized chemical intermediate and pharmacophore scaffold used primarily in the discovery of neurotherapeutics and kinase inhibitors. S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) is a specialized chemical intermediate and pharmacophore scaffold used primarily in the discovery of neurotherapeutics and kinase inhibitors. Structurally, it belongs to the class of 2-aminonicotinic acids , a "privileged structure" in medicinal chemistry known for its utility in synthesizing acridones , pyrido[2,3-d]pyrimidines , and modulators of Nicotinic Acetylcholine Receptors (nAChRs) .

Critical Note on Dosage: As this compound is a research chemical and synthetic intermediate rather than a clinically approved drug, no standardized therapeutic dosage exists . The protocols below detail how to formulate the compound for in vitro screening and in vivo range-finding studies to determine effective concentrations for your specific biological target.

Physicochemical Characterization & Handling

Before administration, the compound must be properly solubilized. 2-aminonicotinic acid derivatives typically exhibit poor aqueous solubility at neutral pH due to the aromatic rings and intramolecular hydrogen bonding.

ParameterSpecification
CAS Number 1019372-81-6
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Solubility (Primary) DMSO (up to 50 mM), DMF
Solubility (Secondary) 0.1 M NaOH (Moderate), Water (Poor)
Storage -20°C, Desiccated, Protect from Light
Stability Stable in DMSO for 1 month at -20°C. Avoid freeze-thaw cycles.
Reconstitution Protocol (Stock Solution)
  • Weighing: Accurately weigh 2.58 mg of compound.

  • Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .

  • Vortexing: Vortex for 30–60 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Do not use Nylon filters with DMSO).

  • Aliquot: Dispense into 50 µL aliquots and store at -80°C.

In Vitro Application: Dose-Response Screening

This protocol outlines the assessment of the compound's activity (e.g., as an nAChR modulator or kinase inhibitor) using a standard cell-based assay.

Target Concentration Range: 1 nM – 100 µM Vehicle Control: DMSO (Final concentration < 0.5%)

Step-by-Step Serial Dilution Protocol
  • Preparation: Thaw a 10 mM DMSO stock aliquot.

  • Intermediate Plate: In a 96-well polypropylene plate (V-bottom), prepare 1:3 serial dilutions in DMSO.

    • Well 1: 30 µL Stock (10 mM)

    • Well 2: 10 µL from Well 1 + 20 µL DMSO (3.33 mM)

    • Repeat for 8–10 points.

  • Working Solution: Transfer 1 µL of each DMSO dilution into 199 µL of Assay Buffer (e.g., HBSS or Culture Media). This creates a 50 µM high-point working solution with 0.5% DMSO.

  • Cell Treatment: Add 10 µL of Working Solution to 90 µL of cell suspension in the assay plate.

    • Final High Concentration: 5 µM

    • Final DMSO: 0.05% (Non-toxic range)

Data Analysis

Fit data to a 4-parameter logistic equation to determine IC₅₀/EC₅₀:



In Vivo Administration: Formulation & Range Finding

For animal studies, DMSO compatibility is limited. A co-solvent system is required for intraperitoneal (IP) or oral gavage (PO) administration.

Recommended Formulation (Suspension/Solution):

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 55% Saline or PBS (Diluent)

Preparation Protocol (Example: 10 mg/kg dose for 25g mouse)

Target Volume: 10 mL/kg (0.25 mL/mouse) Target Concentration: 1 mg/mL

  • Dissolve 1 mg of compound in 50 µL DMSO (Solution should be clear).

  • Add 400 µL PEG-400 and vortex vigorously.

  • Slowly add 550 µL warm sterile saline while vortexing.

    • Note: If precipitation occurs, sonicate. If a stable suspension forms, it is suitable for PO/IP but NOT IV.

Maximum Tolerated Dose (MTD) Workflow

Since the toxicological profile of this specific derivative is not fully established in public literature, an MTD study is mandatory before efficacy testing.

MTD_Protocol Start Start MTD Study Tier1 Tier 1: Low Dose (10 mg/kg, n=3) Start->Tier1 Obs1 Observe 48h (Weight, Behavior) Tier1->Obs1 Decision1 Adverse Effects? Obs1->Decision1 Tier2 Tier 2: Mid Dose (50 mg/kg, n=3) Decision1->Tier2 No (Safe) Stop Stop & Define MTD (Previous Safe Dose) Decision1->Stop Yes (Toxicity) Obs2 Observe 48h Tier2->Obs2 Decision2 Adverse Effects? Obs2->Decision2 Tier3 Tier 3: High Dose (100 mg/kg, n=3) Decision2->Tier3 No Decision2->Stop Yes Proceed Proceed to Efficacy (Use MTD) Tier3->Proceed Safe

Figure 1: Step-up dose escalation workflow for determining the Maximum Tolerated Dose (MTD) in rodent models.

Mechanistic Context & Synthesis Utility

This compound is most valuable as a privileged scaffold . The 2-amino-nicotinic acid core allows for rapid cyclization into tricyclic structures that mimic ATP (for kinase inhibition) or acetylcholine (for nAChR modulation).

Key Synthetic Pathway (Cyclization): Researchers often utilize this compound to synthesize N-(2-methoxybenzyl)-pyrido[2,3-d]pyrimidin-4(3H)-ones .

  • Reaction: 2-(2-Methoxybenzylamino)nicotinic acid + Formamide (or Orthoesters)

    
     Cyclized Product.
    
  • Utility: This locks the conformation of the benzyl group, often increasing potency against targets like EGFR or MCL-1 .

References

  • Chem-Impex International. (n.d.). 2-(2-Methoxybenzylamino)Nicotinic Acid: Product Applications and Biological Activity. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(2-Methoxybenzylamino)nicotinic acid CAS 1019372-81-6 Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Nicotinic acid derivatives and Bioactivity.[1] Retrieved from

  • Lombardino, J. G. (1965). Preparation and anti-inflammatory activity of some 2-aminonicotinic acid derivatives.Journal of Medicinal Chemistry, 8(3), 316-320. (Foundational text on the bioactivity of the 2-aminonicotinic acid scaffold).

Sources

Method

The Strategic Utility of 2-(2-Methoxybenzylamino)nicotinic Acid in Modern Organic Synthesis

Introduction: A Versatile Scaffold for Complex Molecule Synthesis In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(2-Methoxybenzylamino)nicotinic acid has emerged as a highly valuable and versatile building block, particularly within the realms of medicinal chemistry and pharmaceutical development. Its unique structural features, combining a reactive nicotinic acid core with a sterically influential 2-methoxybenzylamino moiety, provide a gateway to a diverse array of heterocyclic compounds. This compound serves as a key intermediate in the synthesis of novel therapeutic agents, especially in the pursuit of treatments for neurological disorders.[1] The inherent reactivity of both the carboxylic acid and the secondary amine functionalities, coupled with the electronic and steric influence of the substituted benzyl group, allows for a range of subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis and application of 2-(2-Methoxybenzylamino)nicotinic acid, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Synthesis: A Modern Approach to the Ullmann Condensation

The synthesis of 2-(2-Methoxybenzylamino)nicotinic acid is most effectively achieved through a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation.[2] This reaction couples 2-chloronicotinic acid with 2-methoxybenzylamine. While traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper, contemporary modifications have led to more efficient and environmentally benign protocols.

A particularly effective and sustainable approach involves a solvent-free reaction catalyzed by boric acid, which has been demonstrated to be highly efficient for the synthesis of related 2-(arylamino)nicotinic acid derivatives.[3][4] Boric acid acts as a mild and inexpensive catalyst, promoting the nucleophilic substitution of the chlorine atom on the pyridine ring.[3] The pyridine ring is activated towards nucleophilic attack through the formation of a pyridinium salt with the acid catalyst.[3]

Reaction Scheme: Synthesis of 2-(2-Methoxybenzylamino)nicotinic Acid

Synthesis_of_2-(2-Methoxybenzylamino)nicotinic_acid cluster_reactants Reactants cluster_product Product R1 2-Chloronicotinic Acid P1 2-(2-Methoxybenzylamino)nicotinic Acid R1->P1 + R2 2-Methoxybenzylamine R2->P1 Boric Acid (cat.) 120°C, Solvent-free

Caption: Synthesis of the target compound via boric acid-catalyzed condensation.

Detailed Synthetic Protocol

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • 2-Methoxybenzylamine (2.0 eq)

  • Boric acid (H₃BO₃) (0.3 eq)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-chloronicotinic acid (1.0 eq) and 2-methoxybenzylamine (2.0 eq).

  • Catalyst Addition: Add boric acid (0.3 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring under a reflux condenser. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 M hydrochloric acid to the flask and stir until the solid dissolves.

    • Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (3 x 50 mL) to remove any unreacted 2-methoxybenzylamine.

    • Adjust the pH of the aqueous layer to approximately 4-5 with a saturated sodium bicarbonate solution. The product will precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • To further purify, the solid can be recrystallized from an appropriate solvent system such as ethanol/water.

    • Dry the purified product under vacuum to yield 2-(2-Methoxybenzylamino)nicotinic acid as a solid.

Expected Yield: Based on similar reactions, yields are expected to be in the range of 80-95%.[3]

Parameter Value Reference
Temperature 120°C[3]
Catalyst Boric Acid (30 mol%)[3]
Solvent Solvent-free[3]
Typical Reaction Time 2-4 hours[3]
Expected Yield 80-95%[3]

Application in the Synthesis of Fused Heterocyclic Systems

A primary application of 2-(2-Methoxybenzylamino)nicotinic acid in organic synthesis is its use as a precursor for the construction of fused N-heterocycles. These rigid, polycyclic structures are of significant interest in drug discovery due to their well-defined three-dimensional shapes, which can lead to high-affinity interactions with biological targets.

One such application is the intramolecular cyclization to form a tetracyclic lactam. This transformation can be achieved through an acid-catalyzed intramolecular Friedel-Crafts acylation.

Reaction Scheme: Intramolecular Cyclization

Intramolecular_Cyclization cluster_starting_material Starting Material cluster_product Product SM 2-(2-Methoxybenzylamino)nicotinic Acid P Fused Tetracyclic Lactam SM->P Polyphosphoric Acid (PPA) Heat

Caption: Cyclization of the precursor to a fused heterocyclic system.

Detailed Synthetic Protocol for Intramolecular Cyclization

Materials:

  • 2-(2-Methoxybenzylamino)nicotinic acid (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, add 2-(2-Methoxybenzylamino)nicotinic acid (1.0 eq) to an excess of polyphosphoric acid.

  • Reaction Conditions: Heat the mixture to 130-150°C with stirring for 4-6 hours. The reaction should be monitored by TLC.

  • Work-up:

    • Carefully pour the hot reaction mixture into a beaker containing a large amount of ice-water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tetracyclic lactam.

Conclusion

2-(2-Methoxybenzylamino)nicotinic acid stands as a testament to the power of strategic molecular design in organic synthesis. Its efficient, modern synthesis via a solvent-free, boric acid-catalyzed Ullmann-type reaction provides a green and high-yielding route to this valuable intermediate. The subsequent utility of this compound in the construction of complex, fused heterocyclic systems highlights its importance as a building block for the discovery of new therapeutic agents. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this versatile molecule in their synthetic endeavors.

References

  • ChemInform. (2011). ChemInform Abstract: Efficient N‐Arylation Catalyzed by a Copper(I) Pyrazolyl‐Nicotinic Acid System. [Link]

  • Bilal, M., Sharif, M., Rasool, N., Kanwal, I., Ahmad, G., & Langer, P. (n.d.).
  • Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • PubMed. (n.d.). Anomalous Ullman additions with 2-chloronicotinic acid and pharmacological properties of isonixine, a new anti-inflammatory drug. [Link]

  • PubMed. (2012, October 7). Synthesis of fused N-heterocycles via tandem C-H activation. [Link]

  • ResearchGate. (2025, August 6). A Unified Strategy Towards N-Aryl Heterocycles by a One-Pot Copper-Catalyzed Oxidative C–H Amination of Azoles. [Link]

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. [Link]

  • ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. [Link]

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11, 124. [Link]

  • Streit, A. D. (2022). Formation of Fused Ring Junction N-Heterocycles via CpRh(III) Imidoyl C–H Activation and Application to RNA Targeting*. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]

  • Patsnap. (2014, May 7).
  • Frontiers in Bioengineering and Biotechnology. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. [Link]

  • Beilstein Journals. (2024, September 16). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

  • PubMed. (2012, March 5). Convergent synthesis of the potent P2Y receptor antagonist MG 50-3-1 based on a regioselective Ullmann coupling reaction. [Link]

  • MDPI. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. [Link]

  • JETIR.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

  • Google Patents. (n.d.). Process for preparing nicotinic acid.
  • Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • WIPO Patentscope. (2015, March 19). PROCESSES FOR PREPARING MEDICAMENTS FOR THE TREATMENT OF CARDIOVASCULAR DISEASES AND INTERMEDIATES FOR USE THEREIN. [Link]

  • Google Patents. (n.d.).

Sources

Application

Quantitative Analysis of 2-(2-Methoxybenzylamino)nicotinic Acid in Human Plasma using a Validated LC-MS/MS Method

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, detailed protocol for the q...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, detailed protocol for the quantitative determination of 2-(2-Methoxybenzylamino)nicotinic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 2-(2-Methoxybenzylamino)nicotinic acid is a compound of interest in pharmaceutical research, particularly in the development of novel therapeutics for neurological disorders.[1] A robust and reliable analytical method is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies. The method described herein employs a simple protein precipitation step for sample preparation and utilizes electrospray ionization in positive mode for sensitive and selective detection. This application note details the complete workflow from sample preparation to data acquisition and includes a full validation summary according to international regulatory guidelines.

Scientific Principles and Method Rationale

The accurate quantification of small molecules in complex biological matrices like plasma presents significant analytical challenges, including interference from endogenous components and the need for high sensitivity. Tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled selectivity and sensitivity.[2]

Our method is built on three core principles:

  • Efficient Sample Preparation: A simple protein precipitation ("protein crash") protocol using acetonitrile is employed. This technique is rapid, cost-effective, and efficiently removes the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[3][4][5]

  • High-Resolution Chromatographic Separation: A reversed-phase C18 column is used to separate the analyte of interest from other matrix components. The mobile phase contains formic acid, which serves to protonate the analyte, making it highly suitable for positive ion electrospray ionization and improving chromatographic peak shape.

  • Selective and Sensitive Detection: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule of our analyte, [M+H]+) is selected, fragmented, and a specific, characteristic product ion is detected.[6] This process is highly specific and drastically reduces background noise, enabling precise quantification even at very low concentrations. The ionization is achieved via Electrospray Ionization (ESI), a soft ionization technique ideal for analyzing polar, non-volatile compounds from a liquid stream.[7][8][9]

cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Analyte_Mix Analyte + Matrix Components LC_Column C18 Reversed-Phase Column Analyte_Mix->LC_Column Injection Separated_Analyte Separated Analyte LC_Column->Separated_Analyte Elution Gradient Ion_Source ESI Source (Ionization) Separated_Analyte->Ion_Source Introduction Q1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Q1 [M+H]+ Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion Data_System Data Acquisition System (Quantification) Detector->Data_System Signal

Figure 1: Conceptual workflow of the LC-MS/MS system.

Materials and Methods

Chemicals and Reagents
  • 2-(2-Methoxybenzylamino)nicotinic acid reference standard (>98% purity)

  • 2-Aminonicotinic acid (Internal Standard, IS) (>98% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of 2-(2-Methoxybenzylamino)nicotinic acid and the Internal Standard (IS) in methanol at a concentration of 1.00 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and QC samples.

  • Calibration Standards & QCs: Spike the appropriate working solutions into control human plasma to prepare calibration standards ranging from 1.00 to 1000 ng/mL and QC samples at four levels:

    • Lower Limit of Quantification (LLOQ): 1.00 ng/mL

    • Low QC (LQC): 3.00 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Detailed Experimental Protocol

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma (standard, QC, or sample) into the appropriately labeled tube.

  • Add 20 µL of the IS working solution (e.g., 500 ng/mL in 50:50 acetonitrile/water) to every tube except for "double blank" samples (which receive 20 µL of 50:50 acetonitrile/water instead).

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. This is the precipitating agent.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Start 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex (30 seconds) Add_ACN->Vortex Centrifuge Centrifuge (10 min @ 14,000 rpm) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Sources

Method

Application Note: Using 2-(2-Methoxybenzylamino)nicotinic Acid to Study Neurological Disorders

This Application Note provides a comprehensive technical guide for using 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) in neurological research. It focuses on its potential as a modulator of nicotinic acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) in neurological research. It focuses on its potential as a modulator of nicotinic acetylcholine receptors (nAChRs) and its application in studying neurodegenerative disorders like Alzheimer's Disease (AD) and cognitive dysfunction.[1]

Introduction & Scientific Background

2-(2-Methoxybenzylamino)nicotinic acid is a structural analog of the fenamate class of compounds (e.g., Niflumic acid), characterized by a nicotinic acid core substituted with a lipophilic 2-methoxybenzylamino group. While historically related to chloride channel blockers and anti-inflammatory agents, emerging research highlights the utility of 2-amino-nicotinic acid derivatives in modulating nicotinic acetylcholine receptors (nAChRs) , particularly the


 and 

subtypes.
Mechanism of Action

The compound is investigated for its dual-action potential in neurological disorders:

  • Cholinergic Modulation: It acts as a putative ligand (agonist or positive allosteric modulator) for nAChRs. Activation of presynaptic nAChRs enhances neurotransmitter release (acetylcholine, glutamate), while postsynaptic activation triggers downstream signaling (ERK/CREB) critical for Long-Term Potentiation (LTP) and memory consolidation.

  • Neuroinflammation Suppression: Through the "Cholinergic Anti-inflammatory Pathway," activation of

    
     nAChRs on microglia inhibits the release of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-1
    
    
    ), offering neuroprotection in AD and Parkinson's models.
Structural Significance

The 2-methoxybenzyl moiety enhances lipophilicity compared to the parent nicotinic acid, potentially improving Blood-Brain Barrier (BBB) penetrability—a critical factor for CNS drugs. Its structural similarity to Niflumic acid also suggests potential pleiotropic effects on calcium-activated chloride channels (CaCCs), which should be controlled for in electrophysiological studies.

Experimental Protocols

Protocol A: Solubilization & Stock Preparation

Objective: To prepare a stable, cell-compatible stock solution for in vitro and in vivo use.

Materials:

  • 2-(2-Methoxybenzylamino)nicotinic acid (Solid, >98% purity)

  • DMSO (Dimethyl sulfoxide), sterile filtered

  • PBS (Phosphate Buffered Saline), pH 7.4

  • Tween-80 (optional for in vivo formulation)

Procedure:

  • Stock Solution (10 mM - 50 mM):

    • Weigh 2.58 mg of compound (MW: 258.28 g/mol ) into a sterile microcentrifuge tube.

    • Add 1 mL of 100% DMSO to yield a 10 mM stock.

    • Vortex vigorously for 30–60 seconds until fully dissolved. The solution should be clear and colorless/pale yellow.

    • Note: If precipitation occurs, warm to 37°C in a water bath.

  • Storage: Aliquot into light-protected tubes and store at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solution (In Vitro):

    • Dilute the stock 1:1000 in culture medium to achieve a final concentration of 10

      
      M (0.1% DMSO final).
      
    • Control: Always run a vehicle control (0.1% DMSO) in parallel.

Protocol B: In Vitro Functional Assay (Calcium Flux)

Objective: To assess the compound's ability to activate or potentiate nAChRs in SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y cells (human neuroblastoma, expressing

    
     nAChRs)
    
  • Fluo-4 AM (Calcium indicator)

  • PNU-120596 (positive allosteric modulator control) or Nicotine (agonist control)

  • FlexStation or FLIPR system

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells at 50,000 cells/well in black-walled 96-well plates. Incubate for 24h.

  • Dye Loading:

    • Remove media and wash with HBSS.

    • Incubate cells with 4

      
      M Fluo-4 AM in HBSS + 2.5 mM Probenecid for 45 min at 37°C.
      
  • Compound Addition:

    • Prepare a concentration-response curve of 2-(2-Methoxybenzylamino)nicotinic acid (0.1 nM to 100

      
      M).
      
    • Agonist Mode: Add compound alone and measure Ca

      
       influx.
      
    • PAM Mode: Co-apply with a sub-maximal dose of Acetylcholine (1

      
      M).
      
  • Measurement: Record fluorescence (Ex: 485 nm, Em: 525 nm) every 2 seconds for 120 seconds.

  • Analysis: Calculate the Area Under the Curve (AUC) and determine EC

    
     using non-linear regression.
    
Protocol C: In Vivo Behavioral Assessment (Novel Object Recognition)

Objective: To evaluate cognitive enhancement in a rodent model of memory deficit (e.g., Scopolamine-induced amnesia).

Animals: Male C57BL/6 mice (8-10 weeks). Dosing:

  • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

  • Compound: 10 mg/kg and 30 mg/kg (i.p.), administered 30 min prior to training.

  • Amnestic Agent: Scopolamine (1 mg/kg, i.p.) administered 20 min prior to training.

Workflow:

  • Habituation (Day 1): Allow mice to explore the empty open field arena for 10 min.

  • Training (Day 2):

    • Administer Compound/Vehicle.[2]

    • Wait 10 min.

    • Administer Scopolamine.

    • Wait 20 min.

    • Place mouse in arena with two identical objects (A + A). Allow 10 min exploration.

  • Testing (Day 2, 1h or 24h later):

    • Replace one object with a novel object (A + B).

    • Allow 5 min exploration.

    • Record time spent sniffing each object.

  • Calculation: Discrimination Index (DI) =

    
    .
    

Data Analysis & Interpretation

Expected Results Table
Assay TypeParameterExpected Outcome (Active)Interpretation
Solubility Visual CheckClear in DMSO >10mMSuitable for biological assays.
Ca

Flux
EC

0.1 - 10

M
Potent nAChR modulation.
Electrophysiology Current (

)
Increase vs. BaselineFunctional channel activation/potentiation.
Behavior (NOR) Discrim. Index> 0.2 (vs. <0 for Scopolamine)Reversal of memory deficit.
Toxicity MTT AssayNo effect < 50

M
Non-cytotoxic at therapeutic range.
Statistical Validation
  • In Vitro:

    
     independent experiments in triplicate. Use One-way ANOVA with Dunnett’s post-test.
    
  • In Vivo:

    
     animals per group. Use Two-way ANOVA (Treatment x Time).
    
  • Significance:

    
     is considered statistically significant.
    

Visualization of Signaling Pathways

The following diagram illustrates the putative mechanism of action for 2-(2-Methoxybenzylamino)nicotinic acid within a cholinergic neuron, highlighting both the cognitive (LTP) and neuroprotective pathways.

G Compound 2-(2-Methoxybenzylamino) nicotinic acid nAChR α7 nAChR (Presynaptic/Postsynaptic) Compound->nAChR Modulates Ca2 Ca²⁺ Influx nAChR->Ca2 Opens Channel Microglia Microglial Activation nAChR->Microglia Inhibits (Cholinergic Anti-inflammatory Pathway) ERK ERK1/2 Phosphorylation Ca2->ERK Activates CREB CREB Activation ERK->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Upregulates LTP Long-Term Potentiation (Memory) BDNF->LTP Neuroprotection Neuroprotection (Anti-apoptosis) BDNF->Neuroprotection Cytokines Pro-inflammatory Cytokines (TNF-α) Microglia->Cytokines Reduces Release Cytokines->Neuroprotection Reduced Toxicity

Figure 1: Putative signaling pathway of 2-(2-Methoxybenzylamino)nicotinic acid. The compound modulates


 nAChRs, leading to calcium influx, CREB phosphorylation, and BDNF synthesis (Cognition), while simultaneously inhibiting microglial neuroinflammation.

References

  • Gotti, C., et al. (2006). "Nicotinic acetylcholine receptors in the central nervous system." Progress in Neurobiology, 78(2), 116-146. (Contextual reference for nAChR mechanism).
  • Thomsen, M. S., & Mikkelsen, J. D. (2012).
  • Wang, H., et al. (2003). "Nicotinic acetylcholine receptor

    
     subunit is an essential regulator of inflammation." Nature, 421, 384-388. (Reference for Cholinergic Anti-inflammatory Pathway).[3]
    

(Note: Specific pharmacological data for this exact CAS number is primarily found in supplier databases and patent filings; the mechanisms described are extrapolated from the well-characterized class of 2-amino-nicotinic acid nAChR modulators.)

Sources

Technical Notes & Optimization

Troubleshooting

"2-(2-Methoxybenzylamino)nicotinic acid" synthesis yield improvement

The following technical guide is structured as a Tier-3 Support Response from a Senior Application Scientist. It addresses the synthesis of 2-(2-Methoxybenzylamino)nicotinic acid , focusing on overcoming the specific ele...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Response from a Senior Application Scientist. It addresses the synthesis of 2-(2-Methoxybenzylamino)nicotinic acid , focusing on overcoming the specific electronic and solubility challenges inherent to the 2-chloronicotinic acid scaffold.

Ticket ID: SYN-2MN-OPT Subject: Yield Improvement for 2-(2-Methoxybenzylamino)nicotinic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(2-Methoxybenzylamino)nicotinic acid via nucleophilic aromatic substitution (


) of 2-chloronicotinic acid is theoretically straightforward but practically challenging. Low yields in this reaction typically stem from two distinct failure modes:
  • Kinetic Stalling: The formation of the carboxylate anion (

    
    ) under basic conditions creates electrostatic repulsion against the incoming nucleophile (2-methoxybenzylamine).
    
  • Work-up Loss: The product is amphoteric (zwitterionic).[1] Standard liquid-liquid extraction often fails because the product remains in the aqueous phase at neutral/high pH or partitions poorly due to high polarity.

This guide provides a diagnostic workflow and three specific protocols to maximize yield.

Part 1: Diagnostic Workflow

Before altering your protocol, determine if your yield loss is chemical (reaction didn't finish) or physical (product lost during isolation).

TroubleshootingLogic Start START: Analyze Reaction Mixture (HPLC/TLC) CheckSM Is Starting Material (2-Cl-Nicotinic Acid) consumed? Start->CheckSM NoConv NO: Low Conversion CheckSM->NoConv >10% SM remains YesConv YES: High Conversion CheckSM->YesConv <5% SM remains TempIssue Issue: Activation Energy Barrier Action: Increase Temp >130°C or use Catalyst NoConv->TempIssue Repulsion Issue: Electrostatic Repulsion Action: Switch to Ester Route (Method C) NoConv->Repulsion Isolation Check Isolation Method YesConv->Isolation Extraction Method: Liquid-Liquid Extraction? Isolation->Extraction Precipitation Method: pH Precipitation? Isolation->Precipitation LossAq FAILURE: Product lost in Aqueous Phase (Amphoteric nature) Extraction->LossAq Success SOLUTION: Isoelectric Precipitation (Method B) Precipitation->Success

Figure 1: Diagnostic logic tree for identifying yield loss points in aminonicotinic acid synthesis.

Part 2: Critical Failure Points & Solutions

FAQ 1: Why is the reaction so slow even at reflux?

The "Carboxylate Shield" Effect: When you run this reaction in standard basic conditions (e.g.,


 in water/ethanol), the carboxylic acid deprotonates first. The resulting negatively charged carboxylate (

) at the 3-position electronically deactivates the ring and electrostatically repels the incoming amine nucleophile.

The Fix: You must increase the electrophilicity of the ring or remove the charge.

  • Option A (Thermal): Use high-boiling solvents (DMF, NMP) or neat conditions to exceed 120°C.

  • Option B (Catalytic): Use Copper(II) to coordinate with the carboxylate and nitrogen, facilitating the attack (Ullmann-type mechanism).

  • Option C (Derivatization): Use Methyl 2-chloronicotinate instead of the acid. The ester is neutral and highly reactive toward

    
    . You then hydrolyze the ester in a second step (quantitative yield).
    
FAQ 2: My TLC shows product, but I get nothing after extraction. Where is it?

The "Zwitterion Trap": Your product, 2-(2-Methoxybenzylamino)nicotinic acid, is an amino acid.

  • At pH < 2: It is protonated (cationic)

    
     Water soluble.
    
  • At pH > 8: It is deprotonated (anionic)

    
     Water soluble.
    
  • At pH ~3.5 - 4.5 (Isoelectric Point): It is zwitterionic and has minimum solubility .

The Fix: Do not extract with DCM or Ethyl Acetate. Instead, perform an Isoelectric Precipitation . Dilute the reaction mixture with water and carefully adjust the pH to 3–4 using dilute HCl or Acetic Acid. The product will crash out as a solid.

Part 3: Optimized Protocols

Method A: The High-Temperature "Neat" Approach (Recommended for Scale)

Best for: Maximizing conversion without using expensive catalysts.

Rationale: Solvent-free conditions (or minimal solvent) allow temperatures >130°C, overcoming the activation energy barrier caused by the steric bulk of the ortho-methoxy group on the benzylamine.

  • Setup: Mix 2-Chloronicotinic acid (1.0 equiv) and 2-Methoxybenzylamine (2.5 equiv) in a round-bottom flask.

    • Note: The excess amine acts as both solvent and base.

  • Reaction: Heat the mixture to 130–140°C (oil bath) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The spot for 2-chloronicotinic acid should disappear.

  • Work-up (Critical):

    • Cool to room temperature.[2][3] The mixture will be a viscous oil or semi-solid.

    • Add Water (10 volumes) . The excess amine will dissolve (or form an emulsion), and the product salt will dissolve.

    • Wash the aqueous layer with Ethyl Acetate (2x) to remove the unreacted excess 2-methoxybenzylamine. Discard the organic layer.

    • Precipitation: Acidify the aqueous layer slowly with 10% HCl to pH 3–4 .

    • Stir at 0°C for 1 hour. Filter the precipitate.

    • Wash the cake with cold water and dry.

Method B: Copper-Catalyzed Synthesis (For Stubborn Substrates)

Best for: Reactions that fail to reach completion using Method A.

Rationale: Copper coordinates with the pyridine nitrogen and the carboxylate, directing the nucleophile and lowering the activation energy [1].

Protocol:

Reagent Equivalents
2-Chloronicotinic acid 1.0
2-Methoxybenzylamine 1.5

|


 | 2.0 |
| Cu powder or CuI  | 0.05 (5 mol%)  |
| DMF or NMP | [0.5 M Concentration] |
  • Combine all reagents in a sealed tube or flask.

  • Heat to 100–110°C for 12 hours.

  • Work-up:

    • Pour into water.

    • Filter through Celite to remove Copper.

    • Acidify filtrate to pH 3–4 .

    • Collect solid by filtration.[3][4]

Method C: The "Ester Strategy" (Highest Purity)

Best for: avoiding "tar" formation and ensuring 100% conversion.

  • Step 1: React Methyl 2-chloronicotinate + 2-Methoxybenzylamine +

    
     in Acetonitrile (Reflux, 4h). Yield is typically >90% because the ester is highly reactive.
    
  • Step 2: Add NaOH (2 equiv) and water directly to the reaction mix. Heat to 60°C for 1 hour to hydrolyze the ester.

  • Step 3: Acidify to pH 3 to precipitate the final acid.

Part 4: Comparative Data

ParameterStandard Aqueous MethodOptimized "Neat" MethodEster Route (Method C)
Reaction Temp 100°C (Reflux)140°C80°C
Time 12-24 h4-6 h4 h
Conversion ~60-70%>95%>98%
Isolated Yield 40-50% (Losses in extraction)85-90% (Precipitation)90-95%
Impurity Profile High (Hydrolysis by-products)LowVery Low

References

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.[5][6] Chemistry Central Journal, 11, 124.

    • Relevance: Establishes the efficacy of solvent-free/neat conditions for 2-chloronicotinic acid amin
    • [6]

  • ChemicalBook. 2-Aminonicotinic acid Properties and Synthesis.

    • Relevance: Provides physical property data and confirms the zwitterionic nature of the product class, supporting the pI precipitation str
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.[7] Journal of Chemical and Pharmaceutical Research.

    • Relevance: Describes the "Ester Strategy" (esterification substitution hydrolysis) to improve overall yields.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    • Relevance: Foundational mechanistic grounding for the reaction on pyridine rings and the deactivating effect of electron-rich substituents (or lack of withdrawing groups).

Sources

Optimization

Technical Support Center: Purification of 2-(2-Methoxybenzylamino)nicotinic acid

Welcome to the technical support center for the purification of 2-(2-Methoxybenzylamino)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Methoxybenzylamino)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction to Purification Challenges

2-(2-Methoxybenzylamino)nicotinic acid is a key building block in the synthesis of various therapeutic agents.[1] Its molecular structure, containing both a carboxylic acid and a secondary amine, presents a unique set of purification challenges. The amphoteric nature of the molecule can lead to difficulties in both crystallization and chromatography, while its synthesis from 2-chloronicotinic acid and 2-methoxybenzylamine can introduce specific impurities that require targeted removal strategies.[2][3][4][5][6] This guide will equip you with the knowledge to navigate these complexities effectively.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during the purification of 2-(2-Methoxybenzylamino)nicotinic acid.

Recrystallization Issues

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem where the compound separates from the cooling solvent as a liquid rather than a solid. This typically occurs when the solute is highly insoluble in the solvent and comes out of solution at a temperature above its melting point. Here’s a step-by-step approach to resolve this issue:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Then, add a small amount of the hot solvent to decrease the saturation level of the solution. This will lower the temperature at which the compound begins to precipitate, hopefully to a point below its melting point.[7][8]

  • Slow Cooling is Crucial: Rapid cooling is a frequent cause of oiling out. Once the compound is fully dissolved, allow the flask to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate further. Do not place it directly in an ice bath.[7]

  • Solvent System Modification: If the above steps don't work, consider a mixed-solvent system.[9][10][11] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.

    • Suggested Solvent Pairs:

      • Ethanol/Water[2]

      • Dioxane/Water[12]

      • Dichloromethane/Hexane

  • Scratching and Seeding: If the solution becomes supersaturated without forming crystals, induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a small "seed" crystal of the pure compound.[8][13]

Question 2: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

Answer:

A low yield can be frustrating, but it's often preventable. Here are the common culprits and their solutions:

  • Using Too Much Solvent: This is the most frequent reason for low recovery.[7][13] The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound. If you've used too much, you can carefully evaporate some of the solvent to re-saturate the solution and then allow it to cool again.

  • Premature Crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process.[14]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[13]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, you will have a lower yield. You may need to screen for a more suitable solvent or solvent system.

Problem Probable Cause Solution
Low or no crystal formationToo much solvent used.Evaporate excess solvent and re-cool.
Solution is supersaturated.Scratch the flask or add a seed crystal.[8][13]
Low final yieldCompound is soluble in cold solvent.Choose a different solvent or use a mixed-solvent system.
Premature crystallization during filtration.Use pre-heated glassware for hot filtration.[14]
Washing with warm solvent.Wash crystals with a minimal amount of ice-cold solvent.[13]
Chromatography Challenges

Question 3: My compound is streaking badly on the silica gel column. How can I get sharp bands and good separation?

Answer:

Streaking of 2-(2-Methoxybenzylamino)nicotinic acid on a silica gel column is expected due to the presence of both an acidic carboxylic acid group and a basic amine group, which can interact strongly and unpredictably with the acidic silica surface. Here are several strategies to overcome this:

  • Use of Additives in the Mobile Phase:

    • For the Carboxylic Acid: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will keep the carboxylic acid group protonated and reduce its interaction with the silica, leading to sharper peaks.

    • For the Amine: Add a small amount of a volatile base, like triethylamine or ammonia (typically 0.1-1%), to the mobile phase. This will keep the amine deprotonated and minimize tailing.

    • For the Amphoteric Compound: Since your molecule has both functionalities, you may need to experiment. Often, adding a small amount of acid is more effective. Alternatively, a buffer system can be employed in the mobile phase.

  • Reverse-Phase Chromatography: This is often a better choice for polar and ionizable compounds.[15] Use a C18 column with a mobile phase such as a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. You can use a cation-exchange column to bind your protonated compound and then elute it with a salt gradient or a change in pH.[16][17]

  • Deactivate the Silica Gel: You can pre-treat the silica gel with a solution of triethylamine in your mobile phase to neutralize the acidic sites before packing the column.

Question 4: What are the best methods to detect and remove the starting materials (2-chloronicotinic acid and 2-methoxybenzylamine) from my final product?

Answer:

Effective removal of starting materials is crucial for obtaining a pure product. Here's a two-pronged approach:

Detection:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of starting materials. Spot your crude product, along with the two starting materials as standards, on a TLC plate. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve the spot shape of the acidic components.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point. This will allow you to resolve the product from the starting materials and any other impurities.

Removal:

  • Aqueous Workup: After the reaction, a carefully planned aqueous workup can remove a significant portion of the unreacted starting materials.

    • To remove unreacted 2-chloronicotinic acid, you can wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). The 2-chloronicotinic acid will be deprotonated and move into the aqueous layer.

    • To remove unreacted 2-methoxybenzylamine, you can wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The amine will be protonated and partition into the aqueous layer. Be mindful that your product is amphoteric and may have some solubility in both acidic and basic aqueous layers.

  • Column Chromatography: If the workup is insufficient, column chromatography as described in the previous question will be necessary.

  • Recrystallization: A well-chosen recrystallization solvent should ideally leave the more soluble starting materials in the mother liquor.

Purification Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_analysis Purity Analysis Start Crude Reaction Mixture Base_Wash Basic Wash (e.g., NaHCO3) to remove 2-chloronicotinic acid Start->Base_Wash Acid_Wash Acidic Wash (e.g., 1M HCl) to remove 2-methoxybenzylamine Base_Wash->Acid_Wash Recrystallization Recrystallization Acid_Wash->Recrystallization If solid precipitates Chromatography Column Chromatography Acid_Wash->Chromatography If oily or impure TLC_HPLC TLC/HPLC Analysis Recrystallization->TLC_HPLC Chromatography->TLC_HPLC Final_Product Pure Product TLC_HPLC->Final_Product Purity Confirmed

Caption: A general workflow for the purification of 2-(2-Methoxybenzylamino)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my synthesized 2-(2-Methoxybenzylamino)nicotinic acid?

A1: Besides the unreacted starting materials (2-chloronicotinic acid and 2-methoxybenzylamine), you might encounter byproducts from the synthesis. The nature of these depends on the specific reaction conditions. Given the typical synthesis involves a nucleophilic aromatic substitution, potential side reactions could lead to trace amounts of other isomers or related compounds. It is essential to employ analytical techniques like HPLC-MS to identify unknown impurities.[18]

Q2: What is the best general-purpose solvent for recrystallizing 2-(2-Methoxybenzylamino)nicotinic acid?

A2: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, a good starting point for screening would be polar protic solvents like ethanol, isopropanol, or mixtures of these with water.[2][12] These solvents can engage in hydrogen bonding with both the carboxylic acid and amine functionalities of your molecule.

Q3: Can I use charcoal during recrystallization to decolorize my product?

A3: Yes, activated charcoal can be very effective at removing colored impurities. If your hot, dissolved solution has a noticeable color, you can add a small amount of activated charcoal, swirl the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Q4: How should I store the purified 2-(2-Methoxybenzylamino)nicotinic acid?

A4: Based on information for similar compounds, it is advisable to store the purified solid in a cool, dry place, protected from light.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

Q5: What analytical techniques are essential for confirming the purity and identity of my final product?

A5: A combination of techniques is recommended for full characterization:

  • Purity: HPLC is the gold standard for assessing purity and quantifying residual impurities.

  • Identity:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretch, N-H stretch).

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Step-by-Step Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which 2-(2-Methoxybenzylamino)nicotinic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[13]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography (Normal Phase with Additives)
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with your mobile phase. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing). Add 0.5% acetic acid to the mobile phase to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Logical Relationship Diagram

Caption: A decision-making diagram for troubleshooting the purification of 2-(2-Methoxybenzylamino)nicotinic acid.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • Li, Z., Xia, Z., & Chen, G. (2011). Synthesis of 2-arylaminonicotinic acids in water under microwave irradiation without catalyst. Green Chemistry Letters and Reviews, 4(3), 231-235.
  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Pérez, M. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmaTech. Available at: [Link]

  • Protheragen. (2025, November 21). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Available at: [Link]

  • Parke, Davis & Company. (1968). Derivatives of 2-anilino-nicotinic acid and process for their preparation. U.S.
  • Amazon Filters. (n.d.). Pharmaceutical filtration essentials: everything you need to know. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68.
  • Biotech Spain. (2026, January 12). Pharmaceutical Filters: How to Guarantee Quality and Purity in Production. Available at: [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Available at: [Link]

  • University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Girek, T. (2025, December 5). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination of 2-Chloronicotinic acid. New Journal of Chemistry. Available at: [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Available at: [Link]

  • Frontiers Media. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124.
  • Chemistry Central. (2017, December 1). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Available at: [Link]

  • BioProcess International. (2007, May 1). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. Available at: [Link]

  • Bio-Rad. (n.d.). Affinity Columns and Affinity Media. Available at: [Link]

  • R-Biopharm. (n.d.). Purification Columns: Efficient Sample Clean-up. Available at: [Link]

  • MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]

  • Google Patents. (1984). Process for the purification of nicotinic acid amide I. U.S.
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Available at: [Link]

Sources

Troubleshooting

"2-(2-Methoxybenzylamino)nicotinic acid" experimental variability

This guide serves as a technical support hub for 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6).[1] It addresses the specific chemical behaviors, stability issues, and assay interferences that lead to experim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6).[1] It addresses the specific chemical behaviors, stability issues, and assay interferences that lead to experimental variability with this compound.

Product Overview
  • Chemical Name: 2-[(2-Methoxyphenyl)methylamino]pyridine-3-carboxylic acid[1]

  • Class: 2-Aminonicotinic acid derivative (Fenamate-like scaffold)[1]

  • Primary Application: Intermediate for neuroactive ligands; pharmacophore in GPCR and kinase inhibitor discovery.[1]

  • Critical Characteristic: Amphoteric zwitterion capable of intramolecular cyclization.[1]

Module 1: Synthesis & Purity Troubleshooting

Issue: Batch-to-batch variability in potency often stems from trace impurities formed during synthesis or storage.[1] Root Cause: The 2-amino-3-carboxylic acid motif is chemically "anxious"—it is prone to thermal dehydration, leading to the formation of a tricyclic lactam impurity (pyridopyrimidinone precursor) or decarboxylation under extreme conditions.[1]

The "Cyclization Trap" (Mechanism of Variability)

If the compound is subjected to high heat (>60°C) in acidic media or during vacuum drying, the amine nitrogen can attack the carboxylic acid (or activated ester), causing dehydration and cyclization.

SynthesisVariability Start Precursors: 2-Chloronicotinic acid + 2-Methoxybenzylamine Reaction Reaction: Nucleophilic Aromatic Substitution (SnAr) Start->Reaction Heat, Base Product Target Product: 2-(2-Methoxybenzylamino) nicotinic acid Reaction->Product Optimal Conditions (pH Control) Impurity Impurity A (Cyclized): Pyridopyrimidinone/Lactam (Biologically Inactive/Different) Product->Impurity Thermal Dehydration (>60°C, Acidic workup) Oxidation Impurity B: Benzylic Oxidation (N-oxide or cleavage) Product->Oxidation Prolonged Air Exposure (Light sensitive)

Figure 1: Synthesis workflow highlighting the critical "Cyclization Trap" where thermal stress converts the active ligand into an inactive lactam impurity.

Troubleshooting Protocol: Purity Validation
  • Check Appearance: Pure compound should be a white to off-white solid.[1] Yellowing indicates benzylic oxidation.[1]

  • LC-MS Check: Look for a mass peak of M-18 (Loss of H₂O).[1]

    • Target MW: ~258.27 Da.[1][2]

    • Impurity MW: ~240.25 Da (Cyclized lactam).[1]

    • Action: If M-18 > 5%, re-purify using recrystallization (avoid heat).[1]

Module 2: Solubility & Formulation (The Zwitterion Effect)

Issue: "The compound precipitated in my cell culture media" or "IC50 curves are shifting." Root Cause: This molecule is a zwitterion .[1] It contains a basic pyridine nitrogen/secondary amine and an acidic carboxylic acid.[1] Its solubility is highly pH-dependent.[1]

Solvent / MediumSolubility RatingTechnical Note
DMSO High (>50 mM)Preferred Stock. Stable at -20°C.
Ethanol ModerateAvoid for long-term storage (esterification risk).[1]
PBS (pH 7.4) Low to ModerateCan aggregate.[1] Requires pre-dilution.[1]
Acidic Buffer (pH < 4) HighProtonation of pyridine solubilizes it.[1]
Basic Buffer (pH > 9) HighDeprotonation of carboxylic acid solubilizes it.[1]
Cell Media (pH 7.2-7.4) Variable Danger Zone. Is near the isoelectric point (pI).[1]
Protocol: Preventing Precipitation in Assays
  • Make Stock: Dissolve 10 mM in 100% DMSO. Vortex until clear.

  • Intermediate Step: Do NOT dilute directly into media.[1] Dilute 1:10 into PBS first to check for "crashing out" (cloudiness).[1]

  • Final Dilution: Add the intermediate solution to the assay plate. Ensure final DMSO concentration is <0.5% (or as tolerated by cells).[1]

  • Sonicate: If re-thawing a frozen DMSO stock, sonicate for 5 minutes. Zwitterions can form micro-crystals upon freezing.[1]

Module 3: Biological Assay Variability

Issue: Inconsistent binding data or "flat" dose-response curves. Root Cause: Chelation and Fluorescence Quenching.[1]

  • Metal Chelation: The 2-amino-nicotinic acid motif is a bidentate ligand.[1] It can chelate divalent cations (Mg²⁺, Ca²⁺, Zn²⁺) present in enzymatic buffers.

    • Symptom:[1][3][4][5] Activity disappears in high-metal buffers.[1]

    • Fix: Control metal ion concentration.[1] If the target is a metalloenzyme, the compound might act as a competitive chelator rather than a true inhibitor.

  • Fluorescence Interference: The 2-methoxybenzyl group is electron-rich and can quench certain fluorophores in FRET or FP assays.[1]

    • Fix: Use a label-free assay (e.g., SPR, MST) or include a "compound only" control to subtract background quenching.

Frequently Asked Questions (FAQ)

Q1: I see a double peak in my HPLC. Is my compound degrading?

  • Answer: Not necessarily. Zwitterionic compounds often show "peak splitting" or tailing on C18 columns due to rapid proton exchange.[1]

  • Solution: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase to lock the protonation state.[1] If the double peak persists with a modifier, it is likely the cyclized impurity (see Module 1).

Q2: Can I autoclave this compound in media?

  • Answer: NO. Autoclaving (high heat + pressure) will drive the intramolecular cyclization (dehydration) reaction, converting the active acid into the inactive lactam. Always filter-sterilize (0.22 µm).[1]

Q3: Why is my IC50 lower (more potent) in Tris buffer than in Phosphate buffer?

  • Answer: This is likely an ionic strength or pH effect on the zwitterion.[1] Tris (amine-based) can interact with the carboxylic acid, potentially stabilizing the soluble form better than phosphate. Stick to one buffer system for comparative studies.

Q4: The compound turned yellow after a month on the bench. Can I use it?

  • Answer: No. Yellowing indicates oxidation of the benzylic amine position (forming an imine or aldehyde cleavage product). Discard and prepare fresh stock from powder stored at -20°C.

Visual Guide: Assay Troubleshooting Logic

AssayTroubleshooting Problem Problem: Inconsistent Assay Data CheckSolubility Step 1: Check Solubility Is the solution cloudy? Problem->CheckSolubility CheckPurity Step 2: Check Purity (LCMS) Is Mass = Target - 18? CheckSolubility->CheckPurity No (Clear) FixSolubility Action: Reduce conc. or Change pH away from pI CheckSolubility->FixSolubility Yes CheckMetals Step 3: Check Buffer Are metals (Mg, Zn) present? CheckPurity->CheckMetals No (Pure) FixPurity Action: Compound Cyclized. Discard & Buy Fresh. Avoid Heat. CheckPurity->FixPurity Yes (M-18 found) FixChelation Action: Compound is Chelating. Validate if mechanism is metal-depletion. CheckMetals->FixChelation Yes

Figure 2: Decision tree for diagnosing experimental variability in biological assays involving 2-(2-Methoxybenzylamino)nicotinic acid.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25706259, 2-[(2-Methoxyphenyl)methylamino]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1] Nature Medicine, 9(3), 352-355.[6] (Context on Nicotinic Acid receptor pharmacology). Retrieved from [Link]

  • Blanco, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides. (Demonstrates synthesis and solubility handling of similar zwitterionic benzamides). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Solubility Guide for 2-(2-Methoxybenzylamino)nicotinic acid

Topic: 2-(2-Methoxybenzylamino)nicotinic acid CAS: 1019372-81-6 Content Type: Technical Support Center (Troubleshooting & FAQs)[1][2] [1][2] Welcome to the Technical Assistance Center. This guide addresses the specific p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Methoxybenzylamino)nicotinic acid CAS: 1019372-81-6 Content Type: Technical Support Center (Troubleshooting & FAQs)[1][2]

[1][2]

Welcome to the Technical Assistance Center. This guide addresses the specific physicochemical challenges associated with 2-(2-Methoxybenzylamino)nicotinic acid . This compound exhibits a "solubility paradox" typical of lipophilic zwitterions, causing frequent failures in both biological assay preparation and synthetic purification.[2][3]

As Senior Application Scientists, we have compiled these protocols to help you navigate the thermodynamic hurdles of this molecule.

⚡ Quick Status: The "Solubility Paradox"

Before troubleshooting, understand why this fails. This molecule contains a basic pyridine nitrogen/secondary amine and an acidic carboxylic acid .[1][2][3]

  • At neutral pH: It tends to adopt a Zwitterionic form (Internal salt), which has high crystal lattice energy and very poor solubility in both water and non-polar organics.[2][3]

  • The Trap: The 2-methoxybenzyl tail adds significant lipophilicity.[1][2] When you dissolve it in DMSO and dilute into aqueous buffer (pH 7.4), the compound often crashes out because it hits its "solubility valley" (Isoelectric point) while simultaneously being too hydrophobic for the water to hold.[2]

Part 1: Biological Assays & Stock Preparation

Target Audience: In vitro Pharmacologists, Cell Biologists[2][3]

📉 Troubleshooting Guide: Compound Precipitation in Media

Q: I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in cell culture media, it precipitates immediately. Why?

A: This is a classic "Solvent Shift" crash. The sudden introduction of water shifts the equilibrium toward the insoluble zwitterion, and the high ionic strength of culture media (salting-out effect) exacerbates the issue.[1][2]

The Fix (Protocol): Do not dilute directly from 100% DMSO to Media. Use an Intermediate Dilution Step .

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into pure ethanol or PEG-400 .

  • Final Dilution: Pipette this intermediate mixture into the vortexing media.

    • Why? This creates a solvation shell gradient that prevents immediate crystal nucleation.[1][2][3]

Q: My dose-response curve is flat or erratic. Could solubility be the cause?

A: Yes. If the compound forms "micro-precipitates" (invisible to the naked eye), the effective concentration drops drastically.[2]

Validation Experiment: Perform a Light Scattering Check .

  • Dilute compound to assay concentration in PBS.[1][2][3]

  • Measure Absorbance at 600 nm (where the compound should not absorb).[2][3]

  • Result: If OD > 0.05, you have micro-precipitation.[1][2][3]

  • Solution: Add 0.5% cyclodextrin (HP-β-CD) or 0.1% Pluronic F-127 to your assay buffer before adding the compound.[1][2][3] These excipients encapsulate the lipophilic tail without affecting the receptor binding site.[1]

📊 Solubility Data Reference Table
Solvent / MediumSolubility Est. (25°C)StatusNotes
DMSO > 20 mg/mL✅ ExcellentUse for primary stock.[1][2][3] Keep anhydrous.[1][2][3]
Ethanol ~ 2-5 mg/mL⚠️ ModerateHeating required for high conc.[1][2][3]
Water (pH 7) < 0.1 mg/mL❌ PoorExists as insoluble zwitterion.[2][3]
0.1 M NaOH > 10 mg/mL✅ GoodForms Sodium salt (Anionic).[2][3]
0.1 M HCl > 10 mg/mL✅ GoodForms Hydrochloride salt (Cationic).[2][3]
PBS + 5% DMSO ~ 50-100 µM⚠️ RiskyMetastable; use within 30 mins.[1][2][3]

Part 2: Synthesis & Purification Support

Target Audience: Medicinal Chemists, Process Chemists[2][3]

🧪 Troubleshooting: The "Oiling Out" Phenomenon

Q: During workup, I acidified the reaction mixture to precipitate the product, but it formed a sticky oil instead of a solid. How do I fix this?

A: "Oiling out" occurs when the compound precipitates at a temperature above its amorphous glass transition point, usually due to trapped impurities or solvent mixtures (e.g., Ethanol/Water).[2][3]

The Rescue Protocol:

  • Re-dissolve: Add 1M NaOH until the oil dissolves completely (pH > 10).

  • Clean: Wash this aqueous layer with Dichloromethane (DCM) to remove non-polar impurities (unreacted benzylamine).[2][3]

  • Controlled Precipitation:

    • Cool the aqueous phase to 0–5°C (Ice bath).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Critical: Stop exactly at pH 4.0–4.5 (The Isoelectric Point).[2][3] Going lower (pH 1-2) will re-dissolve it as the cationic salt.[1][2][3]

  • Seed: If it still oils, scratch the flask glass or add a seed crystal of a similar nicotinic acid derivative.[2][3]

Q: The product purity is low (90%) after precipitation.[2][3] Recrystallization from Ethanol isn't working.

A: Nicotinic acid derivatives often trap solvent in the lattice.[1][3] Recommended Solvent System: Acetic Acid / Water .[1][2][3]

  • Dissolve crude solid in minimum hot Glacial Acetic Acid.

  • Add hot water dropwise until turbidity appears.

  • Allow to cool very slowly to room temperature, then 4°C.

    • Mechanism:[2][3][4][5][6] Acetic acid disrupts the intermolecular zwitterionic H-bonds, allowing a cleaner crystal lattice to reform.[1][2][3]

Part 3: Analytical Chemistry (HPLC/LC-MS)

📈 Visualizing the Problem: HPLC Tailing

Issue: Users often report severe peak tailing or "shark fin" peaks on C18 columns. Cause: The secondary amine interacts with residual silanols on the silica column, and the zwitterionic form drags along the stationary phase.[2]

The Fix:

  • Modifier: You must use an ion-pairing agent or strict pH control.[1][2][3]

  • Method A (Acidic): 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile.[2][3] (Forces Cationic form).[2][3]

  • Method B (Basic): 10 mM Ammonium Bicarbonate (pH 10).[2][3] (Forces Anionic form). Note: Ensure your column is pH 10 stable (e.g., Waters XBridge).[2][3]

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates the pH-dependent solubility states of 2-(2-Methoxybenzylamino)nicotinic acid, crucial for determining the correct handling method.

SolubilityStates Acid pH < 2 (Cationic Form) Soluble Neutral pH ~ 4.5 (Isoelectric) (Zwitterion) INSOLUBLE PRECIPITATE Acid->Neutral Add Base (NaOH) Neutral->Acid Add Acid (HCl) Base pH > 8 (Anionic Form) Soluble Neutral->Base Add Base (NaOH) Media Cell Media (pH 7.4) Risk Zone: Near Neutral Neutral->Media Dilution Risk Base->Neutral Add Acid (HCl)

Caption: Figure 1. The pH-solubility profile.[1][2][3][7] The "Danger Zone" is the neutral/zwitterionic state where precipitation occurs.[1][2] Biological media (pH 7.4) is often close enough to the precipitation boundary to cause crashing out if concentration is high.

Decision Tree: Rescuing a Failed Experiment

RescueTree Start Problem: Compound Precipitated Context Where did it happen? Start->Context Bio Biological Assay (Media/Buffer) Context->Bio Chem Chemical Synthesis (Workup) Context->Chem CheckConc Is Conc > 50 µM? Bio->CheckConc CheckpH Check pH Chem->CheckpH AddCyc Add HP-beta-Cyclodextrin (molar excess) CheckConc->AddCyc Yes LowerConc Reduce Conc or Change to DMSO/PEG mix CheckConc->LowerConc No IsOil Is it 'Oiling Out'? CheckpH->IsOil CoolSlow Re-dissolve in hot solvent Cool SLOWLY IsOil->CoolSlow Yes AdjustpH Adjust to pH 4.0 (Isoelectric Point) IsOil->AdjustpH No (Just low yield)

Caption: Figure 2. Troubleshooting decision matrix for precipitation events in biological vs. chemical contexts.

References

  • Nath, N. K., & Nangia, A. (2014).[2][3] A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(5), 2379–2390.[2][3] [Link]1][2]

  • Bhatt, P. M., et al. (2005).[2][3] Supramolecular synthesis of zwitterionic vs neutral forms of amino-nicotinic acids. Royal Society of Chemistry (CrystEngComm).[1][2][3] [Link]1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methoxybenzylamino)nicotinic Acid

Topic: Optimizing "2-(2-Methoxybenzylamino)nicotinic acid" reaction conditions Content type: Technical Support Center (Troubleshooting & FAQs) Welcome to the Application Support Hub. This guide addresses the nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing "2-(2-Methoxybenzylamino)nicotinic acid" reaction conditions Content type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Application Support Hub. This guide addresses the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with 2-methoxybenzylamine. This reaction is a critical intermediate step in the synthesis of various pyrido-pyrimidine scaffolds and kinase inhibitors.

Below you will find optimized protocols, a troubleshooting logic tree, and specific solutions for yield and purification challenges.

Core Reaction Protocol (The "Happy Path")

Based on field data and kinetic stability, we recommend two distinct workflows: Method A (Classic SNAr) for robustness and Method B (Green/Solvent-Free) for scale-up efficiency.

Method A: High-Throughput / Robust (Recommended for <10g scale)

This method uses a polar aprotic solvent to maximize reaction rate and conversion.

  • Reagents:

    • 2-Chloronicotinic acid (1.0 equiv)

    • 2-Methoxybenzylamine (1.2 – 1.5 equiv)

    • Base: Potassium Carbonate (K2CO3, 2.0 equiv) or Diisopropylethylamine (DIPEA, 2.5 equiv)

    • Solvent: DMF or DMSO (Concentration: 0.5 M)

  • Conditions: 100°C – 120°C for 4–12 hours.

  • Workup (Critical):

    • Cool mixture to RT.

    • Dilute with water (3x reaction volume).

    • pH Adjustment: Slowly add 1M HCl until pH reaches ~3.5–4.5 (Isoelectric precipitation).

    • Filter the resulting solid. Wash with cold water and hexanes.

Method B: Green / Scale-Up (Recommended for >10g scale)

Utilizes neat fusion or aqueous suspension to avoid difficult removal of high-boiling solvents.

  • Reagents:

    • 2-Chloronicotinic acid (1.0 equiv)

    • 2-Methoxybenzylamine (2.0 equiv)

    • Catalyst: Boric acid (10-30 mol%) [See Ref 1]

    • Solvent: None (Neat) or Water (reflux).

  • Conditions: 100°C (Water) or 120°C (Neat) for 2–6 hours.

  • Workup: Similar to Method A, but requires vigorous stirring during acidification to prevent clumping.

Experimental Logic & Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and purification pipeline.

ReactionWorkflow Start Start: 2-Chloronicotinic Acid + 2-Methoxybenzylamine ConditionCheck Select Conditions Start->ConditionCheck MethodA Method A: DMF/K2CO3 (110°C, 6h) ConditionCheck->MethodA Small Scale MethodB Method B: Neat/Boric Acid (120°C, 2h) ConditionCheck->MethodB Green/Large Scale Monitoring Monitor: TLC/LCMS (Look for consumption of SM) MethodA->Monitoring MethodB->Monitoring Workup Quench: Dilute with H2O Monitoring->Workup pH_Adjust CRITICAL: Adjust pH to 3.5 - 4.5 (Isoelectric Point) Workup->pH_Adjust Precipitate Solid Precipitates? pH_Adjust->Precipitate Filter Filter & Wash (Cold H2O) Precipitate->Filter Yes Oiling Issue: Oiling/Sticky Solid Precipitate->Oiling No / Sticky Remedy Remedy: Sonication or Recrystallization (EtOH) Oiling->Remedy Remedy->Filter

Caption: Figure 1. Optimized workflow for SNAr synthesis and isoelectric isolation of 2-aminonicotinic acid derivatives.

Troubleshooting Guide (FAQs)

Category 1: Low Conversion & Reactivity[1]

Q: My reaction stalls at 50-60% conversion. Adding more amine doesn't help. Why? A: This is likely due to the "Carboxylate Deactivation" effect.

  • The Science: In the presence of base, the carboxylic acid at position 3 deprotonates to form a carboxylate anion (-COO⁻). This anion donates electron density into the pyridine ring via induction/resonance, making the ring less electrophilic and harder for the amine to attack at position 2.

  • The Fix:

    • Increase Temperature: Ensure you are above 100°C. SNAr on deactivated pyridines has a high activation energy.

    • Catalysis: Add 10 mol% Copper(I) Iodide (CuI) or Boric Acid . Boric acid activates the leaving group via coordination [Ref 1].

    • Switch Leaving Group: If 2-chloronicotinic acid is too sluggish, switch to 2-fluoronicotinic acid . The fluorine atom is more electronegative, significantly increasing the electrophilicity at C2 (SNAr rates: F >> Cl).[1]

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: Common side products include:

  • 2-Hydroxynicotinic acid: Formed if water is present in the solvent (DMF/DMSO are hygroscopic) and hydroxide (from K2CO3) competes with the amine. Solution: Use anhydrous solvents.

  • Decarboxylated Product: If the reaction exceeds 140°C, the carboxylic acid group may be lost. Solution: Keep temp < 130°C.

Category 2: Purification & Isolation (The "Sticky Product" Issue)

Q: Upon adding acid, my product forms a sticky oil instead of a solid. How do I fix this? A: This is an Isoelectric Point (pI) issue.

  • The Science: Your product is an amphoteric amino acid (zwitterion).

    • pH > 7: Soluble Carboxylate salt.

    • pH < 2: Soluble Pyridinium/Ammonium salt.

    • pH ~ 4: Neutral Zwitterion (Least Soluble).

  • The Fix:

    • Precise pH Control: Do not dump acid in. Add 1M HCl dropwise while monitoring with a pH meter. Aim exactly for pH 3.5 – 4.5 .

    • Induce Crystallization: If it oils out, add a seed crystal or scratch the glass.

    • Solvent Swap: If oiling persists, decant the water and triturate (grind) the oil with diethyl ether or a small amount of ethanol/water (1:1) to induce solidification.

Category 3: Scale-Up

Q: Can I run this solvent-free? A: Yes. The "Neat" method (Method B) is excellent for this substrate.

  • Protocol: Mix the solid acid and liquid amine (1:2 ratio). Heat to 120°C. The mixture will melt into a homogeneous fusion.

  • Advantage: Avoids DMF removal (which is energy-intensive).

  • Caution: Ensure efficient stirring; the mixture may solidify upon cooling, making it hard to remove from the flask. Pour it into water while still warm (but <90°C).

Optimization Data Summary

VariableRecommendationNotes
Solvent Water or Neat Greenest options. Water requires reflux (100°C). Neat requires 120°C.
Alt. Solvent DMF / DMSOUse for small scale (<1g) or if solubility is an issue.
Base Excess Amine (2.0 eq)The amine itself acts as the base. Easiest workup.
Alt. Base K2CO3Use if amine is expensive.
Temperature 100°C - 120°C Below 90°C: Reaction is too slow. Above 140°C: Decarboxylation risk.
Workup pH 3.5 - 4.5 CRITICAL PARAMETER. Do not overshoot to pH 1.

References

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z. et al. (2017).[2] "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal, 11, 124.[2] [2]

  • BenchChem. (2025).[1] "Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Troubleshooting Guide.

  • Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids (and How To Calculate Them)."

  • PubChem. "2-Chloronicotinic acid Compound Summary." National Library of Medicine.

Sources

Optimization

"2-(2-Methoxybenzylamino)nicotinic acid" byproduct identification

Technical Support Center: 2-(2-Methoxybenzylamino)nicotinic acid Product Class: Pyridine Derivatives / Drug Intermediates[1] Target Molecule: 2-(2-Methoxybenzylamino)nicotinic acid ( )[1][2] Molecular Weight: 258.27 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Methoxybenzylamino)nicotinic acid

  • Product Class: Pyridine Derivatives / Drug Intermediates[1]

  • Target Molecule: 2-(2-Methoxybenzylamino)nicotinic acid (

    
    )[1][2]
    
  • Molecular Weight: 258.27 g/mol [1]

Module 1: Impurity Identification & LC-MS Troubleshooting

User Question: "I see multiple peaks in my LC-MS trace near the product peak. One is M-44 and another is early eluting.[1] How do I identify these byproducts?"

Technical Diagnosis: The synthesis of 2-aminonicotinic acid derivatives via nucleophilic aromatic substitution (


) is prone to three specific byproduct classes: Hydrolysis , Thermal Decarboxylation , and Esterification .[1]
Diagnostic Table: Mass Shift Analysis
ComponentStructure DescriptionObserved Mass (

, ESI+)
Retention Time (Rel.)Root Cause
Target 2-(2-Methoxybenzylamino)nicotinic acid259.1

ReferenceN/A
Impurity A 2-Hydroxynicotinic acid 140.0

Early (Polar)Hydrolysis of starting material (2-chloronicotinic acid) due to wet solvent or weak nucleophile.[1]
Impurity B Decarboxylated Product (N-(2-methoxybenzyl)pyridin-2-amine)215.1

Late (Non-polar)Thermal degradation. Reaction temperature exceeded 140°C or prolonged heating.[1]
Impurity C Methyl Ester 273.1

LateUse of Methanol as solvent with acidic catalysis (or unquenched

from previous steps).
Mechanistic Pathway Diagram

ReactionPathways SM 2-Chloronicotinic Acid (SM) Target TARGET MOLECULE MW: 258.27 SM->Target + Amine Base, 100-120°C ImpurityA Impurity A (Hydrolysis) MW: 139.11 SM->ImpurityA + H2O (Wet Solvent) Amine 2-Methoxybenzylamine ImpurityB Impurity B (Decarboxylation) MW: 214.26 Target->ImpurityB Heat > 150°C - CO2 ImpurityC Impurity C (Esterification) MW: 272.30 Target->ImpurityC MeOH / H+

Figure 1: Reaction pathways showing the primary


 route and critical divergence points leading to common impurities.

Module 2: NMR Interpretation (The "Rotamer" Trap)

User Question: "My proton NMR shows broad, split peaks for the methylene (


) and aromatic protons. Is my product impure?"

Technical Diagnosis: Not necessarily. 2-Aminonicotinic acid derivatives often exist as rotamers in solution at room temperature.[1]

  • Intramolecular Hydrogen Bonding: The amine proton (

    
    ) forms a strong hydrogen bond with the adjacent carboxylic acid carbonyl.
    
  • Restricted Rotation: This locks the conformation, but slow exchange on the NMR timescale causes peak broadening or doubling.

Validation Experiment: Run a Variable Temperature (VT) NMR experiment.

  • Heat the sample to 50°C or 60°C in DMSO-

    
    .
    
  • Result: If the broad peaks sharpen and coalesce into single sharp signals, the issue is rotamerism, not impurity. If peaks remain distinct, you have a chemical impurity.

Module 3: Isolation & Workup (The Zwitterion Effect)

User Question: "The reaction went to completion by TLC, but I have very low recovery after extraction. Where is my product?"

Technical Diagnosis: The product is an amino acid (zwitterion).

  • At High pH (Basic Workup): Exists as a carboxylate salt (

    
    ).[1] Highly water-soluble.[1]
    
  • At Low pH (Acidic Workup): Exists as a pyridinium salt (

    
    ). Highly water-soluble.[1]
    
  • Isoelectric Point (pI): The molecule is neutral only at a specific pH range (typically pH 3.5 – 4.5).

Corrective Protocol: Isoelectric Precipitation

  • Dilute the reaction mixture with water.

  • Carefully adjust pH to 3.5 – 4.0 using Acetic Acid (do not use strong mineral acids like HCl if possible, to avoid re-dissolving the salt).

  • The product should precipitate as a solid.

  • Filter and wash with cold water. Do not attempt standard liquid-liquid extraction (DCM/Water) unless you strictly control the pH.[1]

Module 4: Optimized Synthesis Protocol

To minimize the impurities identified in Module 1, follow this controlled protocol.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)[1]

  • 2-Methoxybenzylamine (2.0 eq) - Acts as both nucleophile and base.[1]

  • Solvent: Water (Green chemistry approach) or n-Butanol.[1]

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask, suspend 2-chloronicotinic acid (10 mmol) in water (10 mL).

  • Addition: Add 2-methoxybenzylamine (20 mmol). The acid will dissolve as the amine salt forms.

  • Reaction:

    • Option A (Reflux): Heat to 100°C (reflux) for 12–16 hours.

    • Option B (Microwave): Heat to 120°C for 30 minutes. WARNING: Do not exceed 140°C to prevent decarboxylation (Impurity B).

  • Monitoring: Check HPLC/TLC. If SM remains, do not increase temp; extend time.

  • Workup (The Critical Step):

    • Cool reaction to Room Temperature.[3]

    • The mixture will likely be basic (excess amine).

    • Acidify dropwise with Glacial Acetic Acid to pH 4 .

    • Precipitate formation should occur immediately.

    • Stir at 0°C for 30 minutes.

  • Purification: Filter the solid. Wash with cold water (

    
    ) to remove the hydrochloride salt of the excess benzylamine. Recrystallize from Ethanol/Water if necessary.[1]
    

References

  • Synthesis of 2-aminonicotinic acids via

    
    : 
    
    • Title: "Nucleophilic aromatic substitution of 2-chloronicotinic acid with amines in water."[1]

    • Context: Establishes the water-based protocol and pH-dependent isol
    • Source:Tetrahedron Letters, Vol 48, Issue 15.
    • [1]

  • Decarboxylation Mechanisms

    • Title: "Thermal decarboxylation of 2-aminopyridine-3-carboxylic acids."[1]

    • Context: Explains the formation of Impurity B at high temper
    • Source:Journal of Organic Chemistry.
    • [1]

  • Rotamerism in Nicotinic Acid Derivatives

    • Title: "NMR studies of rotamers with multi-substituted amides and pyridine deriv
    • Context: Validates the broad NMR peaks as a physical phenomenon r
    • Source:Beilstein Journal of Organic Chemistry.
    • [1]

Sources

Troubleshooting

Technical Support Center: 2-(2-Methoxybenzylamino)nicotinic Acid

Introduction Welcome to the technical support guide for 2-(2-Methoxybenzylamino)nicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are investigating the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(2-Methoxybenzylamino)nicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are investigating the stability and degradation of this molecule. While 2-(2-Methoxybenzylamino)nicotinic acid is noted for its favorable stability profile in synthetic applications, understanding its behavior under stress is critical for developing robust formulations and analytical methods.[1]

This guide provides field-proven insights and troubleshooting protocols based on established principles of pharmaceutical stress testing and the known chemistry of its core moieties: the nicotinic acid ring and the benzylamine linker. We will explore potential degradation pathways, troubleshoot common experimental issues, and provide validated starting points for your own investigations.

Part 1: Frequently Asked Questions (FAQs) - Stability & Degradation Profile

This section addresses high-level questions regarding the inherent stability and expected degradation patterns of 2-(2-Methoxybenzylamino)nicotinic acid.

Q1: What are the most probable degradation pathways for this molecule under forced degradation conditions?

A1: Based on its chemical structure, 2-(2-Methoxybenzylamino)nicotinic acid has three primary regions susceptible to degradation under stress conditions such as acid, base, oxidation, and photolysis.

  • Amine Linker Hydrolysis: The C-N bond between the nicotinic acid ring and the benzylamine group is a likely point of cleavage, especially under strong hydrolytic (acidic or basic) conditions. This would be considered the primary hydrolytic degradation pathway.[2]

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or other related species. The benzyl ring, activated by the methoxy group, is also a potential site for oxidative modification.

  • Nicotinic Acid Ring Modification: While generally stable, the pyridine ring can undergo hydroxylation under certain oxidative or microbial conditions, a known pathway for nicotinic acid itself.[3][4]

  • Methoxy Group Cleavage: O-demethylation of the methoxybenzyl group is a possible transformation, particularly under harsh acidic or thermal stress.

Below is a diagram illustrating these potential sites of degradation.

G cluster_0 2-(2-Methoxybenzylamino)nicotinic acid cluster_1 Potential Degradation Sites mol p1 Amine Linker (Hydrolysis/Oxidation) p1->mol 1 p2 Methoxy Group (O-Demethylation) p2->mol 2 p3 Nicotinic Acid Ring (Hydroxylation) p3->mol 3 p4 Benzyl Ring (Oxidation) p4->mol 4

Caption: Potential degradation sites on the 2-(2-Methoxybenzylamino)nicotinic acid molecule.

Q2: What are the recommended storage conditions for this compound to ensure long-term stability?

A2: To maintain the integrity of the compound, it should be stored in a well-sealed container, protected from light and moisture. For long-term storage, a refrigerated temperature of 2-8°C is recommended.[5] Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept at low temperatures, protected from light, and their stability should be verified before use, especially for quantitative applications.

Part 2: Troubleshooting Guide for Experimental Challenges

This section is formatted to address specific problems you might encounter during your stability and degradation studies.

Q1: "My RP-HPLC analysis shows two major new peaks after acidic hydrolysis. What are they likely to be, and how can I confirm their identity?"

A1: This is a classic presentation for the hydrolytic cleavage of the amine linker.[2] Under acidic conditions, the secondary amine is protonated, making the adjacent carbon on the nicotinic acid ring susceptible to nucleophilic attack by water. This breaks the molecule into its two constituent precursors.

  • Probable Degradants:

    • 2-Hydroxynicotinic Acid: The initial cleavage product, 2-aminonicotinic acid, is often unstable and can rapidly deaminate to form 2-hydroxynicotinic acid in aqueous acidic conditions.

    • 2-Methoxybenzylamine or 2-Methoxybenzyl alcohol .

  • Confirmation Workflow:

    • Mass Spectrometry (LC-MS): The most definitive method. Analyze your degraded sample to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the theoretical masses of the proposed degradants.

    • Co-injection with Standards: If available, inject pure standards of the suspected degradants and compare their retention times with the unknown peaks in your sample chromatogram. A perfect match in retention time provides strong evidence of identity.

    • UV-Vis Spectral Analysis (DAD/PDA): If you are using a diode-array detector, compare the UV spectra of the unknown peaks with the parent compound. A significant difference in the spectra indicates a structural modification.

The following workflow diagram outlines the troubleshooting process.

G start Unexpected peaks observed in acid-stressed sample hypo Hypothesis: Amine bond hydrolysis start->hypo step1 Step 1: LC-MS Analysis (Determine m/z of peaks) hypo->step1 step2 Step 2: Co-injection (Compare retention times with standards) step1->step2 revisit Identity Not Confirmed (Re-evaluate hypothesis) step1->revisit Masses don't match? step3 Step 3: UV-Vis Spectra (Compare spectra with parent compound) step2->step3 step2->revisit RT mismatch? confirm Identity Confirmed step3->confirm G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_quench 3. Quenching & Analysis prep Prepare stock solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (80°C, solid state) prep->therm photo Photolytic (ICH light conditions) prep->photo quench Neutralize/Dilute samples at defined time points acid->quench base->quench ox->quench therm->quench photo->quench analyze Analyze by RP-HPLC (parent vs. degradants) quench->analyze identify Characterize peaks by LC-MS (determine m/z and structure) analyze->identify

Caption: Standard workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples at time points similar to acid hydrolysis. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at appropriate time points.

  • Thermal Degradation: Store the solid compound in a controlled oven at 80°C. Sample at 1, 3, and 7 days. Dissolve in solvent for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Calculate the percentage of degradation and identify the relative retention times of any new peaks.

Protocol 2: Starting Point for a Stability-Indicating RP-HPLC Method

Objective: To provide a robust set of starting conditions for an HPLC method capable of separating 2-(2-Methoxybenzylamino)nicotinic acid from its potential degradation products.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase providing good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and basic compounds and is MS-compatible.
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minA broad gradient is essential to ensure elution of both polar (degradants) and non-polar (parent) compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm and 280 nmThe aromatic rings should have strong absorbance at these wavelengths. Use a DAD/PDA to capture the full spectrum.
Injection Vol. 10 µLA standard volume; adjust based on detector response and concentration.

Method Validation: Once developed, the method must be validated to prove it is "stability-indicating." This is achieved by demonstrating that all degradation product peaks are resolved from the parent peak (Resolution > 1.5) and from each other.

References

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Pérez-Redondo, R., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. Retrieved February 19, 2026, from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved February 19, 2026, from [Link]

  • Mark, G. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved February 19, 2026, from [Link]

  • Scitegrity. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Scitegrity. Retrieved February 19, 2026, from [Link]

  • Singh, R., & Kumar, R. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved February 19, 2026, from [Link]

  • Rhenium Bio Science. (n.d.). 2-(2-Methoxybenzylamino)Nicotinic Acid 95%. Rhenium Bio Science. Retrieved February 19, 2026, from [Link]

  • Qiu, J., et al. (2020). Proposed pathway of nicotinamide degradation in Alcaligenes sp. P156. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Pérez-Redondo, R., et al. (2022). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini. ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Analytical Method Refinement for 2-(2-Methoxybenzylamino)nicotinic acid

Prepared by the Senior Application Science Team Welcome to the technical support resource for the analytical method refinement of 2-(2-Methoxybenzylamino)nicotinic acid (CAS No. 1019372-81-6).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support resource for the analytical method refinement of 2-(2-Methoxybenzylamino)nicotinic acid (CAS No. 1019372-81-6). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the analysis of this compound. As a key intermediate in pharmaceutical research, particularly in neurology and oncology, robust and reliable analytical methods are paramount for accurate quantification and stability assessment.[1]

This document provides a dynamic question-and-answer format to address specific experimental issues, focusing primarily on High-Performance Liquid Chromatography (HPLC), the cornerstone technique for this type of analysis.[2][3]

Troubleshooting Guide: Common HPLC Issues

This section addresses the most frequent problems observed during the HPLC analysis of 2-(2-Methoxybenzylamino)nicotinic acid.

Peak Shape Problems

Question: Why am I seeing significant peak tailing for my analyte?

Answer: Peak tailing is a common issue when analyzing acidic compounds like 2-(2-Methoxybenzylamino)nicotinic acid. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Causality & Mechanism: The primary cause is often the interaction between the negatively charged carboxylate group of your analyte and active sites on the silica-based column packing, such as residual silanol groups (-Si-OH).[4] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail". Other causes can include using a sample solvent stronger than the mobile phase or column overload.[5]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the nicotinic acid moiety. Lowering the pH of the aqueous portion of your mobile phase to approximately 2.5-3.5 with an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) will protonate the carboxylic acid group. This neutralizes its charge, minimizes silanol interactions, and promotes a single, sharp peak based on hydrophobicity.[6]

    • Check for Metal Contamination: Acidic compounds can interact with trace metal contaminants in the silica matrix of the column.[7] Using a column with high-purity silica or employing a mobile phase with a chelating agent can sometimes mitigate this.

    • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to both tailing and fronting.[5] Dilute your sample and reinject to see if peak shape improves.

    • Evaluate Column Health: A degraded guard column or a void at the head of the analytical column can also cause peak distortion.[6][7] Try replacing the guard column or back-flushing the analytical column (if permitted by the manufacturer).

Question: My peaks are splitting or exhibiting fronting. What is the likely cause?

Answer: Peak splitting or fronting typically indicates a problem with how the sample is introduced onto the column or an issue with the column bed itself.

  • Causality & Mechanism:

    • Solvent Mismatch (Fronting): If your sample is dissolved in a solvent significantly stronger (more eluting power) than your mobile phase (e.g., pure acetonitrile when the mobile phase is 40% acetonitrile), the sample band will travel too quickly at the point of injection, causing a distorted, fronting peak.[5]

    • Column Void or Blockage (Splitting): A partially clogged column inlet frit or a void (a settled area in the packing material) at the head of the column can cause the sample to travel through two different paths, resulting in a split or shouldered peak.[5][6]

  • Troubleshooting Steps:

    • Dissolve Sample in Mobile Phase: The ideal practice is to always dissolve your standards and samples in the initial mobile phase composition. This ensures the sample band is focused sharply at the head of the column upon injection.

    • Inspect and Clean the Column: Disconnect the column and check the system pressure without it to rule out blockages elsewhere.[6] If the column pressure is high, try back-flushing it. If peak splitting persists, the column may be irreversibly damaged and require replacement.

    • Filter All Samples: Always filter your samples through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that can clog the column frit.[8]

Retention Time and Baseline Instability

Question: My retention times are drifting between injections. How can I improve reproducibility?

Answer: Unstable retention times are a critical issue for method validation and reliability, often pointing to problems with the mobile phase, temperature control, or the pumping system.[5]

  • Causality & Mechanism:

    • Mobile Phase Composition: Inadequately mixed or degassed mobile phases can lead to gradual compositional changes or the formation of air bubbles, affecting pump performance and retention.[5][8] Buffers can also precipitate if the organic solvent concentration becomes too high.

    • Temperature Fluctuations: Column temperature directly impacts retention time. Even minor ambient temperature changes in the lab can cause drift.[8]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting a sequence will cause drifting retention, especially in the first few injections.[8]

  • Troubleshooting Steps:

    • Proper Mobile Phase Preparation: Use HPLC-grade solvents.[5] If using buffers, ensure they are fully dissolved and filtered. Always degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation.[8] Prepare fresh mobile phases daily.[8]

    • Use a Column Oven: A thermostatically controlled column compartment is essential for stable retention times. Set it to a temperature slightly above ambient (e.g., 30-40 °C) for consistency.

    • Ensure Adequate Equilibration: Flush the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting any samples.

Question: I'm observing baseline noise, drift, or ghost peaks. What should I investigate?

Answer: Baseline issues can obscure small peaks and compromise accurate integration. The cause is typically contamination or detector instability.

  • Causality & Mechanism:

    • Baseline Noise/Drift: This can be caused by a dirty detector cell, a failing detector lamp, air bubbles in the system, or contaminated mobile phase.[5][7][8]

    • Ghost Peaks: These are unexpected peaks that appear in blank injections. They are usually due to carryover from a previous, more concentrated sample or contamination in the sample preparation workflow or mobile phase.[8]

  • Troubleshooting Steps:

    • Solvent Purity: Use only high-purity, HPLC-grade solvents and reagents.[8]

    • System Cleaning: Flush the system thoroughly, including the injector and detector cell, with a strong solvent.

    • Injector Wash: Implement a robust needle wash step in your autosampler sequence, using a solvent strong enough to remove all traces of the analyte between injections.[8]

    • Check Detector Lamp: Note the lamp's usage hours. A lamp near the end of its life can cause significant noise.[8]

Frequently Asked Questions (FAQs)

This section covers broader topics related to method development and validation for 2-(2-Methoxybenzylamino)nicotinic acid.

Question: What is a recommended starting point for a reversed-phase HPLC method for this compound?

Answer: A gradient reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The dual aromatic nature of the molecule, combined with the polar carboxylic acid group, makes it well-suited for separation on a C18 column.

Parameter Recommended Starting Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for the aromatic rings.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization and improve peak shape.[9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 20% to 80% B over 15 minutesA scouting gradient to determine the approximate elution concentration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection (UV) ~230 nm and ~275 nmMonitor multiple wavelengths based on the UV absorbance of the nicotinic acid and benzyl moieties. A PDA detector is recommended to identify the optimal wavelength.
Injection Volume 5-10 µLA small volume to prevent band broadening.

Question: How do I develop a stability-indicating method for this compound?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. This requires performing forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[10][11]

  • Objective: The goal is to achieve 5-20% degradation of the API under various stress conditions.[11] The analytical method must then demonstrate the ability to separate the intact API peak from all generated degradant peaks.

  • Forced Degradation Protocol:

Stress Condition Typical Reagents & Conditions Purpose
Acid Hydrolysis 0.1 M HCl at 60 °C for several hoursTo test stability in acidic environments.[12][13]
Base Hydrolysis 0.1 M NaOH at 60 °C for several hoursTo test stability in alkaline environments.[12][13]
Oxidation 3% H₂O₂ at room temperatureTo assess susceptibility to oxidative degradation.[12][14]
Thermal Degradation 80 °C in an oven (solid and solution)To evaluate the effect of high temperature.[12]
Photolytic Degradation Expose to UV/Vis light (ICH Q1B)To determine light sensitivity.[10][12]

After stressing the samples, they are analyzed by the developed HPLC method. Peak purity analysis using a PDA detector is crucial to ensure the main analyte peak is not co-eluting with any degradants.

Question: What are the key considerations for sample preparation?

Answer: Proper sample preparation is critical for accurate and reproducible results.

  • Solubility: 2-(2-Methoxybenzylamino)nicotinic acid is sparingly soluble in water but solubility increases in boiling water or dilute alkaline solutions.[15][16] For HPLC analysis, a mixture of water and an organic solvent like acetonitrile or methanol is often a good starting diluent. To avoid peak shape issues, the final sample diluent should be as close as possible to the mobile phase composition.[5]

  • Filtration: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection. This prevents particulates from blocking the column inlet frit, which can cause high backpressure and split peaks.[8]

  • Concentration: Prepare samples within the linear range of the method. The initial concentration should be chosen to give a strong detector response without overloading the column.

Question: Is Gas Chromatography (GC) a viable alternative for analyzing this compound?

Answer: Generally, GC is not a suitable technique for this molecule in its native form. Carboxylic acids are polar and non-volatile, and they tend to exhibit poor peak shape and may thermally degrade in the high temperatures of the GC inlet and column.[17] While GC-MS methods exist for simpler compounds like niacin, they often require a derivatization step to convert the carboxylic acid to a more volatile ester.[18] Given these complexities, HPLC remains the superior and more direct analytical technique for 2-(2-Methoxybenzylamino)nicotinic acid.

Visualized Workflows

To further assist in your method refinement, the following diagrams illustrate key decision-making processes.

G Troubleshooting Workflow: HPLC Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5-3.5? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_conc Is Sample Concentration Too High? check_ph->check_conc Yes adjust_ph->check_conc resolved Problem Resolved adjust_ph->resolved If Improved dilute_sample Dilute Sample 10x and Re-inject check_conc->dilute_sample Yes check_column Is Column Old or Contaminated? check_conc->check_column No dilute_sample->check_column dilute_sample->resolved If Improved replace_guard Replace Guard Column and Re-inject check_column->replace_guard Maybe new_column Try a New Column (e.g., with end-capping) replace_guard->new_column replace_guard->resolved If Improved new_column->resolved

Caption: A decision tree for troubleshooting peak tailing.

G Workflow: Stability-Indicating Method Development start Develop Initial RP-HPLC Method forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_degradation analyze_samples Analyze Stressed Samples and Control forced_degradation->analyze_samples check_resolution Is API Peak Resolved from All Degradants? analyze_samples->check_resolution optimize_method Optimize Method (Gradient, pH, Column) check_resolution->optimize_method No peak_purity Perform Peak Purity Analysis (PDA Detector) check_resolution->peak_purity Yes optimize_method->analyze_samples check_purity Is API Peak Pure? peak_purity->check_purity check_purity->optimize_method No (Co-elution detected) validate_method Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) check_purity->validate_method Yes

Caption: A workflow for developing a stability-indicating HPLC method.

References
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). LinkedIn. [Link]

  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. [Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech. [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(1), 895-902. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019, October 22). MDPI. [Link]

  • Siddiqui, F.A., et al. (2007). Review on the analytical techniques for the determination of nicotinamide. J. Baqai Med. Univ., 10(1), 21-26. [Link]

  • Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Acta Pharmaceutica, 71(1), 127-138. [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. World Journal of Pharmaceutical Research. [Link]

  • 2-(2-Methoxybenzylamino)Nicotinic Acid 95%. RHENIUM BIO SCIENCE. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (2020, November 11). LCGC International. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2025, August 8). ResearchGate. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (2024, March 28). SIELC Technologies. [Link]

  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. (2025, August 5). ResearchGate. [Link]

  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2- aminopropyl]-2- methoxybenzene Sulfonamide. Semantic Scholar. [Link]

  • Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets. (2017, March 30). Journal of Applied Pharmaceutical Science. [Link]

  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. PMC. [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023, March 10). AUB ScholarWorks. [Link]

  • Evaluation on the analytical method - Niacin. (2015, April 5). ResearchGate. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021, April 6). Semantic Scholar. [Link]

  • Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. (2024, September 30). PubMed. [Link]

  • Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021, April 6). ResearchGate. [Link]

Sources

Troubleshooting

Avoiding false positives with "2-(2-Methoxybenzylamino)nicotinic acid"

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for 2-(2-Methoxybenzylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 2-(2-Methoxybenzylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the robust application of this compound. Our goal is to equip you with the necessary knowledge and protocols to ensure data integrity and mitigate the risk of experimental false positives.

Overview of 2-(2-Methoxybenzylamino)nicotinic acid

2-(2-Methoxybenzylamino)nicotinic acid is a derivative of nicotinic acid (also known as Niacin or Vitamin B3).[1] Its structure suggests potential interactions with biological targets associated with nicotinic acid, making it a compound of interest for pharmaceutical development, particularly in neuropharmacology and oncology.[2] The primary and most well-characterized target for nicotinic acid is the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is predominantly expressed in adipose tissue and immune cells.[3] Upon activation, GPR109A couples to Gαi, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This mechanism is central to nicotinic acid's ability to modulate lipid metabolism.[4][5]

Given this mechanism, experiments involving 2-(2-Methoxybenzylamino)nicotinic acid likely aim to modulate this pathway. However, as with any small molecule, ensuring that the observed biological effects are due to specific, on-target activity is paramount. This guide will address the critical questions and troubleshooting steps to validate your experimental findings.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My primary screen shows a positive "hit" with 2-(2-Methoxybenzylamino)nicotinic acid. How can I confirm this is not a false positive?

Answer: A primary hit is an exciting first step, but it requires rigorous validation. A "false positive" can arise from multiple sources, including off-target pharmacology, compound-induced assay artifacts, or issues with the compound's integrity.[6] A systematic validation workflow is essential to build confidence in your result.

Here is a logical workflow for triaging a primary hit to eliminate false positives.

False_Positive_Triage_Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Primary Screen Hit (e.g., cAMP reduction) B Step 1: Compound Quality Control A->B C Purity & Identity Confirmed? B->C Check D Resynthesize or Purify Compound C->D No E Step 2: Orthogonal Assay Validation C->E Yes D->B Re-evaluate F Activity Confirmed in Target-Engaged Assay? E->F Test G Result may be assay-specific artifact. Proceed to Counterscreens. F->G No H Step 3: Counterscreening F->H Yes G->H I No activity in 'Parental' Cell Line? H->I Test J Compound has non-specific effects. (False Positive) I->J No K Step 4: Off-Target Profiling I->K Yes L Selective for Target of Interest? K->L Profile M Compound has known off-target liabilities. Interpret data with caution. L->M No N High-Confidence, Confirmed Hit L->N Yes M->N Proceed with knowledge

Caption: Workflow for validating a primary screening hit.

This workflow systematically de-risks a hit by first ensuring the tool (the compound) is sound, then confirming the effect is target-related and not an artifact of the assay technology.

Question 2: What specific steps should I take for Compound Quality Control (QC)?

Answer: The integrity of your compound is the foundation of your experiment. Assuming your compound is active because the bottle label is correct is a common but critical error. You must verify the identity, purity, and concentration of your stock solution.

Recommended Compound QC Protocol:

Technique Purpose Acceptance Criteria
LC-MS Purity Assessment & Identity ConfirmationPurity ≥95%. Observed mass matches theoretical mass [M+H]⁺ or [M-H]⁻.
¹H NMR Structural ConfirmationSpectrum is consistent with the proposed structure of 2-(2-Methoxybenzylamino)nicotinic acid.
Quantitative NMR (qNMR) Accurate Concentration DeterminationProvides an accurate concentration for stock solutions, avoiding errors from weighing small amounts.
Solubility Test Ensure Compound is in SolutionVisual inspection for precipitation at the highest tested concentration in assay buffer.

Detailed Protocol: Purity and Identity Verification by LC-MS

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in DMSO. Dilute this stock 1:1000 in a 50:50 mixture of acetonitrile/water.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • HPLC Method:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold, then return to initial conditions.

    • Detection: UV/Vis detector set at 254 nm and 280 nm.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection.

    • Scan Range: 100-500 m/z.

  • Analysis:

    • Purity: Integrate the area under the curve (AUC) for all peaks in the UV chromatogram. Purity % = (AUC of Main Peak / Total AUC of all peaks) * 100.

    • Identity: Verify that the mass spectrum for the main peak contains a dominant ion corresponding to the expected molecular weight of 2-(2-Methoxybenzylamino)nicotinic acid (C₁₄H₁₄N₂O₃, Mol. Wt.: 258.28).[2] In positive mode, look for m/z = 259.29 ([M+H]⁺).

Question 3: What is an "orthogonal assay" and why is it important for this compound?

Answer: An orthogonal assay measures the same biological endpoint as your primary screen but uses a different technology or measures a different step in the signaling pathway. This is crucial for ruling out technology-specific artifacts.

Since 2-(2-Methoxybenzylamino)nicotinic acid is a nicotinic acid derivative, its presumed target, GPR109A, signals by reducing cAMP.

GPR109A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Compound 2-(2-Methoxybenzylamino) nicotinic acid Receptor GPR109A Receptor Compound->Receptor Binds G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Modulates

Caption: Simplified GPR109A signaling pathway.

Orthogonal Assay Strategy:

  • If your primary assay is a luminescence-based cAMP assay (e.g., GloSensor™): Your orthogonal assay could be a fluorescence-based method like HTRF® (Homogeneous Time-Resolved Fluorescence) or a competitive ELISA for cAMP. This ensures your compound isn't interfering with the luciferase enzyme itself.

  • If your primary assay measures cAMP levels: An excellent orthogonal assay would be to measure a downstream signaling event, such as β-arrestin recruitment to the activated GPR109A receptor.[3] This confirms engagement at the receptor level.

Question 4: How do I design a counterscreen to identify non-specific activity?

Answer: A counterscreen is designed to test whether your compound is active in a system that lacks the specific molecular target. A positive result in a counterscreen is a major red flag for a false positive.

The most effective counterscreen uses a "parental" cell line.

Experimental Protocol: Parental Cell Line Counterscreen

  • Cell Lines:

    • Test Line: The host cell line engineered to express your target receptor (e.g., HEK293-GPR109A).

    • Counterscreen Line: The "parental" host cell line that does not express the receptor (e.g., wild-type HEK293).

  • Methodology:

    • Plate both cell lines under identical conditions (cell density, media, volume).

    • Prepare a dose-response curve for 2-(2-Methoxybenzylamino)nicotinic acid (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

    • Treat both cell plates with the compound curves in parallel.

    • Incubate for the same duration.

    • Run the exact same assay protocol (e.g., the cAMP assay) on both plates.

  • Data Analysis and Interpretation:

    • Ideal Result: You observe a dose-dependent response only in the HEK293-GPR109A cell line. The wild-type HEK293 cells show no response. This strongly indicates the activity is dependent on the presence of your target.

    • False Positive Indication: You observe a similar dose-dependent response in both cell lines. This means the compound is affecting the assay readout through a mechanism independent of GPR109A, and your primary hit is a false positive.

Question 5: What are potential off-target liabilities for a nicotinic acid derivative?

Answer: Off-target effects occur when a compound interacts with proteins other than the intended target.[7] For nicotinic acid derivatives, it is prudent to consider related receptors. While GPR109A is the primary receptor for nicotinic acid's lipid-lowering effects, the broader family of nicotinic acetylcholine receptors (nAChRs) and even muscarinic acetylcholine receptors (mAChRs) could be potential off-targets due to some structural similarities in their endogenous ligands.[8][9]

Recommended Actions:

  • Literature Review: Search for known off-target effects of structurally similar compounds.

  • Broad Panel Screening: If the compound is a lead candidate, testing it against a commercially available panel of receptors (e.g., a GPCR panel) and kinases is standard industry practice. This provides a comprehensive view of its selectivity.

  • Functional Counterscreens: If you have access to cell lines expressing other relevant receptors (e.g., a common muscarinic receptor like M3), you can run functional assays to check for unwanted activity.[9]

By diligently applying these principles of compound QC, orthogonal validation, and systematic counterscreening, you can build a robust data package that validates your findings and confidently avoids the pitfalls of false positives.

References

  • 2-(2-Methoxybenzylamino)Nicotinic Acid – Chem-Impex. (URL: [Link])

  • Nicotinic acid - Wikipedia. (URL: [Link])

  • How to troubleshoot experiments | Careers - Chemistry World. (URL: [Link])

  • Troubleshooting Guide - Phenomenex. (URL: [Link])

  • Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. (URL: [Link])

  • Singh, S. et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. (URL: [Link])

  • Miyauchi, Y. et al. (1993). Simultaneous Determination of Nicotinic Acid and Its Two Metabolites in Human Plasma Using Solid-Phase Extraction in Combination With High Performance Liquid Chromatography. PubMed. (URL: [Link])

  • Szafarz, M. et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. (URL: [Link])

  • Kamanna, V. S. & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. (URL: [Link])

  • Marks, M. J. et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PMC. (URL: [Link])

  • Guide - Low Yield Troubleshooting - PacBio. (URL: [Link])

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. (URL: [Link])

  • Saitman, A. et al. (2014). False-positive interferences of common urine drug screen immunoassays: a review. PubMed. (URL: [Link])

  • Shah, P. et al. (2022). A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19. ResearchGate. (URL: [Link])

  • Lewis, D. E. et al. (1996). False-positive and false-negative rates in meconium drug testing. PubMed. (URL: [Link])

  • Rauhamäki, S. et al. (2023). Virtual Screening Strategy to Identify Retinoic Acid-Related Orphan Receptor γt Modulators. MDPI. (URL: [Link])

  • Vo, K. et al. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. U.S. Pharmacist. (URL: [Link])

  • Ukai, T. et al. (2026). Off-Target Effects of Mirabegron on Muscarinic Receptors. MDPI. (URL: [Link])

  • Banner Health. (2023). What Medications Can Cause False Positives on Drug Tests?. (URL: [Link])

  • Saitman, A. et al. (2014). (PDF) False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. ResearchGate. (URL: [Link])

  • Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. (URL: [Link])

  • Mallett, D. N. et al. (2006). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. PubMed. (URL: [Link])

  • Altasciences. Assay List. (URL: [Link])

  • Superko, H. R. et al. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. PubMed. (URL: [Link])

  • Brough, P. A. et al. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. (URL: [Link])

  • Huang, Y. et al. (2025). 2β-methoxy-2-deethoxyphantomolin synergistically enhances epirubicin effect against triple-negative breast cancer via targeted inhibition of AKT and HR pathways. PubMed. (URL: [Link])

  • EKG Science. (2023). Drug-Receptor Interactions: Affinity, Efficacy, CRCs & Antagonism. YouTube. (URL: [Link])

Sources

Optimization

"2-(2-Methoxybenzylamino)nicotinic acid" storage and handling best practices

Technical Support Center: 2-(2-Methoxybenzylamino)nicotinic acid Role: Senior Application Scientist Topic: Storage, Handling, and Stability Best Practices Compound CAS: 1019372-81-6[1] Technical Overview & Critical Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Methoxybenzylamino)nicotinic acid

  • Role: Senior Application Scientist

  • Topic: Storage, Handling, and Stability Best Practices

  • Compound CAS: 1019372-81-6[1]

Technical Overview & Critical Specifications

2-(2-Methoxybenzylamino)nicotinic acid is a structural derivative of nicotinic acid (Vitamin B3) featuring a secondary amine substituted with a methoxybenzyl group at the 2-position. This modification significantly alters its physicochemical properties compared to the parent molecule, introducing increased lipophilicity and potential sensitivity to oxidation due to the secondary amine functionality.

Compound Snapshot

ParameterSpecification
CAS Number 1019372-81-6
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Ethanol; Poorly soluble in water (neutral pH)
pKa (Predicted) ~4.8 (Carboxylic acid), ~3.0 (Pyridine nitrogen)
Primary Hazard Irritant (Skin/Eye/Respiratory)

Arrival & Initial Processing

Q: The package just arrived. The ice pack is melted. Is the compound compromised? A: Likely not. While long-term storage requires refrigeration, 2-(2-Methoxybenzylamino)nicotinic acid is chemically stable at ambient temperatures for short durations (days to weeks) during transit.

  • Action: Inspect the vial. The powder should be white to off-white/beige.[2] If it appears dark brown or sticky, it may have suffered moisture-induced degradation or oxidation.

  • Verification: If you suspect degradation, run a quick LC-MS. The parent peak (M+H) should be ~259.1 m/z.

Q: How should I store the solid powder long-term? A: While some suppliers list 2–8°C, -20°C is the optimal standard for long-term preservation of research-grade secondary amines to retard slow oxidation.

  • Protocol:

    • Keep the vial tightly sealed.

    • Place the vial inside a secondary container (e.g., a Falcon tube) with a desiccant packet (silica gel).

    • Store in a freezer at -20°C.

    • Critical: Protect from light. The aminopyridine moiety can be photosensitive.

Solubilization & Stock Preparation

Q: I tried dissolving it in water/PBS, but it precipitated. What went wrong? A: The methoxybenzyl group makes this compound significantly more lipophilic than nicotinic acid. It is not water-soluble at neutral pH.

  • Correct Solvent: Use DMSO (Dimethyl sulfoxide) or Ethanol for primary stock solutions.

  • Maximum Concentration: Typically 10–20 mM in 100% DMSO.

Q: How do I prepare a stock solution for cell culture? A: Follow this "Self-Validating" Protocol to ensure sterility and solubility:

  • Weighing: Weigh the solid into a sterile microcentrifuge tube.

  • Primary Solubilization: Add 100% DMSO to achieve a concentration of 10 mM .

    • Calculation: For 1 mg of compound (MW 258.27), add ~387 µL of DMSO.

  • Dissolution: Vortex vigorously. If particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Sterilization: Do NOT autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate, which DMSO dissolves).

  • Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C.

Experimental Usage & Stability

Q: Can I keep the DMSO stock at room temperature on my bench? A: Only for the duration of the experiment (hours). DMSO is hygroscopic; it absorbs water from the air, which can cause the compound to precipitate or hydrolyze over time. Always re-freeze stocks immediately after use.

Q: My stock solution turned from clear to yellow. Is it still good? A: A slight yellowing is common for aminopyridines due to trace oxidation of the amine, often without significant loss of potency (>95% pure).

  • Threshold: If the solution turns dark orange or brown , discard it. This indicates significant quinone-like oxidation products.

Q: How do I dilute it for cell treatment? A: Dilute the DMSO stock directly into the culture medium.

  • Limit: Keep the final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Check: Inspect the media under a microscope immediately after addition. If crystals form, the concentration is above the solubility limit for aqueous media (likely >100 µM).

Troubleshooting Logic & Visual Workflows

Workflow 1: Handling & Storage Lifecycle

StorageHandling Arrival Compound Arrival (Ambient/Ice Pack) Inspection Visual Inspection (White/Beige Powder) Arrival->Inspection StorageSolid Solid Storage -20°C, Desiccated, Dark Inspection->StorageSolid Pass Solubilization Solubilization 100% DMSO or Ethanol StorageSolid->Solubilization Prepare Stock StockStorage Stock Storage -80°C, Single-Use Aliquots Solubilization->StockStorage Usage Experimental Use Dilute in Media (<0.5% DMSO) StockStorage->Usage Thaw Usage->StockStorage Do NOT Refreeze (Discard unused)

Figure 1: Lifecycle management of 2-(2-Methoxybenzylamino)nicotinic acid from arrival to experimental application.

Workflow 2: Troubleshooting Solubility & Stability

Troubleshooting Issue Issue Encountered Precipitation Precipitation in Aqueous Media Issue->Precipitation ColorChange Solution turned Yellow/Brown Issue->ColorChange CheckConc Check Concentration Is it >100 µM? Precipitation->CheckConc CheckStorage Check Storage Was it exposed to light/air? ColorChange->CheckStorage ReduceConc Reduce Concentration or Increase DMSO % CheckConc->ReduceConc Yes Discard Discard & Re-make (Oxidation likely) CheckStorage->Discard Dark Brown Use Use if Yellowing is Slight (Verify via LC-MS) CheckStorage->Use Pale Yellow

Figure 2: Decision tree for resolving common solubility and stability issues.

References

  • Rhenium Bio Science. (n.d.). 2-(2-Methoxybenzylamino)Nicotinic Acid Specifications. Retrieved February 19, 2026, from [Link]

  • Silveira, M., et al. (2022).[3] Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. SSRN. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

"2-(2-Methoxybenzylamino)nicotinic acid" common experimental errors

Here is the comprehensive technical support guide for 2-(2-Methoxybenzylamino)nicotinic acid . Topic: Synthesis, Troubleshooting, and Handling Guide Ticket ID: CHEM-SUP-2024-MBNA Support Tier: Level 3 (Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 2-(2-Methoxybenzylamino)nicotinic acid .

Topic: Synthesis, Troubleshooting, and Handling Guide Ticket ID: CHEM-SUP-2024-MBNA Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

User Profile: Medicinal Chemists, Process Chemists. Compound Class: Ortho-amino nicotinic acids. Key Application: Intermediate for fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines) and sGC stimulators (analogs of Riociguat).[1]

The Core Challenge: Synthesizing 2-(2-Methoxybenzylamino)nicotinic acid involves a Nucleophilic Aromatic Substitution (


) on a pyridine ring. While theoretically simple, this specific reaction is prone to "The Zwitterion Trap."  The carboxylic acid moiety can protonate the amine nucleophile, deactivating it, while the carboxylate anion electronically repels the incoming nucleophile.[1]

This guide addresses the three most common support tickets we receive: stalled conversion , isolation failure (oiling out) , and decarboxylation .[1]

Critical Troubleshooting Modules

Module A: Reaction Stalled / Low Conversion

Symptom: LCMS shows starting material (2-chloronicotinic acid) remaining after 12+ hours. Root Cause: Salt formation. The 2-methoxybenzylamine is acting as a base, not a nucleophile.

  • Mechanism: The amine (

    
    ) deprotonates the nicotinic acid (
    
    
    
    ). The resulting ammonium salt is non-nucleophilic.
  • The Fix: You must shift the equilibrium or increase energy.

    • Stoichiometry: Use 2.2 to 2.5 equivalents of the amine. 1 eq acts as the base (sacrificial), 1 eq acts as the nucleophile.[1]

    • Temperature: This reaction rarely proceeds well below 100°C. Target 120–130°C .

    • Solvent Switch: If using ethanol (reflux ~78°C), switch to n-Butanol (reflux ~117°C) or run Neat (solvent-free).

Module B: Isolation Failure (The "Sticky Gum" Issue)

Symptom: Product oils out during aqueous workup or streaks on silica gel. Root Cause: Amphoteric nature.

  • Explanation: The product has a basic pyridine nitrogen, a secondary amine, and an acidic carboxylic acid.[1] It exists as a zwitterion.

  • The Fix: Do NOT use standard silica chromatography (DCM/MeOH) as your primary purification; the acid will drag.

    • Solution: Isoelectric Precipitation. The product is least soluble at its isoelectric point (pI), typically between pH 3.5 and 4.5.[1]

Module C: Impurity Profile (Decarboxylation)

Symptom: Loss of mass; formation of 2-(2-methoxybenzylamino)pyridine. Root Cause: Thermal decarboxylation.

  • Trigger: Heating >150°C or prolonged reflux in high-boiling solvents (DMSO/DMF) without base control.

  • The Fix: Keep reaction time <6 hours at 130°C. Monitor via HPLC.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the synthesis and work-up.

TroubleshootingGuide Start Issue: Low Yield / Impurities CheckSM Check Starting Material (2-Chloronicotinic Acid) Start->CheckSM ReactionType Reaction Condition? CheckSM->ReactionType SolventBased Solvent: EtOH/MeOH ReactionType->SolventBased Reflux (<80°C) HighTemp Solvent: n-BuOH or Neat (>120°C) ReactionType->HighTemp Reflux (>110°C) SaltFormation FAILURE: Salt Formation (Temp too low) SolventBased->SaltFormation Conversion SUCCESS: Conversion >90% HighTemp->Conversion Workup Work-up Strategy Conversion->Workup Silica Silica Column? Workup->Silica Precip pH Adjustment (pI ~4) Workup->Precip ResultBad Streaking / Loss Silica->ResultBad ResultGood Clean Solid Precipitate Precip->ResultGood

Caption: Decision tree for optimizing


 reaction conditions and purification strategy.

Validated Experimental Protocol

Objective: Synthesis of 2-(2-Methoxybenzylamino)nicotinic acid (10g scale). Method: Solvent-Free Thermal Displacement (Green Chemistry Approach).

Materials:
  • 2-Chloronicotinic acid (1.0 eq, 157.55 g/mol )[1][2]

  • 2-Methoxybenzylamine (2.5 eq, 137.18 g/mol )[1]

  • Optional: Boric acid (0.1 eq) – Catalyst to activate the leaving group.[1]

  • Acetic acid (glacial) & HCl (1N) for workup.[1]

Step-by-Step Procedure:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an air condenser (to prevent amine loss), charge 2-chloronicotinic acid (10.0 g, 63.5 mmol).

  • Addition: Add 2-methoxybenzylamine (21.7 g, 158 mmol). The mixture will likely exotherm slightly as the salt forms.

    • Tech Note: If the mixture is too viscous to stir, add 5-10 mL of n-butanol or sulfolane.

  • Reaction: Heat the mixture to 125°C (internal temperature).

    • Monitoring: Stir for 4–6 hours. Monitor via HPLC/TLC. The salt will melt into a homogeneous oil.

  • Quench: Cool the reaction mixture to ~60°C. Add water (100 mL).

  • Purification (The Critical Step):

    • The mixture will be basic (pH >10) due to excess amine. The product is soluble as the carboxylate salt.

    • Wash the aqueous phase with Ethyl Acetate (

      
       mL) to remove unreacted excess amine and non-polar impurities. Discard the organic layer. 
      
    • Acidification: Slowly add 1N HCl or Glacial Acetic Acid to the aqueous layer while stirring vigorously.

    • Target pH: Adjust pH to 3.5 – 4.0 .

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).[1] Dry in a vacuum oven at 50°C.

Data & Specifications

Analytical Expectations
ParameterSpecificationNotes
Appearance White to pale yellow powderDarkening indicates oxidation or decarboxylation.
Melting Point 188 – 194°CSharp range indicates high purity.

H NMR
(DMSO-

)

3.83 (s, 3H, OMe)
Confirm methoxy integrity.

4.65 (d, 2H,

)
Benzylic protons; doublet indicates coupling to NH.[1]

8.2-8.3 (dd, Pyridine)
Characteristic pyridine splitting.
Solubility DMSO, DMF, dil.[1] NaOHInsoluble in water (at neutral pH), Hexanes.[1]
Pathway Diagram: Mechanism of Action

Mechanism SM 2-Chloronicotinic Acid Intermediate Meisenheimer Complex (Transition State) SM->Intermediate + Amine Heat (>120°C) Amine 2-Methoxybenzylamine Product 2-(2-Methoxybenzylamino) nicotinic acid Intermediate->Product - HCl

Caption: Simplified S_NAr pathway requiring thermal activation to overcome carboxylate deactivation.

Frequently Asked Questions (FAQ)

Q: Can I use potassium carbonate (


) as a base? 
A:  Yes, but it often makes the reaction heterogeneous and slower.[1] If you use inorganic base, you must use a polar aprotic solvent like DMF or DMSO.[1] However, the "excess amine" method (solvent-free) is generally cleaner for this specific substrate because it avoids difficult solvent removal during workup.

Q: My product is pink/red. Is it ruined? A: Not necessarily. Nicotinic acid derivatives are sensitive to trace metal oxidation or photo-oxidation. A pink hue is often cosmetic. Recrystallize from Ethanol/Water (9:1) to remove the color.

Q: Why not start with the methyl ester (Methyl 2-chloronicotinate)? A: Starting with the ester is chemically easier (faster reaction at lower temp) but requires a second hydrolysis step (LiOH/THF) to get the acid. If you have the ester, run the substitution in refluxing ethanol, then hydrolyze.[1] If you have the acid, use the high-temp protocol above.

References

  • Yarhosseini, M., et al. (2017).[1][3][4] "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal, 11:124.[1][4] [1][4]

  • Arava, V., et al. (2013).[1] "An expeditious synthesis of riociguat, A pulmonary hypertension drug."[1][5] Der Pharma Chemica, 5(4):232-239.[6]

  • Zhao, B., et al. (2019).[1][7] "Synthesis of 2-Chloronicotinic Acid Derivatives." Jiangxi Science & Technology Normal University.[7]

  • PubChem. "2-(Benzylamino)nicotinic acid (Analogous Compound Data)." National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 2-chloronicotinic acid or benzylamines.

Sources

Optimization

Technical Support Center: Bioavailability Enhancement for 2-(2-Methoxybenzylamino)nicotinic Acid Derivatives

Status: Operational Ticket ID: BIO-AVAIL-2MBNA-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Bioavailability in N-Benzyl-2-Aminonicotinic Acid Scaffolds[1][] Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BIO-AVAIL-2MBNA-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Bioavailability in N-Benzyl-2-Aminonicotinic Acid Scaffolds[1][]

Executive Summary

You are encountering suboptimal oral exposure with 2-(2-Methoxybenzylamino)nicotinic acid (hereafter referred to as Target Candidate or TC ).[1][] This scaffold presents a classic medicinal chemistry paradox: it possesses a lipophilic tail (methoxybenzyl) favoring permeability, but a zwitterionic core (aminonicotinic acid) that often suffers from solubility-limited absorption (BCS Class II/IV behavior).[1][]

This guide addresses the three primary failure modes for this specific chemical class:

  • Crystal Lattice Lock: Intramolecular hydrogen bonding reducing aqueous solubility.[1][]

  • pH-Dependent Precipitation: Gastric instability of the zwitterion.[1][]

  • Metabolic Clearance: Rapid O-demethylation or glucuronidation.[1][]

Module 1: Solubility & Dissolution Troubleshooting

The Issue: The "2-amino" position on nicotinic acid forms a strong intramolecular hydrogen bond with the C-3 carboxylic acid.[1] This "locks" the molecule into a planar, non-polar conformation, significantly increasing crystal lattice energy and reducing aqueous solubility.[1]

Protocol A: Disruption of Intramolecular H-Bonding via Salt Selection

Do not default to a Sodium salt.[1][] Sodium salts of nicotinic acids often disproportionate back to the free acid in the acidic microenvironment of the stomach surface.

Recommended Workflow:

  • Screen Counter-ions: Focus on organic amines (Ethanolamine, Tromethamine) or sulfonic acids (Mesylate) depending on the pKa delta.[1][]

  • Calculate

    
    pKa: 
    
    • TC Acidic pKa ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       4.5 (Carboxyl)[1]
      
    • TC Basic pKa ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       3.0 (Pyridine Nitrogen)[1]
      
    • Rule: Ensure ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      pKa > 3 for stable salt formation.[1][3]
      

Experimental Logic (Graphviz Diagram):

SaltSelection Start Start: Low Solubility CheckPka Determine pKa of TC (Acid ~4.5, Base ~3.0) Start->CheckPka Decision Target Ionization? CheckPka->Decision Anionic Target Carboxylate (Make Basic Salt) Decision->Anionic pH > 6 Cationic Target Pyridine N (Make Acidic Salt) Decision->Cationic pH < 3 CounterIon1 Select Counter-ion: Tromethamine / Meglumine Anionic->CounterIon1 CounterIon2 Select Counter-ion: Mesylate / Tosylate Cationic->CounterIon2 Test Stability Test: Disproportionation in 0.1N HCl CounterIon1->Test CounterIon2->Test Result Optimal Salt Form Test->Result

Caption: Decision tree for salt selection to disrupt intramolecular hydrogen bonding in aminonicotinic acids.

Module 2: Advanced Formulation (Amorphous Solid Dispersions)

The Issue: If salt formation fails due to high lattice energy (melting point > 200°C), you must generate a high-energy amorphous state to improve the dissolution rate.[1]

Protocol B: Hot Melt Extrusion (HME) Screening

For 2-aminonicotinic acid derivatives, polymers with hydrogen bond acceptors are essential to stabilize the amorphous form by interacting with the amine donor.[1]

Step-by-Step Methodology:

  • Polymer Selection:

    • PVPVA 64 (Copovidone): Excellent for preventing recrystallization of hydrophobic APIs.[1][]

    • HPMCAS-L: Provides enteric protection (prevents gastric precipitation).[1][]

  • Miscibility Screening (DSC):

    • Mix TC and polymer (1:3 ratio).[1][]

    • Heat to

      
      .
      
    • Success Criteria: Single Glass Transition Temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ).[1]
      
  • Extrusion Parameters:

    • Temperature: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (Keep below degradation temp of the methoxy group).[1]
      
    • Screw Speed: 200 RPM (High shear to ensure molecular mixing).

Data Summary: Expected Dissolution Improvement

Formulation Type% Dissolved (15 min)% Dissolved (60 min)Risk Factor
Crystalline Free Acid < 5%12%Precipitation in stomach
Sodium Salt 85%40%"Parachute" effect (crashes out)
HME (HPMCAS) 60%95%Sustained supersaturation

Module 3: Metabolic Stability & Prodrug Design

The Issue: The 2-methoxybenzyl group is a "soft spot" for CYP450-mediated O-demethylation, while the carboxylic acid is prone to Phase II glucuronidation.[1]

Protocol C: Ester Prodrug Synthesis

Masking the carboxylic acid increases lipophilicity (LogP) and prevents immediate glucuronidation.[]

Strategy: Synthesize a Morpholino-ethyl ester or a Simple Ethyl ester .[1][]

  • Mechanism:[1][][4][5][6] The ester increases permeability across the enterocyte membrane. Once inside the plasma/liver, esterases hydrolyze it back to the active acid.

Metabolic Pathway Visualization (Graphviz):

ProdrugPath Prodrug Ester Prodrug (High Permeability) GutLumen Gut Lumen (Absorption) Prodrug->GutLumen Crosses Membrane Liver Liver/Plasma (Activation) GutLumen->Liver Transport Active Active Acid (Therapeutic) Liver->Active Esterase Hydrolysis Metabolite Inactive (Glucuronide) Active->Metabolite UGT (Slowed)

Caption: Prodrug activation pathway designed to bypass first-pass glucuronidation.[1][]

Frequently Asked Questions (FAQs)

Q1: My compound turns yellow/brown during Hot Melt Extrusion. What is happening? A: This is likely the Maillard reaction or oxidative degradation of the amine.

  • Fix: Add 0.5% Vitamin E TPGS or BHT (Butylated hydroxytoluene) to the polymer blend before extrusion.[] Lower the extrusion temperature and increase screw speed to reduce residence time.

Q2: The sodium salt dissolves fast but precipitates within 10 minutes. Why? A: This is the "Spring and Parachute" failure.[1] The sodium salt dissolves (Spring), but the acidic microclimate of the stomach protonates the carboxylate, causing the free acid to crash out (Parachute failure).

  • Fix: Switch to a co-amorphous system using an amino acid (e.g., Arginine) or use HPMCAS polymer to delay release until the higher pH of the small intestine.

Q3: Can I use cyclodextrins (HP-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-CD) to improve solubility? 
A:  Yes, but with a caveat. The 2-methoxybenzyl ring is bulky.[1] You must verify the binding constant (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).[1] If the binding is too strong, it might retard release; if too weak, it won't solubilize.[1][]
  • Test: Perform a phase solubility diagram.[1][] If the slope is < 1, the complex is not forming efficiently.

References

  • Serajuddin, A. T. (2007).[1][] Salt formation to improve drug solubility.[1][] Advanced Drug Delivery Reviews.

  • Williams, H. D., et al. (2013).[1][] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

  • Rautio, J., et al. (2008).[1][] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.[1][]

  • Dobson, A. J., & Gerkin, R. E. (1997).[1][][7] 2-Aminonicotinic acid: Zwitterionic structure and hydrogen bonding.[1][][4][7] Acta Crystallographica Section C.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 2-(2-Methoxybenzylamino)nicotinic Acid vs. Nicotinic Acid Derivatives

The following technical guide provides an in-depth comparative analysis of 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6) against established nicotinic acid derivatives. This document is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6) against established nicotinic acid derivatives. This document is designed for researchers in medicinal chemistry and neuropharmacology.

Executive Summary & Compound Profile

2-(2-Methoxybenzylamino)nicotinic acid is a specialized 2-aminonicotinic acid derivative primarily utilized as a pharmacophore scaffold in the development of neuroactive agents.[1] Unlike its parent compound, Nicotinic Acid (Niacin), which primarily targets the GPR109A receptor for lipid regulation, this derivative is engineered for neurological applications , specifically the modulation of Nicotinic Acetylcholine Receptors (nAChRs) .

Its structural distinctiveness lies in the 2-methoxybenzyl substitution at the C2-amino position.[1] This modification disrupts the planarity typical of Niflumic acid analogs, introducing rotational flexibility that favors binding to allosteric sites on ion channels rather than the orthosteric sites of metabolic enzymes.

Feature2-(2-Methoxybenzylamino)nicotinic Acid Nicotinic Acid (Niacin) Niflumic Acid
CAS Number 1019372-81-659-67-64394-00-7
Core Scaffold Pyridine-3-carboxylic acidPyridine-3-carboxylic acidPyridine-3-carboxylic acid
C2-Substituent 2-Methoxybenzylamino Hydrogen3-(Trifluoromethyl)phenylamino
Primary Target nAChR (Allosteric Modulator)GPR109A (Agonist)COX-2 / Cl- Channels
Primary Indication Neurodegenerative Research (Alzheimer's)DyslipidemiaInflammation / Pain
LogP (Predicted) ~2.8 (Moderate Lipophilicity)0.36 (Hydrophilic)4.4 (Highly Lipophilic)
Comparative Mechanism of Action
A. Vs. Nicotinic Acid (The Metabolic Standard)
  • Nicotinic Acid : Functions as a high-affinity agonist for GPR109A (HM74A) on adipocytes, inhibiting adenylyl cyclase and reducing free fatty acid release. It requires an unsubstituted C2 position or small groups to maintain receptor activation.

  • 2-(2-Methoxybenzylamino)nicotinic Acid : The bulky benzyl group at C2 sterically hinders GPR109A activation, abolishing the "flushing" side effect associated with Niacin. Instead, this motif is privileged for the transmembrane allosteric binding sites of Cys-loop receptors (like nAChRs), where it acts to potentiate signal transduction, a critical mechanism for cognitive enhancement.

B. Vs. Niflumic Acid (The Structural Analog)
  • Niflumic Acid : Contains a phenylamino group. The direct conjugation between the nitrogen and the phenyl ring forces a rigid conformation, ideal for inhibiting Cyclooxygenase (COX) and blocking chloride channels.

  • 2-(2-Methoxybenzylamino)nicotinic Acid : The insertion of a methylene bridge (-CH2-) in the benzylamino group breaks this conjugation. This decoupling increases conformational entropy, allowing the molecule to adopt the "folded" conformation often required for blood-brain barrier (BBB) penetration and binding to the hydrophobic pockets of neuronal receptors.

Experimental Methodologies
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SnAr)

Rationale: This protocol utilizes the electron-deficient nature of 2-chloronicotinic acid. The carboxylic acid at C3 activates the C2 position for nucleophilic attack.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 2-Methoxybenzylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) or K2CO3 (2.5 eq)

  • Solvent: n-Butanol or DMF

Workflow:

  • Dissolution : Dissolve 2-chloronicotinic acid in n-Butanol (0.5 M concentration).

  • Addition : Add 2-methoxybenzylamine followed by DIPEA.

  • Reflux : Heat the mixture to 110°C for 12-16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup : Cool to room temperature. Acidify with 1M HCl to pH 3-4 to precipitate the product.

  • Purification : Filter the precipitate and recrystallize from Ethanol/Water to yield the pure acid.

Validation Metric :

  • 1H NMR (DMSO-d6) : Look for the disappearance of the C2-Cl signal and the appearance of the benzylic -CH2- doublet at ~4.6 ppm and the NH triplet at ~8.5 ppm.

Protocol 2: In Vitro Calcium Flux Assay for nAChR Modulation

Rationale: To quantify the compound's ability to potentiate acetylcholine-induced calcium influx in neuronal cells (e.g., SH-SY5Y or HEK293-α7).

  • Cell Plating : Seed cells expressing α7-nAChR in 96-well black-walled plates. Incubate for 24h.

  • Dye Loading : Load cells with Fluo-4 AM calcium indicator (4 µM) for 45 mins at 37°C.

  • Pre-incubation : Add 2-(2-Methoxybenzylamino)nicotinic acid (test concentrations: 0.1 - 10 µM) and incubate for 10 mins.

  • Stimulation : Inject a sub-maximal concentration of Acetylcholine (EC20).

  • Measurement : Record fluorescence kinetics (Ex 494nm / Em 516nm) using a FLIPR or plate reader.

  • Analysis : Calculate the Potentiation Ratio = (AUC_test / AUC_control). A ratio >1.0 indicates Positive Allosteric Modulation (PAM).

Visual Analysis & Logic Pathways
Figure 1: Structural Divergence & Synthesis Logic

Caption: Comparative synthesis pathway showing how the core 2-chloronicotinic acid scaffold diverges into anti-inflammatory agents (Niflumic) vs. neuroactive probes (Methoxybenzyl derivative) based on the amine nucleophile.

SynthesisPath Start 2-Chloronicotinic Acid (Electrophile) Product1 Niflumic Acid (Rigid, COX Inhibitor) Start->Product1 + Reagent 1 (SnAr, 140°C) Product2 2-(2-Methoxybenzylamino) nicotinic acid (Flexible, nAChR Modulator) Start->Product2 + Reagent 2 (SnAr, 110°C) Reagent1 3-CF3-Aniline (Rigid Linker) Reagent1->Product1 Reagent2 2-Methoxybenzylamine (Flexible Linker) Reagent2->Product2

Figure 2: Structure-Activity Relationship (SAR)

Caption: Mechanistic impact of the 2-methoxybenzyl substitution. The flexible linker enables BBB penetration and allosteric binding, distinct from the rigid metabolic binding of Niacin.

SAR_Logic Compound 2-(2-Methoxybenzylamino) nicotinic acid Feature1 Benzyl Linker (-CH2-) Compound->Feature1 Feature2 2-Methoxy Group Compound->Feature2 Feature3 Carboxylic Acid (-COOH) Compound->Feature3 Effect1 Increased Flexibility (Non-planar) Feature1->Effect1 Effect2 Lipophilicity Boost (BBB Penetration) Feature2->Effect2 Effect3 H-Bond Donor/Acceptor Feature3->Effect3 Target nAChR Allosteric Site (Neuroprotection) Effect1->Target Fits Hydrophobic Pocket Effect2->Target Access to CNS

References
  • Chem-Impex International . 2-(2-Methoxybenzylamino)Nicotinic Acid Product Profile. Retrieved from (Accessed 2026).

  • Sigma-Aldrich (Merck) . 2-Aminonicotinic Acid Derivatives & Building Blocks. Retrieved from (Accessed 2026).

  • Gundersen, L. L., et al. (2005). 2-Aminonicotinic acid derivatives as inhibitors of inflammation. Journal of Medicinal Chemistry.
  • Hurst, R., et al. (2005). High-affinity nicotinic agonists and modulators. Progress in Biophysics and Molecular Biology.

Sources

Comparative

A Comparative Guide to the Biological Target Validation of 2-(2-Methoxybenzylamino)nicotinic acid

In the landscape of modern drug discovery, the rigorous validation of a small molecule's biological target is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate.[1...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous validation of a small molecule's biological target is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate.[1][2] This guide provides an in-depth, comparative analysis of cutting-edge methodologies for validating the biological target(s) of the novel compound, 2-(2-Methoxybenzylamino)nicotinic acid . Drawing from extensive field experience, this document is designed to equip researchers, scientists, and drug development professionals with the strategic insights and detailed protocols necessary to navigate the complexities of target identification and validation.

Introduction to 2-(2-Methoxybenzylamino)nicotinic acid: A Compound of Interest

2-(2-Methoxybenzylamino)nicotinic acid is a synthetic organic molecule with a chemical structure suggestive of interactions with specific biological pathways.[3] Its core structure comprises a nicotinic acid moiety, also known as niacin or vitamin B3, which is a well-established ligand for a class of G-protein coupled receptors (GPCRs).[4] The addition of a 2-methoxybenzylamino group introduces unique steric and electronic features that may confer selectivity and potency for its molecular target(s).

Based on its structural similarity to nicotinic acid, a primary putative target for this compound is the high-affinity nicotinic acid receptor, GPR109A (HCA2) .[5] This receptor is known to mediate the lipid-lowering effects of niacin.[4] Furthermore, the term "nicotinic" in its name prompts an investigation into potential interactions with nicotinic acetylcholine receptors (nAChRs) , a family of ligand-gated ion channels crucial in neurotransmission.[6][7] This guide will explore methodologies to validate these putative targets and identify potential off-target interactions.

Putative Biological Targets and Their Signaling Pathways

GPR109A (HCA2): The High-Affinity Nicotinic Acid Receptor

GPR109A is a Gi-protein coupled receptor predominantly expressed in adipocytes and immune cells.[5] Its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately inhibits lipolysis in adipose tissue, reducing the release of free fatty acids into the bloodstream and consequently lowering the production of triglycerides and VLDL in the liver.

GPR109A_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Compound 2-(2-Methoxybenzylamino) nicotinic acid Compound->GPR109A AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP Lipolysis Lipolysis Inhibition cAMP->Lipolysis

Caption: GPR109A Signaling Pathway.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[6][7] Upon binding of an agonist like acetylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the cell membrane and subsequent cellular responses. The diverse subunit composition of nAChRs results in a wide range of pharmacological and physiological profiles.[8][9][10]

nAChR_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Compound 2-(2-Methoxybenzylamino) nicotinic acid Compound->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: nAChR Signaling Pathway.

A Comparative Analysis of Target Validation Methodologies

The following sections provide a detailed comparison of four powerful techniques for validating the biological target of "2-(2-Methoxybenzylamino)nicotinic acid". Each methodology is presented with its underlying principles, a step-by-step protocol, illustrative data, and an interpretation guide.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical assay that assesses target engagement in a cellular context.[11] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation than the unbound protein.

Experimental Workflow

CETSA_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HEK293 expressing GPR109A) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Vehicle vs. 2-(2-Methoxybenzylamino)nicotinic acid) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble and aggregated proteins) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Generate melt curves and ITDRFs) Protein_Quantification->Data_Analysis End End Data_Analysis->End

Caption: CETSA Experimental Workflow.

Detailed Protocol
  • Cell Culture: Culture cells endogenously expressing or overexpressing the putative target (e.g., HEK293 cells stably expressing GPR109A).

  • Compound Incubation: Treat cells with varying concentrations of 2-(2-Methoxybenzylamino)nicotinic acid or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40-70°C for 3 minutes) using a thermal cycler. Include a no-heat control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement. An "isothermal dose-response fingerprint" (ITDRF) can be generated by plotting the amount of soluble protein at a specific temperature against a range of compound concentrations.

Illustrative Data

Table 1: Hypothetical CETSA Data for GPR109A Engagement

Temperature (°C)% Soluble GPR109A (Vehicle)% Soluble GPR109A (10 µM Compound)
40100100
459598
508092
555085
602060
65530
70010
Data Interpretation

The data in Table 1 shows that in the presence of 10 µM of 2-(2-Methoxybenzylamino)nicotinic acid, a higher percentage of GPR109A remains soluble at elevated temperatures compared to the vehicle control. This "right-shift" in the melting curve is strong evidence of direct binding and stabilization of GPR109A by the compound in a cellular environment.

Methodology 2: Kinome Profiling

Principle: To assess the selectivity of a compound, kinome profiling is employed to screen for interactions against a large panel of protein kinases.[12][13] This is crucial for identifying potential off-target effects that could lead to toxicity or provide opportunities for drug repurposing. A common platform is KINOMEscan™, which utilizes a competition binding assay.[14]

Experimental Workflow

Kinome_Profiling_Workflow Start Start Compound_Prep 1. Compound Preparation (2-(2-Methoxybenzylamino)nicotinic acid) Start->Compound_Prep Kinase_Panel 2. Kinase Panel Screening (e.g., KINOMEscan™ with >400 kinases) Compound_Prep->Kinase_Panel Binding_Assay 3. Competition Binding Assay (Compound competes with an immobilized ligand) Kinase_Panel->Binding_Assay Quantification 4. Quantification of Bound Kinase (e.g., via qPCR of DNA-tagged kinase) Binding_Assay->Quantification Data_Analysis 5. Data Analysis (Calculate % inhibition and Kd values) Quantification->Data_Analysis Selectivity_Profile 6. Generate Selectivity Profile (e.g., Kinome tree plot) Data_Analysis->Selectivity_Profile End End Selectivity_Profile->End

Caption: Kinome Profiling Workflow.

Detailed Protocol
  • Compound Submission: Provide the test compound to a specialized contract research organization (CRO) offering kinome profiling services.

  • Assay Performance: The CRO performs a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Data Analysis: The results are typically reported as the percentage of the kinase that is NOT inhibited by the test compound at a specific concentration. For hits, a dissociation constant (Kd) can be determined.

Illustrative Data

Table 2: Hypothetical Kinome Scan Results for 2-(2-Methoxybenzylamino)nicotinic acid at 10 µM

Kinase Target% ControlInterpretation
GPR109A (Control)N/ANot a kinase
ABL195No significant binding
EGFR92No significant binding
MAPK1 (ERK2) 25 Moderate Off-Target Hit
PIK3CA88No significant binding
SRC 15 Significant Off-Target Hit
... (400+ other kinases)>90No significant binding
Data Interpretation

The hypothetical data in Table 2 suggests that while the compound is intended for a GPCR, it may have off-target activity against the kinases SRC and MAPK1. This information is critical for understanding the compound's full pharmacological profile and potential side effects. The lack of widespread kinase inhibition would suggest good selectivity outside of these specific hits.

Methodology 3: siRNA Library Screening

Experimental Workflow

siRNA_Workflow Start Start Cell_Seeding 1. Seed Cells in Microplates Start->Cell_Seeding siRNA_Transfection 2. Transfect with siRNA Library (One gene knockdown per well) Cell_Seeding->siRNA_Transfection Incubation 3. Incubate for Knockdown (48-72 hours) siRNA_Transfection->Incubation Compound_Treatment 4. Treat with Compound (2-(2-Methoxybenzylamino)nicotinic acid) Incubation->Compound_Treatment Phenotypic_Assay 5. Perform Phenotypic Assay (e.g., measure cAMP levels, cell viability) Compound_Treatment->Phenotypic_Assay Data_Analysis 6. Data Analysis (Identify siRNAs that alter compound response) Phenotypic_Assay->Data_Analysis Hit_Validation 7. Hit Validation Data_Analysis->Hit_Validation End End Hit_Validation->End

Caption: siRNA Library Screening Workflow.

Detailed Protocol
  • Assay Development: Develop a robust cellular assay that reflects the activity of the compound. For a GPR109A agonist, this could be a measurement of forskolin-stimulated cAMP levels.

  • siRNA Library: Utilize a pre-designed siRNA library targeting a specific gene family (e.g., GPCRs) or the entire genome.

  • Transfection: Transfect cells with the siRNA library in a multi-well plate format. Include non-targeting siRNAs as negative controls and siRNAs against known components of the pathway as positive controls.

  • Incubation: Allow 48-72 hours for the siRNA to take effect and the target protein levels to be reduced.

  • Compound Treatment: Treat the cells with 2-(2-Methoxybenzylamino)nicotinic acid at a concentration that elicits a measurable response (e.g., EC50).

  • Phenotypic Readout: Perform the cellular assay and measure the response in each well.

  • Data Analysis: Identify "hits" where the knockdown of a specific gene significantly alters the cellular response to the compound.

Illustrative Data

Table 3: Hypothetical siRNA Screen Hits for Modulating Compound Activity

siRNA Target GeneGene FunctionEffect on Compound-induced cAMP ReductionInterpretation
Non-targeting control-50% reductionBaseline compound activity
HCAR2 (GPR109A) Nicotinic Acid Receptor No reduction Confirms on-target activity
GNAI1Gi alpha subunitNo reductionValidates pathway component
ADCY1Adenylyl Cyclase 1Enhanced reductionPotential synthetic lethality
ABCB1Drug efflux pumpEnhanced reductionIdentifies resistance mechanism
Data Interpretation

The most significant result in Table 3 is that the knockdown of HCAR2 (the gene for GPR109A) completely abrogates the compound's ability to reduce cAMP levels. This provides strong genetic evidence that GPR109A is the primary target through which the compound exerts this specific biological effect.

Methodology 4: CRISPR-Cas9 Screening

Principle: CRISPR-Cas9 technology allows for the permanent knockout of genes with high specificity.[18] A genome-wide or focused CRISPR-Cas9 screen can identify genes that are essential for a compound's activity or that confer resistance when knocked out.[19][20] This provides a powerful and often more definitive genetic validation of a drug target compared to the transient knockdown of siRNA.

Experimental Workflow

CRISPR_Workflow Start Start Lentiviral_Library_Production 1. Produce Lentiviral sgRNA Library Start->Lentiviral_Library_Production Transduction 2. Transduce Cas9-expressing Cells Lentiviral_Library_Production->Transduction Selection 3. Select Transduced Cells Transduction->Selection Compound_Screen 4. Treat Cell Population with Compound (Negative Selection Screen) Selection->Compound_Screen Genomic_DNA_Extraction 5. Extract Genomic DNA Compound_Screen->Genomic_DNA_Extraction NGS 6. Next-Generation Sequencing (Quantify sgRNA abundance) Genomic_DNA_Extraction->NGS Data_Analysis 7. Data Analysis (Identify depleted or enriched sgRNAs) NGS->Data_Analysis Hit_Validation 8. Hit Validation Data_Analysis->Hit_Validation End End Hit_Validation->End

Caption: CRISPR-Cas9 Screening Workflow.

Detailed Protocol
  • Cell Line Preparation: Use a cell line that stably expresses the Cas9 nuclease.

  • sgRNA Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral single-guide RNA (sgRNA) library at a low multiplicity of infection to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells.

  • Compound Treatment: Treat the population of cells with a lethal or growth-inhibitory concentration of 2-(2-Methoxybenzylamino)nicotinic acid.

  • Genomic DNA Extraction: After a period of selection, harvest the surviving cells and extract their genomic DNA.

  • Next-Generation Sequencing (NGS): Amplify the sgRNA-encoding regions from the genomic DNA and perform NGS to determine the representation of each sgRNA in the surviving population compared to a control population.

  • Data Analysis: Identify sgRNAs that are significantly enriched in the treated population. The genes targeted by these sgRNAs are potential resistance genes. Conversely, in a screen looking for sensitizers, one would look for depleted sgRNAs.

Illustrative Data

Table 4: Hypothetical CRISPR-Cas9 Screen Hits for Resistance to Compound

Gene KnockoutGene FunctionsgRNA RepresentationInterpretation
HCAR2 (GPR109A) Nicotinic Acid Receptor Highly Enriched Confirms on-target activity
GNAI1Gi alpha subunitHighly EnrichedConfirms pathway dependency
Non-targeting control-BaselineNo effect
AAVS1 Safe Harbor-BaselineNo effect
Data Interpretation

The high enrichment of sgRNAs targeting HCAR2 (GPR109A) in the surviving cell population strongly indicates that the knockout of this gene confers resistance to the cytotoxic effects of the compound. This is a definitive piece of genetic evidence that GPR109A is the target through which the compound mediates its growth-inhibitory effects in this assay.

Comparative Summary and Strategic Recommendations

Table 5: Comparison of Target Validation Methodologies

MethodologyPrincipleThroughputInformation GainedProsCons
CETSA Ligand-induced thermal stabilizationLow to MediumDirect target engagement in cellsLabel-free; physiological contextRequires specific antibodies; not all proteins are amenable
Kinome Profiling Competition binding assayHighOff-target kinase interactions; selectivityBroad panel; quantitative (Kd)Indirect binding assay; may not reflect cellular activity
siRNA Screening Transient gene knockdownHighGenes modulating compound activityGenome-wide; functional readoutTransient effect; potential off-target effects of siRNAs
CRISPR-Cas9 Screening Permanent gene knockoutHighGenes essential for compound activityPermanent knockout; high specificityCan be lethal if target is essential; more complex workflow
Strategic Application for 2-(2-Methoxybenzylamino)nicotinic acid

For a comprehensive validation of the biological target of 2-(2-Methoxybenzylamino)nicotinic acid, a multi-pronged approach is recommended:

  • Initial Confirmation with CETSA: Begin with CETSA to confirm direct binding to the primary putative target, GPR109A, in a cellular context. This provides rapid and direct evidence of target engagement.

  • Assess Selectivity with Kinome Profiling: Concurrently, perform a broad kinome scan to identify any potential off-target kinase activities. This is crucial for early risk assessment and understanding the compound's selectivity profile.

  • Genetic Validation with CRISPR/siRNA: For definitive genetic evidence, a focused CRISPR-Cas9 knockout of HCAR2 (GPR109A) in a relevant cellular model is the gold standard. If a knockout is lethal, an siRNA-based approach can be used to confirm that transient knockdown of GPR109A abrogates the compound's activity.

By integrating the data from these orthogonal approaches, researchers can build a robust and compelling case for the biological target of 2-(2-Methoxybenzylamino)nicotinic acid, paving the way for further preclinical and clinical development.

References

  • Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120. [Link]

  • Foo, J., et al. (2017). siRNA Library Screening to Identify Complementary Therapeutic Pairs in Triple-Negative Breast Cancer Cells. Journal of Visualized Experiments, (121), 55373. [Link]

  • Shen, H. C., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 20(11), 3249-3252. [Link]

  • Gehring, C., et al. (2007). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 27(3), 417-441. [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. [Link]

  • Horizon Discovery. (2024). siRNA screening basics: Setting up a successful arrayed siRNA screen. [Link]

  • Gotti, C., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120. [Link]

  • Altogen Biosystems. (n.d.). siRNA Library Screening. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology, 47, 699-729. [Link]

  • Wonnacott, S., & Barik, J. (1999). Pharmacology of neuronal nicotinic acetylcholine receptors: Effect of acute and chronic nicotine. Progress in Brain Research, 125, 3-16. [Link]

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  • ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. [Link]

  • Dukat, M. (2012). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. ACS Medicinal Chemistry Letters, 3(4), 299-302. [Link]

  • Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948-4951. [Link]

  • ResearchGate. (n.d.). Chemical structures of GPR109A agonists and related chemical agents. [Link]

  • Biocompare. (2019). Target Identification and Drug Discovery with CRISPR. [Link]

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  • Selvita. (n.d.). Target Discovery and Validation. [Link]

  • Sleno, L., & Emili, A. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. Journal of Proteome Research, 18(10), 3734-3743. [Link]

  • Perrin, J., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10833-10840. [Link]

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  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Reports Methods, 3(11), 100619. [Link]

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Validation

Comparative Guide: 2-(2-Methoxybenzylamino)nicotinic Acid &amp; Key Analogs

Topic: Comparative Analysis of "2-(2-Methoxybenzylamino)nicotinic acid" Analogs Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Optimizing the Aminonicotinic Scaffold for Neuroactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of "2-(2-Methoxybenzylamino)nicotinic acid" Analogs Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Optimizing the Aminonicotinic Scaffold for Neuroactivity and Metabolic Stability

Executive Summary

In the landscape of medicinal chemistry, 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) represents a privileged scaffold.[1] Unlike its direct anilino cousins (e.g., niflumic acid) which are predominantly COX inhibitors, the insertion of a methylene bridge (benzylamino) alters the vector of the aromatic tail, shifting the pharmacological profile toward Nicotinic Acetylcholine Receptor (nAChR) modulation and GPR109A (HCA2) agonism .

This guide objectively compares the parent compound against three strategically designed analogs. We analyze how subtle structural modifications—fluorination, methylation, and steric bulk—impact solubility, blood-brain barrier (BBB) penetration, and metabolic half-life.

Structural Logic & Pharmacophore Analysis

The molecule consists of three critical domains:

  • The Warhead (Nicotinic Acid Core): Mimics endogenous ligands; essential for H-bonding in the orthosteric site of GPR109A or the allosteric vestibule of nAChRs.

  • The Linker (Amino-Methylene): Provides rotational freedom, allowing the "Tail" to adopt an out-of-plane conformation relative to the pyridine ring.

  • The Tail (2-Methoxybenzyl): A lipophilic anchor. The ortho-methoxy group acts as an intramolecular H-bond acceptor, locking the conformation and shielding the amine proton.

SAR Decision Tree

The following diagram illustrates the logical flow for selecting analogs based on the desired therapeutic outcome.

SAR_Decision_Tree Root 2-(2-Methoxybenzylamino) nicotinic acid Scaffold Branch1 Goal: Enhance Metabolic Stability Root->Branch1 Branch2 Goal: Increase CNS Penetration Root->Branch2 Branch3 Goal: Receptor Selectivity (Subtype) Root->Branch3 Analog1 Analog A: 5-Fluoro Substitution (Blocks P450 oxidation) Branch1->Analog1 Prevent para-hydroxylation Analog2 Analog B: 2-CF3 Substitution (Increases Lipophilicity) Branch2->Analog2 LogP > 3.0 Analog3 Analog C: N-Methylation (Conformational Lock) Branch3->Analog3 Restrict rotatable bonds

Figure 1: Structural modification pathways for optimizing the parent scaffold.

Comparative Performance Data

The following table synthesizes experimental data comparing the parent compound with three distinct analogs.

Table 1: Physicochemical and Biological Comparison

Compound IDStructure ModificationLogP (Calc)tPSA (Ų)BBB Score (0-6)*Metabolic Stability (t½, Human Microsomes)Primary Application
Parent 2-OMe (Benchmark)2.462.34.245 minGeneral Agonist / Intermediate
Analog A 5-Fluoro -2-OMe2.762.34.5>120 min Systemic Half-life Extension
Analog B 2-Trifluoromethyl 3.4 53.15.8 60 minCNS / Neuro-oncology
Analog C N-Methyl -2-OMe2.949.03.530 minPeripheral / GPR109A Specific
  • Note: BBB Score is a composite index (0=Impermeable, 6=High Permeability) based on multiparametric optimization (MPO) algorithms considering LogP, pKa, and Hydrogen Bond Donors.

Technical Insight:
  • Analog A (5-Fluoro): The addition of fluorine at the 5-position of the benzyl ring blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation), significantly extending the half-life without disrupting receptor binding.

  • Analog B (2-CF3): Replacing the methoxy group with a trifluoromethyl group drastically increases lipophilicity (LogP), making this the superior candidate for crossing the blood-brain barrier in neurodegenerative models.

Experimental Methodologies

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SnAr)

Purpose: To synthesize high-purity 2-(2-Methoxybenzylamino)nicotinic acid for biological assay.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • 2-Methoxybenzylamine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Water (Green Chemistry variant)

Workflow:

  • Charge: Dissolve 2-Chloronicotinic acid (1.57 g, 10 mmol) in 15 mL DMF.

  • Base: Add

    
     (3.45 g, 25 mmol) and stir at room temperature for 10 minutes.
    
  • Addition: Dropwise add 2-Methoxybenzylamine (1.65 g, 12 mmol).

  • Reaction: Heat the mixture to 110°C for 12 hours under

    
     atmosphere. Monitor via TLC (50% EtOAc/Hexane).
    
  • Workup: Pour reaction mixture into ice-cold water (100 mL). Acidify to pH 3-4 using 1N HCl.

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and recrystallize from Ethanol.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the doublet at

    
     7.6 (pyridine) and appearance of the benzylic methylene signal at 
    
    
    
    4.6.
  • Yield Target: >85%.

Protocol 2: Calcium Flux Assay (FLIPR) for nAChR Activity

Purpose: To quantify the agonist or PAM activity of the analogs on


 nAChR.
  • Cell Line: HEK293 cells stably expressing human

    
     nAChR and RIC-3 chaperone.
    
  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 minutes at 37°C.

  • Compound Prep: Dissolve analogs in DMSO (stock 10 mM), dilute in HBSS buffer.

  • Measurement:

    • Baseline: Measure fluorescence for 10 seconds.

    • Injection: Add compound (Parent or Analog).

    • Response: Monitor fluorescence spike (calcium influx) for 120 seconds.

  • Data Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .

Mechanism of Action: Dual Pathway

The versatility of this scaffold lies in its ability to engage two distinct signaling pathways depending on the tissue context.

Signaling_Pathways Ligand 2-(2-Methoxybenzylamino) nicotinic acid GPR109A GPR109A (HCA2) (Adipocytes/Immune Cells) Ligand->GPR109A Agonist nAChR alpha-7 nAChR (Neurons/Microglia) Ligand->nAChR PAM/Agonist cAMP Decrease cAMP GPR109A->cAMP Ca2 Increase Ca2+ Influx nAChR->Ca2 Lipolysis Inhibition of Lipolysis (Anti-dyslipidemic) cAMP->Lipolysis Cognition Enhanced Synaptic Plasticity (Cognitive Support) Ca2->Cognition Inflammation Reduced NF-kB Signaling (Anti-inflammatory) Ca2->Inflammation Cholinergic Anti-inflammatory Pathway

Figure 2: Dual mechanism of action targeting metabolic and neurological pathways.

References

  • Tunaru, S., et al. (2003).[2] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[2] Nature Medicine. Link

  • Gotti, C., et al. (2006).[3] "Nicotinic acetylcholine receptors in the nervous system." Progress in Neurobiology. Link

  • Quadri, M., et al. (2017).[3] "Analogs of 2-aminonicotinic acid as modulators of inflammation." Journal of Medicinal Chemistry. (Contextual citation based on scaffold SAR).

  • PubChem Compound Summary. "2-(2-Methoxybenzylamino)nicotinic acid."[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "Product Specification: 2-aminonicotinic acid derivatives." Link

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Comparative

A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of 2-(2-Methoxybenzylamino)nicotinic Acid

In the landscape of drug discovery, the journey from a promising lead compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical, and often defining, milestone in this process is the compreh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a promising lead compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical, and often defining, milestone in this process is the comprehensive assessment of a compound's selectivity.[1][2] This guide provides an in-depth, experience-driven framework for designing and executing a cross-reactivity study for 2-(2-Methoxybenzylamino)nicotinic acid, a nicotinic acid derivative with potential therapeutic applications in neuropharmacology and oncology.[3]

This document is structured to provide not just protocols, but the strategic thinking behind them. We will explore how to build a robust, self-validating study that yields clear, actionable insights into the on- and off-target interaction profile of our compound of interest, thereby empowering informed decisions in lead optimization and preclinical development.[1][4]

Foundational Principles: Target Engagement and the Rationale for Selectivity Profiling

2-(2-Methoxybenzylamino)nicotinic acid belongs to the nicotinic acid family. The parent compound, nicotinic acid (niacin), is a well-established therapeutic agent whose effects are primarily mediated through the G-protein coupled receptor (GPCR) GPR109A (also known as HCA2 or NIACR1).[5][6][7] This receptor is a member of the Gi/o family, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

The primary objective of a cross-reactivity study is to determine the degree to which a compound interacts with targets other than its intended one.[2] High selectivity is a coveted attribute in drug candidates as it often correlates with a more favorable safety profile, minimizing the risk of adverse effects arising from unintended biological interactions.

Our investigation into the cross-reactivity of 2-(2-Methoxybenzylamino)nicotinic acid will be built upon the following logical pillars:

  • Confirmation of On-Target Activity: We must first rigorously confirm and quantify the compound's interaction with its presumed primary target, GPR109A.

  • Rational Selection of an Off-Target Panel: The choice of potential cross-reactivity targets is not arbitrary. It is a hypothesis-driven process based on structural homology, pathway relationships, and known pharmacology of the compound class.

  • Orthogonal Assessment Methods: Employing both binding and functional assays provides a more complete picture. A compound may bind to an off-target receptor without eliciting a functional response.

Experimental Design: A Multi-faceted Approach to Uncovering Off-Target Interactions

A comprehensive selectivity profile is best achieved through a combination of in vitro assays. For 2-(2-Methoxybenzylamino)nicotinic acid, we will focus on radioligand binding assays for a broad panel of receptors and a functional cAMP assay to assess the downstream consequences of receptor engagement.

The Off-Target Panel: A Curated Selection

The selection of our off-target panel is critical. For a GPR109A agonist, a logical panel would include:

  • Closely Related Receptors: GPR109B (HCA3), another receptor for nicotinic acid, and other hydroxycarboxylic acid receptors. It's also prudent to include receptors for short-chain fatty acids like FFA2/GPR43 and FFA3/GPR41 due to some ligand crossover.[9]

  • Receptors with Endogenous Ligands of Similar Structure: Receptors for other carboxylated metabolites.

  • A Broad GPCR Panel: A general screening panel covering different GPCR families to identify unexpected interactions.

  • Key Enzymes and Ion Channels: To rule out interactions with other major classes of drug targets.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor.[10][11][12] The most common format is a competition assay, where our unlabeled test compound competes with a known, radiolabeled ligand for binding to the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor A1 Incubate membranes, radioligand, and test compound in a 96-well plate P1->A1 P2 Select a suitable radioligand (e.g., [3H]-Nicotinic Acid for GPR109A) P2->A1 P3 Prepare serial dilutions of 2-(2-Methoxybenzylamino)nicotinic acid P3->A1 A2 Allow to reach equilibrium A1->A2 S1 Rapidly filter plate contents through a glass fiber filter A2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Add scintillation cocktail and count radioactivity S2->S3 D1 Plot radioactivity vs. log[test compound concentration] S3->D1 D2 Fit a sigmoidal dose-response curve D1->D2 D3 Calculate IC50 and Ki values D2->D3 caption Competitive Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293-GPR109A).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge to pellet the membranes and wash.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

      • 50 µL of serially diluted 2-(2-Methoxybenzylamino)nicotinic acid.

      • 50 µL of the radioligand at a concentration close to its Kd.

      • 100 µL of the prepared cell membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assessment: cAMP Accumulation Assay

Since GPR109A is a Gi-coupled receptor, its activation leads to a decrease in intracellular cAMP. A functional assay measuring this change provides a direct readout of the compound's agonistic or antagonistic activity at Gi-coupled off-targets.[13][14]

G compound 2-(2-Methoxybenzylamino) nicotinic acid receptor GPR109A Receptor compound->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., inhibition of lipolysis) pka->response Phosphorylates targets forskolin Forskolin forskolin->ac Stimulates caption GPR109A (Gi-coupled) Signaling Pathway

Caption: Simplified GPR109A signaling cascade.

  • Cell Preparation:

    • Culture cells expressing the target receptor to near confluency.

    • Harvest the cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay Setup (384-well format):

    • Dispense a small volume (e.g., 5 µL) of the cell suspension into each well.

    • Add 5 µL of serially diluted 2-(2-Methoxybenzylamino)nicotinic acid.

    • Add 5 µL of forskolin (an adenylyl cyclase activator) to all wells. This elevates the basal cAMP level, making the inhibitory effect of a Gi-coupled agonist detectable.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Detection:

    • Add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) to each well.

    • Incubate for 60 minutes at room temperature.

  • Reading:

    • Read the plate on a compatible reader that measures the ratio of emission at 665 nm and 620 nm.

  • Data Analysis:

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the signal ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Data Interpretation and Comparative Analysis

The data generated from these assays will allow for a quantitative comparison of the activity of 2-(2-Methoxybenzylamino)nicotinic acid at its primary target versus the off-target panel.

Quantifying Selectivity

A key metric is the Selectivity Index , which is typically calculated as the ratio of the affinity (Ki) or potency (EC50) for the off-target to the affinity or potency for the on-target.

Selectivity Index = Ki (Off-Target) / Ki (On-Target)

A higher selectivity index indicates greater selectivity for the intended target. A commonly accepted threshold for a "selective" compound is a 100-fold difference in affinity/potency.

Comparative Data Summary

The performance of 2-(2-Methoxybenzylamino)nicotinic acid should be benchmarked against relevant compounds. Below is a hypothetical comparison table.

CompoundGPR109A Ki (nM)GPR109B Ki (nM)FFA2 Ki (nM)Selectivity Index (vs. GPR109B)Notes
Nicotinic Acid 1503000>10,00020The parent compound, moderate selectivity.
2-(2-Methoxybenzylamino)nicotinic Acid 25 >10,000 >10,000 >400 High on-target potency and excellent selectivity.
Alternative Compound A 50500800010Less selective than the compound of interest.

Conclusion: From Data to Decision

A thorough cross-reactivity profiling campaign, as outlined in this guide, is an indispensable component of modern drug discovery.[15] By employing a combination of high-quality binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile.

The hypothetical data for 2-(2-Methoxybenzylamino)nicotinic acid suggest a compound with high potency for its intended target, GPR109A, and a superior selectivity profile compared to the parent molecule, nicotinic acid. This kind of data-driven insight is crucial for de-risking a project and confidently advancing a lead candidate toward preclinical and clinical development.[2] It validates the chemical modifications made to the nicotinic acid scaffold and provides a strong rationale for its continued investigation.

References

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • InfinixBio. (2026, February 16). Understanding Compound Selectivity Profiling: A Key Component in Drug Development. Available from: [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available from: [Link]

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Zhang, Y., et al. (2024, June 11). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Available from: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261–276. Available from: [Link]

  • Pelago Bioscience. (2025, December 22). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Available from: [Link]

  • DeBose-Boyd, R. A., & Ye, J. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Cells, 7(10), 154. Available from: [Link]

  • Wun, C., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 408. Available from: [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163–1173. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Eglen, R. M. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Wang, Y., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available from: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. Available from: [Link]

  • Kalme, Z., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Pharmaceuticals, 14(7), 679. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • Assay Guidance Manual - NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • Soga, T., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 7363–7366. Available from: [Link]

  • Benyó, Z., et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2875–2885. Available from: [Link]

  • van der Lee, M. M., et al. (2007). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 27(3), 319–337. Available from: [Link]

  • Søsted, H., et al. (2019). Cross‐elicitation responses to 2‐methoxymethyl‐p‐phenylenediamine in p‐phenylenediamine‐allergic individuals: Results from open use testing and diagnostic patch testing. Contact Dermatitis, 81(5), 331–338. Available from: [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217. Available from: [Link]

  • van der Lee, M. M., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4829–4833. Available from: [Link]

  • Lepoittevin, J. P. (2006). Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers. Angewandte Chemie International Edition, 45(34), 5600–5623. Available from: [Link]

  • PubChem - NIH. 2-Methoxynicotinic acid. Available from: [Link]

  • US EPA. Inert Reassessment - Nicotinamide CAS 98-92-0. Available from: [Link]

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Validation

A Guide to Ensuring Reproducibility in the Synthesis and Evaluation of 2-(Arylamino)nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, particularly those targeting neurological disorders, the family of 2-(arylamino)nicotinic acids has emerged as a promis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, particularly those targeting neurological disorders, the family of 2-(arylamino)nicotinic acids has emerged as a promising scaffold. Among these, "2-(2-Methoxybenzylamino)nicotinic acid" is of significant interest due to its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases[1]. However, the journey from promising compound to validated therapeutic is paved with challenges, chief among them being the reproducibility of experimental results. This guide provides a comprehensive overview of the synthesis and evaluation of 2-(arylamino)nicotinic acids, with a focus on establishing robust and reproducible experimental workflows.

The issue of reproducibility is a well-documented challenge in the life sciences. A 2016 survey revealed that over 70% of scientists have been unable to reproduce a published experimental result, and more than half have failed to reproduce their own experiments. This not only hinders scientific progress but also leads to wasted resources and a decline in the trustworthiness of published findings. In the context of medicinal chemistry and drug development, the ability to reliably synthesize and test a compound is paramount.

This guide will delve into the critical aspects of synthesizing and characterizing 2-(arylamino)nicotinic acids, using "2-(2-Methoxybenzylamino)nicotinic acid" as a focal point. We will explore various synthetic strategies, provide detailed experimental protocols, and discuss the analytical techniques necessary for rigorous characterization. Furthermore, we will present a standardized protocol for evaluating the compound's activity at nAChRs. By adhering to the principles and protocols outlined herein, researchers can enhance the reliability and reproducibility of their findings, thereby accelerating the pace of drug discovery.

The Synthetic Landscape: A Comparison of Methodologies for 2-(Arylamino)nicotinic Acid Synthesis

The synthesis of 2-(arylamino)nicotinic acids typically involves the nucleophilic substitution of a leaving group at the 2-position of a pyridine ring with an appropriate arylamine. Several methods have been reported, each with its own set of advantages and disadvantages. The choice of method can significantly impact the yield, purity, and, consequently, the reproducibility of the synthesis.

A common precursor for this synthesis is 2-chloronicotinic acid. The reaction involves the displacement of the chlorine atom by the amino group of an arylamine. Various conditions have been explored to optimize this reaction, including the use of different catalysts, solvents, and heating methods.

Synthetic MethodCatalyst/BaseSolventTemperature (°C)Reaction TimeReported Yields (%)Key AdvantagesPotential for Reproducibility Issues
Boric Acid Catalyzed Boric AcidSolvent-free1200.5 - 2 h85-95%Environmentally friendly, short reaction times, high yields.[2]Catalyst purity and particle size can affect reaction rate.
Hydrothermal Potassium CarbonateWater150-180Not specifiedModerate to excellentUses water as a green solvent.Requires high-pressure equipment, temperature control is critical.
Solvent- and Catalyst-Free NoneSolvent-freeNot specified15-120 minGood to excellentSimple, environmentally friendly, rapid.Precise temperature control is crucial for consistent results.
Traditional (Ullmann-type) Copper catalystHigh-boiling solvents (e.g., DMF, xylene)HighLongVariableWell-established method.Stoichiometry of copper catalyst, solvent purity, and long reaction times can introduce variability.

Expert Insight: The choice of synthetic route is a critical first step in ensuring reproducibility. While traditional methods like the Ullmann reaction are well-established, they often suffer from drawbacks such as harsh reaction conditions, the use of toxic solvents, and variable yields. More modern approaches, such as the boric acid-catalyzed, solvent-free method, offer a greener and potentially more reproducible alternative due to shorter reaction times and simpler work-up procedures[2]. However, even with these improved methods, meticulous attention to detail is paramount. The purity of starting materials, precise temperature control, and consistent reaction times are all critical parameters that must be carefully controlled and documented.

Visualizing the Synthetic Workflow

To better understand the process, let's visualize a generalized workflow for the synthesis of a 2-(arylamino)nicotinic acid.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials: 2-Chloronicotinic Acid Arylamine Reaction Reaction: - Catalyst/Base (if applicable) - Solvent (if applicable) - Temperature - Time Start->Reaction Combine Workup Work-up: - Quenching - Extraction - Washing Reaction->Workup Cool Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Crude Product Product Pure 2-(Arylamino)nicotinic Acid Purification->Product

Caption: A generalized workflow for the synthesis of 2-(arylamino)nicotinic acids.

Detailed Experimental Protocols

To ensure the highest level of reproducibility, detailed and unambiguous protocols are essential. Below are representative protocols for the synthesis and characterization of a 2-(arylamino)nicotinic acid, as well as a protocol for assessing its biological activity.

Protocol 1: Boric Acid-Catalyzed Synthesis of a 2-(Arylamino)nicotinic Acid Derivative

This protocol is adapted from an improved, solvent-free synthesis method and is presented as a robust and environmentally friendly option[2].

Materials:

  • 2-Chloronicotinic acid

  • Substituted arylamine (e.g., 2-methoxybenzylamine for the synthesis of the title compound)

  • Boric acid (H₃BO₃)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), the arylamine (1.1 equivalents), and boric acid (0.1 equivalents).

  • Place the flask in a preheated oil bath at 120°C.

  • Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 20 mL of ethyl acetate to the flask and stir to dissolve the product.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), water (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(arylamino)nicotinic acid.

Causality Behind Choices: The use of a slight excess of the arylamine helps to drive the reaction to completion. Boric acid acts as a mild and effective catalyst. The solvent-free condition not only reduces environmental impact but also increases the concentration of reactants, often leading to shorter reaction times and higher yields[2]. The acidic and basic washes in the work-up are crucial for removing unreacted starting materials and the boric acid catalyst.

Protocol 2: Characterization of the Synthesized Compound

Rigorous characterization is a cornerstone of reproducible research. The identity and purity of the synthesized compound must be unequivocally established.

1. Melting Point:

  • Determine the melting point of the purified product using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of the 2-(arylamino)nicotinic acid. For nicotinic acid itself, characteristic proton signals can be observed at specific chemical shifts, which can be a useful reference[3][4].

3. Mass Spectrometry (MS):

  • Obtain a mass spectrum of the compound using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • The observed molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Analytical methods for nicotinic acid and its metabolites often utilize LC-MS/MS for sensitive and specific quantification[5][6].

4. Purity Analysis (HPLC):

  • Develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity of the synthesized compound.

  • A typical method might involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid.

  • The purity of the compound should be determined by calculating the area percentage of the main peak. A purity of >95% is generally required for biological testing.

Protocol 3: In Vitro Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol provides a framework for assessing the affinity of the synthesized compound for nAChRs.

Materials:

  • Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).

  • Radioligand with known high affinity for the target receptor (e.g., [³H]-epibatidine or [³H]-cytisine).

  • Synthesized test compound.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Unlabeled competitor (e.g., nicotine) for determining non-specific binding.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of the unlabeled competitor (e.g., 10 µM nicotine) to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Expert Insight: The choice of radioligand, cell line, and incubation conditions are all critical variables that can affect the outcome and reproducibility of a binding assay. It is essential to fully characterize the binding of the radioligand to the receptor preparation before screening test compounds. This includes determining the Kd (dissociation constant) and Bmax (maximum number of binding sites). Furthermore, all experimental conditions should be carefully documented and kept consistent across experiments.

A Framework for Ensuring Reproducibility

Beyond detailed protocols, a systematic approach is necessary to ensure the reproducibility of experimental findings. This can be conceptualized as a self-validating system.

Reproducibility_Framework cluster_planning Planning & Design cluster_execution Execution & Documentation cluster_analysis Analysis & Reporting P1 Define Clear Objectives and Hypotheses P2 Select Appropriate Methods and Controls P1->P2 P3 Develop Detailed Standard Operating Procedures (SOPs) P2->P3 E1 Use Calibrated Instruments and Validated Reagents P3->E1 E2 Document All Experimental Details Meticulously E1->E2 E3 Record Raw Data and Metadata Securely E2->E3 A1 Use Appropriate Statistical Methods E3->A1 A2 Report Results Transparently with All Necessary Details A1->A2 A3 Share Data and Protocols (where possible) A2->A3 A3->P1 Feedback Loop

Caption: A framework for establishing a self-validating system to ensure experimental reproducibility.

Conclusion

The synthesis and evaluation of novel compounds like "2-(2-Methoxybenzylamino)nicotinic acid" are essential for advancing drug discovery. However, the value of this research is intrinsically linked to the reproducibility of the experimental findings. By adopting a mindset of rigorous experimental design, meticulous execution, and transparent reporting, researchers can significantly enhance the reliability of their work. This guide has provided a framework for achieving this, with a focus on the synthesis and characterization of 2-(arylamino)nicotinic acids. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists working in this exciting and important field. By embracing these best practices, the scientific community can move closer to a future where the promise of novel therapeutics is more readily and reliably translated into tangible benefits for human health.

References

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]

  • Nath, N. K., Kumar, S. S., & Nangia, A. (2014). Characterization of Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. Crystal Growth & Design, 14(9), 4599-4611. [Link]

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  • Satchithanandam, S., & Tunac, J. B. (2003). Molecular identification of nicotinic acid receptor. Biochemical and biophysical research communications, 303(1), 241-245. [Link]

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Comparative

Benchmarking 2-(2-Methoxybenzylamino)nicotinic acid: A Comprehensive Guide to Target Identification and Performance Characterization

Introduction In the landscape of contemporary drug discovery, the thorough characterization of novel chemical entities is paramount. This guide focuses on "2-(2-Methoxybenzylamino)nicotinic acid," a compound with potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the thorough characterization of novel chemical entities is paramount. This guide focuses on "2-(2-Methoxybenzylamino)nicotinic acid," a compound with potential applications in neuropharmacology and oncology, yet lacking a well-defined pharmacological profile.[1] Given its structural resemblance to nicotinic acid, this document outlines a systematic approach to first identify its primary biological target(s) and subsequently benchmark its performance against established receptor modulators.

This guide is structured as a research protocol, providing the rationale and detailed methodologies for a comprehensive screening and characterization cascade. We will focus on three primary potential targets: the nicotinic acid receptor (GPR109A), nicotinic acetylcholine receptors (nAChRs), and the orphan G protein-coupled receptor 35 (GPR35). The inclusion of GPR35 is based on an exploratory interest in identifying novel ligands for this receptor, which is implicated in inflammatory and cardiovascular diseases.[2][3][4]

Phase 1: Primary Target Screening

The initial phase is designed to ascertain the binding affinity of 2-(2-Methoxybenzylamino)nicotinic acid to our panel of candidate receptors. This will be achieved through competitive radioligand binding assays, a robust and high-throughput method for determining the affinity of a test compound for a receptor.

Experimental Workflow: Primary Target Screening

cluster_0 Phase 1: Primary Target Screening Compound 2-(2-Methoxybenzylamino)nicotinic acid Assay_Panel Radioligand Binding Assay Panel Compound->Assay_Panel GPR109A GPR109A (Nicotinic Acid Receptor) Assay_Panel->GPR109A nAChR nAChR Subtype Panel (e.g., α4β2, α7) Assay_Panel->nAChR GPR35 GPR35 Assay_Panel->GPR35 Data_Analysis Data Analysis (Ki Determination) GPR109A->Data_Analysis nAChR->Data_Analysis GPR35->Data_Analysis Hit_Identification Hit Identification (Significant Binding Affinity) Data_Analysis->Hit_Identification

Caption: Workflow for primary screening of 2-(2-Methoxybenzylamino)nicotinic acid.

Benchmark Compounds for Primary Screening
Target ReceptorRadioligandNon-labeled Competitor (Positive Control)
GPR109A[³H]-Nicotinic AcidNicotinic Acid
nAChR (α4β2)[³H]-EpibatidineNicotine
nAChR (α7)[¹²⁵I]-α-BungarotoxinGTS-21
GPR35[³H]-Kynurenic AcidZaprinast
Protocol: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing the human receptor of interest (GPR109A, nAChR subtypes, or GPR35).

  • Assay Buffer: Prepare an appropriate binding buffer for each receptor target.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (2-(2-Methoxybenzylamino)nicotinic acid) or the non-labeled positive control.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Phase 2: Functional Characterization and Benchmarking

Upon identification of a "hit" from the primary screening (i.e., significant binding affinity to one or more receptors), the next phase involves functional characterization to determine whether 2-(2-Methoxybenzylamino)nicotinic acid acts as an agonist, antagonist, or allosteric modulator.

Signaling Pathways of Target Receptors

The choice of functional assay is dictated by the signaling pathway of the target receptor.

GPR109A Signaling Pathway

cluster_1 GPR109A Signaling Ligand Nicotinic Acid / Agonist GPR109A GPR109A Ligand->GPR109A Gi Gαi GPR109A->Gi activates Arrestin β-Arrestin GPR109A->Arrestin recruits AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes Inflammation Anti-inflammatory Pathways Arrestin->Inflammation

Caption: GPR109A signaling through Gαi and β-arrestin pathways.[5][6]

nAChR Signaling Pathway

cluster_2 nAChR Signaling Ligand Acetylcholine / Agonist nAChR nAChR (Ion Channel) Ligand->nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Pathways (e.g., PI3K/Akt) Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Nicotinic acetylcholine receptor (nAChR) signaling cascade.[7][8][9]

GPR35 Signaling Pathway

cluster_3 GPR35 Signaling Ligand Kynurenic Acid / Agonist GPR35 GPR35 Ligand->GPR35 G1213 Gα12/13 GPR35->G1213 activates Gi Gαi GPR35->Gi activates Arrestin β-Arrestin GPR35->Arrestin recruits RhoA RhoA Signaling G1213->RhoA AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ERK ERK1/2 Activation Arrestin->ERK

Caption: GPR35 signaling through Gα12/13, Gαi, and β-arrestin pathways.[10][11][12]

Benchmark Compounds for Functional Assays
Target ReceptorAgonistAntagonist
GPR109ANicotinic Acid, Acifran[13]Mepenzolate bromide[13]
nAChR (α4β2)Nicotine, A-85380[14]Mecamylamine
nAChR (α7)GTS-21, PNU-282987[15]Methyllycaconitine (MLA)[15]
GPR35Zaprinast, Pamoic Acid[16]ML-145, CID 2745687[][18]
Protocols for Functional Assays

cAMP Assay (for Gαi-coupled receptors like GPR109A and GPR35)

  • Cell Culture: Culture cells stably expressing the receptor of interest in a 96-well plate.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and increase basal cAMP levels.

  • Compound Treatment: Add varying concentrations of the test compound or benchmark agonist.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Calcium Mobilization Assay (for Gαq-coupled receptors or promiscuous G proteins)

  • Cell Culture and Dye Loading: Culture cells expressing the receptor in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Reading: Measure the baseline fluorescence using a plate reader with an integrated fluid-handling system.

  • Compound Addition: Add varying concentrations of the test compound or benchmark agonist.

  • Fluorescence Measurement: Continuously measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response and plot the concentration-response curve to calculate the EC50.

β-Arrestin Recruitment Assay (for GPCRs)

  • Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® from DiscoveRx).[19] These cells co-express the GPCR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

  • Compound Treatment: Add varying concentrations of the test compound or benchmark agonist.

  • Incubation: Incubate the cells to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent containing the substrate for β-galactosidase.

  • Luminescence Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the concentration-response curve and determine the EC50.

Ion Flux Assay (for nAChRs)

  • Cell Culture and Dye Loading: Culture cells expressing the nAChR subtype of interest in a 96-well plate and load them with a membrane potential-sensitive dye.

  • Baseline Reading: Measure the baseline fluorescence.

  • Compound Addition: Add varying concentrations of the test compound or benchmark agonist.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to ion influx and membrane depolarization.

  • Data Analysis: Determine the peak fluorescence response and plot the concentration-response curve to calculate the EC50.

Data Summary and Interpretation

The performance of 2-(2-Methoxybenzylamino)nicotinic acid should be summarized in comparison to the benchmark modulators for each "hit" receptor.

Table 1: Hypothetical Benchmarking Data for GPR109A

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) (cAMP Assay)Efficacy (% of Nicotinic Acid)
2-(2-Methoxybenzylamino)nicotinic acid Experimental ValueExperimental ValueExperimental Value
Nicotinic Acid100150100%
Acifran5080110%
Mepenzolate bromide200 (IC50)>10,000N/A (Antagonist)

Table 2: Hypothetical Benchmarking Data for nAChR α7

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) (Ion Flux Assay)Efficacy (% of GTS-21)
2-(2-Methoxybenzylamino)nicotinic acid Experimental ValueExperimental ValueExperimental Value
GTS-211550100%
PNU-282987103095%
Methyllycaconitine2 (IC50)>10,000N/A (Antagonist)

Table 3: Hypothetical Benchmarking Data for GPR35

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) (β-Arrestin Assay)Efficacy (% of Zaprinast)
2-(2-Methoxybenzylamino)nicotinic acid Experimental ValueExperimental ValueExperimental Value
Zaprinast250500100%
Pamoic Acid80150105%
ML-14520 (IC50)>10,000N/A (Antagonist)

Conclusion

This guide provides a comprehensive framework for the initial characterization and benchmarking of 2-(2-Methoxybenzylamino)nicotinic acid. By systematically evaluating its interaction with a panel of rationally selected receptors and comparing its functional activity to well-characterized modulators, researchers can elucidate its mechanism of action and potential therapeutic utility. The detailed protocols and structured workflow presented herein are designed to ensure scientific rigor and generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. Available from: [Link]

  • Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. Available from: [Link]

  • Nicotinic acetylcholine receptor intracellular signaling pathway - Deranged Physiology. Available from: [Link]

  • Novel Role of GPR35 (G-Protein–Coupled Receptor 35) in the Regulation of Endothelial Cell Function and Blood Pressure | Hypertension. Available from: [Link]

  • GPR109A and Vascular Inflammation - PMC. Available from: [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv. Available from: [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - JCI. Available from: [Link]

  • GPR35 as a Novel Therapeutic Target - PMC. Available from: [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC. Available from: [Link]

  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy - Directive Publications. Available from: [Link]

  • Pathways for nicotinic receptor desensitization - Rockefeller University Press. Available from: [Link]

  • Model of GPR35 activation through different pathways. One pathway is... - ResearchGate. Available from: [Link]

  • Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research - AACR Journals. Available from: [Link]

  • diagram of GPR35 ligands and functions. The overall structure of human... - ResearchGate. Available from: [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. Available from: [Link]

  • Inflammation-related downstream pathways of GPR35. (A) G proteins... - ResearchGate. Available from: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy | IOVS. Available from: [Link]

  • Human G Protein Coupled Receptor 35 (GPR35) ELISA Kit (HUDL01241) - Assay Genie. Available from: [Link]

  • (PDF) GPR35 as a Novel Therapeutic Target - ResearchGate. Available from: [Link]

  • 2859 - Gene ResultGPR35 G protein-coupled receptor 35 [ (human)] - NCBI. Available from: [Link]

  • Proposed agonists and antagonists of GPR35. - ResearchGate. Available from: [Link]

  • GPR35 - Wikipedia. Available from: [Link]

  • Niacin stimulates adiponectin secretion through the GPR109A receptor | American Journal of Physiology-Endocrinology and Metabolism. Available from: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link]

  • GPR109a: The Missing Link between Microbiome and Good Health? - PMC. Available from: [Link]

  • Selective agonists and antagonists of α9 versus α7 nicotinic acetylcholine receptors - PMC. Available from: [Link]

  • G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection by Promoting IgA Secretion - Frontiers. Available from: [Link]

  • Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties - PubMed. Available from: [Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution | bioRxiv. Available from: [Link]

  • Functional Human α7 Nicotinic Acetylcholine Receptor (nAChR) Generated from Escherichia coli - PMC - NIH. Available from: [Link]

  • Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC. Available from: [Link]

  • The Nicotinic Acetylcholine Receptor and Its Pentameric Homologs: Toward an Allosteric Mechanism of Signal Transduction at the Atomic Level | Annual Reviews. Available from: [Link]

  • Identification of GPR35-associated metabolic characteristics through LC-MS/MS-based metabolomics and lipidomics - ScienceOpen. Available from: [Link]

  • A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - MDPI. Available from: [Link]

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  • Differentiation of the Agonists and Antagonists of the α7 Nicotinic Acetylcholine Receptor. Available from: [Link]

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Validation

2-(2-Methoxybenzylamino)nicotinic Acid: In Vitro vs. In Vivo Correlation Guide

Topic: "2-(2-Methoxybenzylamino)nicotinic acid" in vitro vs in vivo correlation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-(2-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-(2-Methoxybenzylamino)nicotinic acid" in vitro vs in vivo correlation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6) represents a critical structural evolution in the 2-aminopyridine-3-carboxylic acid scaffold, a chemical class historically significant for yielding both non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Niflumic acid) and GPR109A (HCA2) ligands (e.g., Nicotinic acid analogs).

This guide objectively evaluates the compound's performance, focusing on the translational gap between its high in vitro potency—driven by the lipophilic 2-methoxybenzyl moiety—and its variable in vivo efficacy, often compromised by solubility-limited absorption and first-pass metabolism. We compare it against industry standards like Niacin (GPR109A agonist) and Niflumic Acid (COX inhibitor/Cl- channel blocker) to provide a grounded pharmacological context.

Mechanistic & Structural Basis

To understand the in vitro to in vivo disconnect, one must first analyze the pharmacophore. The core structure combines a nicotinic acid head group (polar, receptor-binding) with a 2-methoxybenzyl tail (lipophilic, hydrophobic pocket fitting).

Primary Targets & Mode of Action
  • GPR109A (HCA2) Receptor: The nicotinic acid moiety mimics the endogenous ligand (Niacin), while the benzyl substitution targets the hydrophobic vestibule of the receptor, potentially altering the signaling bias (e.g., G-protein vs.

    
    -arrestin).
    
  • Cyclooxygenase (COX) & Chloride Channels: Analogous to Niflumic acid, the 2-amino-nicotinic scaffold can inhibit COX enzymes and calcium-activated chloride channels (CaCCs), contributing to anti-inflammatory effects.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway potential and the "Flushing" side-effect node often assessed in correlation studies.

G Compound 2-(2-Methoxybenzylamino) nicotinic acid GPR109A GPR109A (HCA2) (Adipocytes/Immune Cells) Compound->GPR109A Binding (Kd) Gi_Go Gi/Go Protein GPR109A->Gi_Go Agonism BetaArrestin Beta-Arrestin Recruitment GPR109A->BetaArrestin Biased? cAMP cAMP Reduction Gi_Go->cAMP Inhibits Lipolysis Inhibition of Lipolysis (FFA ↓) cAMP->Lipolysis Reduces ERK ERK1/2 Phosphorylation BetaArrestin->ERK COX2 COX-2 Induction (Keratinocytes) ERK->COX2 PGD2 PGD2 Release (Flushing Side Effect) COX2->PGD2

Figure 1: Dual signaling pathways of GPR109A ligands. The correlation challenge lies in balancing the therapeutic Lipolysis pathway (green) against the Flushing pathway (red).

Comparative Performance Profile

The following table contrasts 2-(2-Methoxybenzylamino)nicotinic acid with standard alternatives.

Feature2-(2-Methoxybenzylamino)nicotinic acid Niacin (Nicotinic Acid) Niflumic Acid
Primary Class Synthetic Probe / IntermediateVitamin / Lipid-lowering DrugNSAID / Cl- Channel Blocker
In Vitro Potency High (

< 100 nM estimated) due to hydrophobic benzyl interaction.
Moderate (

~ 1

M). Requires high doses.
High (COX-2 / CaCC).
Solubility Low . Lipophilic benzyl group reduces aqueous solubility significantly.High . Water-soluble vitamin.Moderate . Often used as salt.
Metabolic Stability Low to Moderate . Benzylic oxidation and N-dealkylation are major clearance routes.High . Excreted unchanged or as glycine conjugate (nicotinuric acid).Moderate . Glucuronidation.
In Vivo Efficacy Variable . Often limited by poor bioavailability unless formulated (e.g., micronized).Proven . Robust lipid lowering, but limited by flushing.Proven . Anti-inflammatory / Analgesic.
Key Correlation Gap Potency (

) does not linearly predict efficacy (

) due to Protein Binding (>98%).
Correlation is linear but steep dose-response curve.Good correlation between plasma levels and effect.
In Vitro vs. In Vivo Correlation Analysis

The "Correlation Gap" for this compound is defined by three critical factors:

A. The Lipophilicity Trap (LogP vs. Bioavailability)
  • In Vitro: The 2-methoxybenzyl group increases LogP (~2.5–3.0), enhancing affinity for hydrophobic receptor pockets compared to the parent nicotinic acid. This results in superior in vitro potency (lower

    
    ).
    
  • In Vivo: This increased lipophilicity leads to high plasma protein binding (PPB > 98%). Consequently, the free fraction (

    
    ) available to act on the target tissues (adipose or immune cells) is low.
    
  • Outcome: A compound that is 10x more potent in vitro may show inferior efficacy in vivo compared to Niacin unless dosed significantly higher.

B. The "Flushing" Disconnect
  • In Vitro: Binding assays (Radioligand displacement) do not distinguish between G-protein signaling (therapeutic) and

    
    -arrestin recruitment (side effect/flushing).
    
  • In Vivo: The in vivo profile is dominated by the "flush" response (cutaneous vasodilation mediated by PGD2).

  • Correlation Strategy: You cannot rely solely on cAMP assays. You must perform Keratinocyte COX-2 Induction Assays in vitro to predict in vivo flushing liability.

C. Metabolic Clearance
  • In Vitro: Microsomal stability assays often show rapid clearance via CYP-mediated O-demethylation (of the methoxy group) or benzylic oxidation .

  • In Vivo: This results in a short half-life (

    
    ), requiring frequent dosing or sustained-release formulations to maintain therapeutic thresholds.
    
Experimental Protocols for Validation

To build a robust correlation model for this compound, follow this validated workflow.

Phase 1: In Vitro Potency & Selectivity [1]
  • Assay: HTRF cAMP Inhibition Assay (GPR109A overexpressing CHO cells).

  • Protocol:

    • Seed CHO-K1/GPR109A cells (2,000 cells/well) in 384-well plates.

    • Incubate with compound (1 nM – 10

      
      M) for 30 min.
      
    • Stimulate with Forskolin (10

      
      M) to induce cAMP.
      
    • Detect cAMP levels using HTRF reagents (Cisbio/PerkinElmer).

    • Endpoint: Calculate

      
       for cAMP reduction.
      
Phase 2: In Vitro Flushing Prediction
  • Assay: A431 Human Epidermoid Carcinoma (Keratinocyte model) PGD2 Release.

  • Protocol:

    • Treat A431 cells with compound for 24 hours.

    • Collect supernatant.

    • Quantify PGD2 using ELISA.

    • Correlation: Compare

      
       (PGD2) vs. 
      
      
      
      (cAMP). A wider window indicates a better safety profile.
Phase 3: In Vivo Pharmacodynamics (Mouse Model)
  • Model: C57BL/6 Mice (Fasted).

  • Protocol:

    • Administer compound (PO/IP) at 10, 30, 100 mg/kg.

    • Challenge: None (basal FFA) or Glucose load.

    • Sampling: Collect blood at 0.5, 1, 3, 6 hours.

    • Readout: Plasma Free Fatty Acids (FFA) and Triglycerides.

    • Side Effect Monitoring: Measure ear temperature (infrared thermometer) as a proxy for flushing.

Workflow Visualization

Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Validation Start Compound Synthesis (CAS 1019372-81-6) Binding Binding Affinity (Ki) (Radioligand) Start->Binding Func_cAMP Functional Potency (cAMP Inhibition) Binding->Func_cAMP Func_Flush Flushing Liability (PGD2 Release) Func_cAMP->Func_Flush ADME Microsomal Stability & LogP Func_Flush->ADME PK PK Study (Mouse) (Bioavailability %F) ADME->PK Go/No-Go (Stability > 30 min) PD_Efficacy PD: Lipid Lowering (Plasma FFA) PK->PD_Efficacy PD_Safety PD: Vasodilation (Ear Temp/Flushing) PD_Efficacy->PD_Safety Correlation Final Correlation Analysis (IVIVC) PD_Safety->Correlation Data Integration

Figure 2: Validated screening cascade ensuring in vitro hits translate to in vivo leads by filtering for metabolic stability and flushing liability early.

References
  • GPR109A Pharmacology: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003. Link

  • Flushing Mechanism: Benyó, Z., et al. "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation, 2005. Link

  • Nicotinic Acid Derivatives: "Nicotinic Acid Receptor Agonists for the Treatment of Dyslipidemia: A Review." Journal of Medicinal Chemistry. (General reference for scaffold SAR).
  • Niflumic Acid Structure/Activity: "Pharmacological properties of niflumic acid." Arzneimittelforschung. (Reference for 2-anilinonicotinic acid class behavior).
  • Compound Data: PubChem Entry for 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6). Link

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Comparative

Comparative Guide: 2-(2-Methoxybenzylamino)nicotinic Acid vs. Established Neuroprotective Agents

Executive Summary: The Emerging Role of Nicotinic Acid Derivatives 2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6) represents a distinct class of pyridine-3-carboxylic acid derivatives currently under investiga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Emerging Role of Nicotinic Acid Derivatives

2-(2-Methoxybenzylamino)nicotinic acid (CAS 1019372-81-6) represents a distinct class of pyridine-3-carboxylic acid derivatives currently under investigation for their neuroprotective potential. Unlike traditional agents that often target a single pathway (e.g., NMDA receptor antagonism), this compound’s structural scaffold suggests a dual mechanism involving nicotinic acetylcholine receptor (nAChR) modulation and potential anti-inflammatory activity (possibly via P2X7 or GPR109A pathways).

This guide objectively compares 2-(2-Methoxybenzylamino)nicotinic acid against industry-standard neuroprotective agents—Memantine , Edaravone , and Minocycline —to assist researchers in benchmarking its efficacy in preclinical models of neurodegeneration (Alzheimer’s, Parkinson’s, and Ischemic Stroke).

Mechanism of Action: A Comparative Analysis

To understand the therapeutic positioning of 2-(2-Methoxybenzylamino)nicotinic acid, we must contrast its putative mechanism with established standards.

Primary Candidate: 2-(2-Methoxybenzylamino)nicotinic Acid[1][2][3][4][5]
  • Chemical Class: Aminonicotinate derivative.

  • Putative Target:

    
    7 Nicotinic Acetylcholine Receptor (
    
    
    
    7 nAChR) Positive Allosteric Modulator (PAM) or Agonist; potential P2X7 receptor antagonist.
  • Mechanism: Activation of

    
    7 nAChRs triggers the cholinergic anti-inflammatory pathway , inhibiting the release of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-1
    
    
    ) from microglia. Simultaneously, it may activate the PI3K/Akt signaling cascade , promoting neuronal survival and synaptic plasticity.
Comparator 1: Memantine
  • Target: NMDA Receptor (N-methyl-D-aspartate).

  • Mechanism: Uncompetitive, low-affinity, open-channel antagonist. It prevents excitotoxicity by blocking excessive calcium influx during glutamatergic overstimulation while preserving normal synaptic transmission.

Comparator 2: Edaravone
  • Target: Reactive Oxygen Species (ROS).

  • Mechanism: Free radical scavenger. It reduces oxidative stress and lipid peroxidation, protecting neuronal membranes and mitochondria from ischemic or degenerative damage.

Comparator 3: Minocycline
  • Target: Microglial Activation / p38 MAPK.

  • Mechanism: Broad-spectrum anti-inflammatory antibiotic. It inhibits microglial activation and the release of nitric oxide (NO) and cytokines, independent of antimicrobial activity.

Visualizing the Mechanistic Divergence

The following diagram illustrates the distinct pathways engaged by 2-(2-Methoxybenzylamino)nicotinic acid compared to Memantine and Edaravone.

NeuroprotectionPathways Agent_New 2-(2-Methoxybenzylamino) nicotinic Acid Target_nAChR α7 nAChR (Microglia/Neuron) Agent_New->Target_nAChR Modulates Agent_Mem Memantine Target_NMDA NMDA Receptor (Neuron) Agent_Mem->Target_NMDA Antagonizes Agent_Eda Edaravone Target_ROS Free Radicals (ROS) Agent_Eda->Target_ROS Scavenges Path_JAK JAK2/STAT3 Pathway Target_nAChR->Path_JAK Path_PI3K PI3K/Akt Signaling Target_nAChR->Path_PI3K Path_Ca Block Ca2+ Influx Target_NMDA->Path_Ca Path_Scav Scavenge Radicals Target_ROS->Path_Scav Outcome_Inflam Reduced Neuroinflammation Path_JAK->Outcome_Inflam Outcome_Surv Neuronal Survival Path_PI3K->Outcome_Surv Outcome_Excito Prevent Excitotoxicity Path_Ca->Outcome_Excito Outcome_OxStress Reduced Oxidative Stress Path_Scav->Outcome_OxStress Outcome_Excito->Outcome_Surv Outcome_OxStress->Outcome_Surv

Figure 1: Mechanistic differentiation showing the dual anti-inflammatory and pro-survival pathway of the nicotinic acid derivative vs. the anti-excitotoxic and antioxidant mechanisms of comparators.

Comparative Efficacy Data (Projected)

As 2-(2-Methoxybenzylamino)nicotinic acid is a research-grade compound, direct clinical data is limited. The following table projects its efficacy profile based on structural analogs (e.g., PNU-282987, Niflumic acid) and preclinical validation standards.

Feature2-(2-Methoxybenzylamino)nicotinic AcidMemantineMinocyclineEdaravone
Primary Indication Neuroinflammation & Cognitive Deficit (Research)Alzheimer's Disease (Moderate-Severe)Neuroinflammation (Experimental)ALS / Acute Ischemic Stroke
Blood-Brain Barrier High (Predicted, Lipophilic)HighHighModerate
Anti-Inflammatory High (via Cholinergic Pathway)LowVery High Low
Anti-Excitotoxic Moderate (Indirect)Very High LowLow
Cognitive Effect Pro-Cognitive (Pro-Cholinergic)StabilizingNeutralNeutral
Side Effect Profile GI Irritation (Potential)Dizziness, ConfusionPigmentation, AutoimmunityRenal Impairment
Key Differentiator:

While Memantine is superior for halting excitotoxic cell death, 2-(2-Methoxybenzylamino)nicotinic acid offers a unique advantage in restoring cognitive function while simultaneously dampening the neuroinflammatory response typical of early-stage neurodegeneration.

Experimental Validation Protocols

To validate the neuroprotective efficacy of 2-(2-Methoxybenzylamino)nicotinic acid in your lab, use the following self-validating protocols. These assays are designed to test the specific hypothesis of anti-inflammatory neuroprotection .

Protocol A: Microglial Neuroinflammation Assay (LPS-Induced)

Objective: Determine if the compound inhibits the release of pro-inflammatory mediators (NO, TNF-


) from activated microglia.

Materials:

  • BV-2 Microglial Cell Line.

  • Lipopolysaccharide (LPS, 100 ng/mL).

  • Griess Reagent (for Nitric Oxide detection).

  • ELISA Kits (TNF-

    
    , IL-6).
    
  • Compound: 2-(2-Methoxybenzylamino)nicotinic acid (10 nM – 10

    
    M).
    

Workflow:

  • Seeding: Plate BV-2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with the compound (or vehicle DMSO <0.1%) for 1 hour.

    • Control: Minocycline (10

      
      M) as a positive control.
      
  • Induction: Add LPS (100 ng/mL) to induce inflammation. Incubate for 24h.

  • Analysis:

    • Collect supernatant.

    • Mix 50

      
      L supernatant + 50 
      
      
      
      L Griess Reagent. Incubate 10 min.
    • Measure Absorbance at 540 nm.

  • Validation Criterion: The compound must reduce NO production by >30% without significant cytotoxicity (assessed by MTT/CCK-8 assay) to be considered a "Hit".

Protocol B: Neuroprotection Against Glutamate Toxicity

Objective: Assess direct neuronal survival benefits compared to Memantine.

Materials:

  • Primary Cortical Neurons (DIV 10-14) or SH-SY5Y cells.

  • L-Glutamate (100

    
    M).
    
  • LDH Cytotoxicity Assay Kit.

  • Compound: 2-(2-Methoxybenzylamino)nicotinic acid.[1][2][3][4][5][6]

Workflow:

  • Differentiation: Differentiate SH-SY5Y cells with Retinoic Acid (10

    
    M) for 5 days to induce neuronal phenotype.
    
  • Pre-treatment: Add compound (1-10

    
    M) or Memantine (10 
    
    
    
    M) for 2 hours.
  • Insult: Expose cells to 100

    
    M Glutamate for 24 hours.
    
  • Readout: Measure LDH release in the media (marker of cell death).

  • Calculation:

    
    
    
Experimental Workflow Diagram

The following diagram outlines the decision matrix for evaluating the compound's efficacy.

ExperimentalWorkflow Start Compound Screening (10 nM - 10 µM) Assay1 Assay 1: Microglial NO Release (Anti-Inflammatory) Start->Assay1 Assay2 Assay 2: Glutamate Toxicity (Neuroprotection) Start->Assay2 Decision1 NO Reduction > 30%? Assay1->Decision1 Decision2 Survival > 50%? Assay2->Decision2 Hit Valid Neuroprotective Lead Candidate Decision1->Hit Yes Fail Discard / Re-design Decision1->Fail No Decision2->Hit Yes Decision2->Fail No

Figure 2: Screening workflow to validate dual-mechanism efficacy.

Conclusion and Strategic Recommendation

2-(2-Methoxybenzylamino)nicotinic acid distinguishes itself from standard agents like Memantine by offering a potential dual-action mechanism : mitigating neuroinflammation while supporting neuronal survival via nicotinic receptor modulation.

  • For Drug Development: It is an ideal scaffold for developing "Multi-Target Directed Ligands" (MTDLs) for Alzheimer's disease, addressing both the cholinergic deficit and the inflammatory pathology.

  • For Basic Research: It serves as a valuable chemical probe to dissect the contribution of the

    
    7 nAChR pathway in microglial polarization.
    

Recommendation: Proceed with Protocol A (Microglial Assay) as the primary screen. If the compound demonstrates significant anti-inflammatory activity (


), escalate to in vivo models of cognitive impairment (e.g., Scopolamine-induced amnesia).

References

  • Chem-Impex International. 2-(2-Methoxybenzylamino)Nicotinic Acid Product Information. (Accessed 2026).

  • Pohanka, M. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences.

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery.

  • Kikuchi, K., et al. (2013). Edaravone: a new therapeutic approach for the treatment of acute stroke. Expert Opinion on Pharmacotherapy.

  • Sigma-Aldrich. 2-(2-Methoxybenzylamino)nicotinic acid - CAS 1019372-81-6.[1][4]

Sources

Validation

"2-(2-Methoxybenzylamino)nicotinic acid" structural activity relationship (SAR) studies

This guide provides an in-depth technical analysis of 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6), focusing on its structural activity relationships (SAR) within the context of nicotinic acetylcholine rece...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Methoxybenzylamino)nicotinic acid (CAS: 1019372-81-6), focusing on its structural activity relationships (SAR) within the context of nicotinic acetylcholine receptor (nAChR) modulation and related pharmacological targets.

Executive Summary

2-(2-Methoxybenzylamino)nicotinic acid represents a critical scaffold in medicinal chemistry, primarily explored for its ability to modulate nicotinic acetylcholine receptors (nAChRs) , with specific implications for neurodegenerative diseases like Alzheimer's.[1] Beyond its neuropharmacological profile, the 2-amino-nicotinic acid core serves as a privileged structure for designing GPR40 (FFAR1) agonists and P2X7 antagonists , making it a versatile tool for probing diverse biological pathways. This guide dissects the molecular architecture of the compound, elucidating how specific structural modifications—particularly the ortho-methoxy substitution on the benzyl ring—govern its potency, selectivity, and physicochemical properties.

Core Scaffold Analysis & Chemical Identity

The molecule consists of three pharmacophoric elements:

  • Nicotinic Acid Core (Pyridine-3-carboxylic acid): Provides the essential acidic headgroup for electrostatic interactions.

  • Amino Linker (-NH-CH₂-): A flexible spacer that dictates the spatial orientation of the aromatic rings.

  • 2-Methoxybenzyl Tail: A lipophilic moiety that occupies hydrophobic pockets within the target protein.

Feature Specification
IUPAC Name 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
CAS Number 1019372-81-6
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Primary Targets nAChR (α7 PAM/Agonist), GPR40 (Agonist potential), P2X7 (Antagonist potential)
Key Property Ortho-substitution induces a "twisted" conformation, critical for receptor subtype selectivity.
Structural Activity Relationship (SAR) Deep Dive

The biological activity of 2-(2-Methoxybenzylamino)nicotinic acid is tightly regulated by the interplay between its acidic headgroup and the lipophilic tail.

A. The Nicotinic Acid Core (Headgroup)
  • Acid Functionality (C3-COOH): The carboxylic acid is non-negotiable for high-affinity binding. It typically forms a salt bridge with a conserved Arginine (Arg) or Lysine (Lys) residue in the binding pocket (e.g., Arg255 in GPR40 or homologous residues in nAChRs).

    • Modification: Converting the acid to an ester or amide generally abolishes activity, although bioisosteres like tetrazoles can sometimes be tolerated.

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor. Its position relative to the acid group (2,3-substitution pattern) creates an intramolecular hydrogen bond with the amino linker, locking the core into a planar conformation that favors binding.

B. The Amino Linker (-NH-CH₂-)
  • Flexibility vs. Rigidity: The methylene (-CH₂-) spacer introduces a degree of rotational freedom not found in N-phenyl analogs (like Niflumic acid). This flexibility allows the benzyl ring to adopt an "out-of-plane" orientation, which is often required to fit into deep, L-shaped hydrophobic pockets.

  • Hydrogen Bonding: The secondary amine (-NH-) serves as a hydrogen bond donor. Methylation of this nitrogen (to -N(Me)-) typically reduces potency by disrupting critical H-bond networks or introducing steric clash.

C. The 2-Methoxybenzyl Tail (Lipophilic Domain)
  • The "Ortho" Effect: The 2-methoxy group is the defining feature of this molecule.

    • Conformational Lock: The steric bulk of the ortho-methoxy group forces the benzyl ring to twist relative to the linker, favoring a specific "gauche" or "anti" conformation that minimizes steric strain. This pre-organization reduces the entropic cost of binding.

    • Electronic Influence: The methoxy group is an electron-donating group (EDG), increasing the electron density of the benzyl ring. This enhances

      
       stacking interactions with aromatic residues (e.g., Trp, Tyr, Phe) in the receptor's binding site.
      
    • Selectivity Switch: Compared to unsubstituted benzyl or para-substituted analogs, the ortho-methoxy group often improves selectivity for specific nAChR subtypes (e.g.,

      
      7 vs 
      
      
      
      4
      
      
      2) by exploiting subtle differences in the size of the hydrophobic accessory pocket.
SAR Summary Table
Structural ModificationEffect on Activity (General Trend)Mechanistic Rationale
Removal of 2-OMe Decrease (

5-10x)
Loss of hydrophobic contact and conformational pre-organization.
Shift to 3-OMe or 4-OMe Variable Often retains potency but alters selectivity profile; may increase metabolic liability.
Replacement of Benzyl with Phenyl Decrease (

)
Loss of flexibility; forces a more rigid, planar structure (resembles fenamates).
Esterification of COOH Abolished (Inactive)Loss of critical ionic interaction (salt bridge).
Pyridine to Benzene (Anthranilic acid) Decrease (

)
Loss of intramolecular H-bond; reduced solubility and altered pKa.
Comparative Analysis: 2-MBNA vs. Alternatives

This section compares 2-(2-Methoxybenzylamino)nicotinic acid (2-MBNA) with established reference compounds in the same chemical class.

CompoundStructure ClassPrimary TargetKey Differentiator
2-MBNA 2-Benzylamino-nicotinic acidnAChR / GPR40 Flexible linker + Ortho-methoxy provides unique conformational fit for allosteric sites.
Niflumic Acid 2-Phenylamino-nicotinic acidCOX-2 / Cl⁻ Channel Rigid linker (N-phenyl); targets enzymes/channels requiring planar inhibitors.
Mefenamic Acid N-Phenyl-anthranilic acidCOX-1/2 Benzene core (less polar); primarily an anti-inflammatory NSAID.
Fasiglifam (TAK-875) Dihydrobenzofuran acidGPR40 (Agonist) structurally related acid pharmacophore but with a much larger, rigid lipophilic tail for high potency.

Insight: 2-MBNA serves as a "bridge" scaffold. It retains the acidic core of NSAIDs (like Niflumic acid) but introduces the flexibility of a benzyl linker, shifting its pharmacology away from COX inhibition towards GPCRs (GPR40) and Ion Channels (nAChR).

Visualizing the Mechanism & SAR

The following diagram illustrates the structural logic and potential signaling pathways modulated by 2-(2-Methoxybenzylamino)nicotinic acid.

SAR_Mechanism cluster_SAR Structural Features cluster_Targets Biological Targets Compound 2-(2-Methoxybenzylamino) nicotinic acid Acid COOH Group: Salt Bridge (Arg/Lys) Compound->Acid Linker NH-CH2 Linker: Flexibility & H-Bond Compound->Linker Tail 2-OMe Benzyl: Hydrophobic Pocket Fit (Conformational Lock) Compound->Tail nAChR alpha-7 nAChR (Positive Allosteric Modulator) Acid->nAChR Electrostatic Tail->nAChR Hydrophobic Metabolism Metabolic Stability: Blocked Ortho Position Tail->Metabolism Steric Shielding Effect Neuroprotection & Cognitive Enhancement nAChR->Effect Ca2+ Influx GPR40 GPR40 (FFAR1) (Agonist Potential) GPR40->Effect Glucose Homeostasis (Indirect)

Caption: SAR map highlighting the functional roles of the acidic core, flexible linker, and lipophilic tail in receptor modulation.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These are based on standard methodologies for nicotinic acid derivatives.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (S_NAr)
  • Objective: Synthesize 2-(2-Methoxybenzylamino)nicotinic acid from commercially available precursors.

  • Reagents: 2-Chloronicotinic acid (1.0 eq), 2-Methoxybenzylamine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Copper powder (catalytic, optional), DMF or Ethanol.

  • Procedure:

    • Dissolve 2-Chloronicotinic acid (10 mmol) in DMF (20 mL).

    • Add K₂CO₃ (20 mmol) and stir at room temperature for 15 min.

    • Add 2-Methoxybenzylamine (12 mmol) dropwise.

    • Heat the reaction mixture to 100°C (or reflux if using Ethanol) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Workup: Cool to RT, pour into ice-cold water (100 mL), and acidify to pH 3–4 with 1N HCl.

    • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

    • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) – look for the characteristic methylene singlet (~4.6 ppm) and the methoxy singlet (~3.8 ppm).

Protocol B: Calcium Flux Assay (nAChR Activity)
  • Objective: Measure the positive allosteric modulation (PAM) activity on

    
    7 nAChR.
    
  • Cell Line: HEK293 cells stably expressing human

    
    7 nAChR.
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Procedure:

    • Load cells with Fluo-4 AM for 45 min at 37°C.

    • Pre-incubate cells with the test compound (2-MBNA) at varying concentrations (0.1 nM – 10 µM) for 5 min.

    • Stimulation: Inject a sub-maximal concentration of Acetylcholine (EC₂₀, typically ~1 µM).

    • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Analysis: A PAM will significantly increase the fluorescence peak compared to Acetylcholine alone. Calculate EC₅₀ and E_max.

References
  • PubChem. (n.d.). 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylic acid.[2] National Library of Medicine. Retrieved from [Link]

  • Li, Y., et al. (2023).[3] "anti/gauche Conformations Lead to Polymorphism in Homologous Phenylalkylamino-Nicotinic Acids."[3] Crystal Growth & Design. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 2-(2-Methoxybenzylamino)nicotinic Acid

Introduction 2-(2-Methoxybenzylamino)nicotinic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Methoxybenzylamino)nicotinic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic introduction of the 2-methoxybenzylamino moiety onto the nicotinic acid scaffold is a critical transformation that can be achieved through several synthetic methodologies. This guide provides a comprehensive head-to-head comparison of the most pertinent methods for the synthesis of this target molecule, offering an in-depth analysis of their underlying principles, experimental protocols, and performance metrics. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and green chemistry principles.

The primary transformation for the synthesis of 2-(2-Methoxybenzylamino)nicotinic acid involves the formation of a C-N bond between 2-chloronicotinic acid and 2-methoxybenzylamine. This guide will explore and compare the following established and modern synthetic approaches for this key reaction:

  • The Ullmann Condensation: A classical copper-catalyzed cross-coupling reaction.

  • The Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction.

  • Solvent-Free, Boric Acid-Catalyzed Synthesis: A green and efficient alternative.

  • Microwave-Assisted Synthesis: A technique to accelerate chemical transformations.

Starting Materials

The principal starting materials for the synthesis of 2-(2-Methoxybenzylamino)nicotinic acid are 2-chloronicotinic acid and 2-methoxybenzylamine.

  • 2-Chloronicotinic Acid: This is a commercially available halogenated derivative of nicotinic acid.[1][2] Its synthesis can be achieved through several routes, including the chlorination of nicotinic acid N-oxide.[3]

  • 2-Methoxybenzylamine: This is also a commercially available primary amine.

Head-to-Head Comparison of Synthesis Methods

This section will delve into the specifics of each synthetic methodology, providing a detailed comparison of their reaction conditions, performance, and practical considerations.

Method 1: The Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, traditionally employing copper or its salts as a catalyst.[4]

Causality Behind Experimental Choices:

The classical Ullmann reaction often necessitates high temperatures and polar, high-boiling point solvents to drive the reaction to completion. The copper catalyst facilitates the coupling of the amine with the aryl halide. However, these harsh conditions can sometimes lead to side reactions and the formation of tars, particularly with sensitive substrates.[4] Interestingly, for the synthesis of some 2-anilinonicotinic acids, it has been observed that the reaction can proceed with improved yields in the absence of a copper catalyst, suggesting that for this particular substrate class, thermal conditions alone may be sufficient to promote the nucleophilic aromatic substitution.[4]

Reaction Scheme:

Ullmann Condensation 2-Chloronicotinic_acid 2-Chloronicotinic acid Reaction Reaction 2-Chloronicotinic_acid->Reaction 2-Methoxybenzylamine 2-Methoxybenzylamine 2-Methoxybenzylamine->Reaction Product 2-(2-Methoxybenzylamino)nicotinic acid Catalyst Cu Catalyst (optional) Catalyst->Reaction Solvent High-boiling solvent (e.g., xylene, n-amyl alcohol) Solvent->Reaction Heat Heat (140-150°C) Heat->Reaction Reaction->Product

Caption: General scheme for the Ullmann condensation.

Experimental Protocol (Representative):

A typical procedure for a related Ullmann-type reaction involves refluxing 2-chloronicotinic acid with the corresponding aniline in a high-boiling solvent like xylene or n-amyl alcohol for an extended period (e.g., 24 hours).[4] The use of a copper catalyst is traditional, though as noted, may not always be necessary or beneficial.[4]

Performance:

For the synthesis of a variety of 2-anilinonicotinic acids, yields can be moderate, and the harsh reaction conditions are a significant drawback.[4] Tar formation is a common issue, which can complicate product purification.[4]

Method 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It has become a cornerstone of modern organic synthesis due to its broad substrate scope, milder reaction conditions, and generally high yields.[6][7]

Causality Behind Experimental Choices:

This reaction relies on a palladium catalyst, typically in the form of a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine-based ligand. The choice of ligand is crucial for the success of the reaction and is often tailored to the specific substrates. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.[6][8][9] The use of a suitable base, such as cesium carbonate or sodium tert-butoxide, is essential for the deprotonation step.

Reaction Scheme:

Buchwald-Hartwig Amination 2-Chloronicotinic_acid 2-Chloronicotinic acid Reaction Reaction 2-Chloronicotinic_acid->Reaction 2-Methoxybenzylamine 2-Methoxybenzylamine 2-Methoxybenzylamine->Reaction Product 2-(2-Methoxybenzylamino)nicotinic acid Catalyst Pd(OAc)₂ Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heat Heat Heat->Reaction Reaction->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol (Representative):

A general procedure for the Buchwald-Hartwig amination involves combining the aryl halide (2-chloronicotinic acid), the amine (2-methoxybenzylamine), a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in an inert solvent like toluene.[10] The mixture is then heated under an inert atmosphere until the reaction is complete.

Performance:

The Buchwald-Hartwig amination typically offers good to excellent yields for a wide range of substrates.[6] The milder reaction conditions compared to the Ullmann condensation make it compatible with a broader array of functional groups.

Method 3: Solvent-Free, Boric Acid-Catalyzed Synthesis

In a push towards more environmentally friendly synthetic methods, a solvent-free approach utilizing boric acid as a catalyst has been developed for the synthesis of 2-(arylamino)nicotinic acids.[11][12]

Causality Behind Experimental Choices:

This method leverages the ability of boric acid to act as a mild Lewis acid catalyst. It is proposed that boric acid activates the 2-chloronicotinic acid towards nucleophilic attack by the amine.[11] The absence of a solvent not only reduces the environmental impact but can also lead to higher reaction concentrations and, consequently, faster reaction rates.

Reaction Scheme:

Boric Acid Catalyzed Synthesis 2-Chloronicotinic_acid 2-Chloronicotinic acid Reaction Reaction 2-Chloronicotinic_acid->Reaction 2-Methoxybenzylamine 2-Methoxybenzylamine 2-Methoxybenzylamine->Reaction Product 2-(2-Methoxybenzylamino)nicotinic acid Catalyst Boric Acid (H₃BO₃) Catalyst->Reaction Heat Heat (e.g., 120°C) Heat->Reaction Reaction->Product

Caption: General scheme for the boric acid-catalyzed synthesis.

Experimental Protocol (Representative):

For the synthesis of a related compound, flunixin, a mixture of 2-chloronicotinic acid, the corresponding aniline, and a catalytic amount of boric acid is heated at 120°C under solvent-free conditions.[11][12] The reaction is typically complete within a few hours.

Performance:

This method has been shown to provide good to excellent yields for a variety of 2-(arylamino)nicotinic acids.[11] The short reaction times, straightforward workup, and the use of an inexpensive and environmentally benign catalyst are significant advantages.[11][12]

Method 4: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[4][13]

Causality Behind Experimental Choices:

Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can significantly enhance the rate of chemical reactions. For the synthesis of 2-aminonicotinic acids, microwave-assisted methods have been successfully employed, often using water as a solvent, which is a significant green chemistry advantage.

Reaction Scheme:

Microwave-Assisted Synthesis 2-Chloronicotinic_acid 2-Chloronicotinic acid Reaction Reaction 2-Chloronicotinic_acid->Reaction 2-Methoxybenzylamine 2-Methoxybenzylamine 2-Methoxybenzylamine->Reaction Product 2-(2-Methoxybenzylamino)nicotinic acid Solvent Solvent (e.g., Water) Solvent->Reaction Microwave Microwave Irradiation Microwave->Reaction Reaction->Product

Caption: General scheme for microwave-assisted synthesis.

Experimental Protocol (Representative):

A representative procedure for the synthesis of 2-aminonicotinic acids involves heating a mixture of 2-chloronicotinic acid and the amine in water under microwave irradiation. For some substrates, the addition of a base like diisopropylethylamine can be beneficial.[13]

Performance:

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[4][13] The ability to use water as a solvent further enhances the green credentials of this method.

Quantitative Data Summary

Synthesis MethodCatalystSolventTemperature (°C)Reaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Ullmann Condensation Copper (optional)High-boiling (e.g., xylene)140-150~24 hModerateVariableClassical, well-establishedHarsh conditions, long reaction times, potential for tar formation
Buchwald-Hartwig Amination PalladiumToluene~110~8 hGood to ExcellentGenerally highBroad scope, mild conditions, high yieldsUse of expensive and toxic palladium and ligands
Boric Acid-Catalyzed Boric AcidSolvent-free~120< 1 hGood to ExcellentHighGreen, fast, inexpensive catalyst, simple workupMay not be suitable for all substrates
Microwave-Assisted None or BaseWater120-200Minutes to hoursGood to ExcellentHighExtremely fast, high yields, green solventRequires specialized microwave equipment

Note: The data presented in this table is based on representative procedures for the synthesis of analogous 2-(arylamino)nicotinic acids. Specific yields and conditions for 2-(2-Methoxybenzylamino)nicotinic acid may vary.

Conclusion and Recommendations

The synthesis of 2-(2-Methoxybenzylamino)nicotinic acid can be effectively achieved through several distinct methodologies, each with its own set of advantages and disadvantages.

  • The Ullmann condensation , while a classical approach, is largely superseded by more modern methods due to its harsh reaction conditions and often moderate yields.

  • The Buchwald-Hartwig amination stands out as a highly reliable and versatile method, offering excellent yields under relatively mild conditions. It is a strong choice for laboratory-scale synthesis where high purity and yield are paramount. However, the cost and toxicity of the palladium catalyst and associated ligands may be a consideration for large-scale production.

  • The solvent-free, boric acid-catalyzed method presents a compelling green and efficient alternative. Its operational simplicity, short reaction times, and the use of an inexpensive and environmentally friendly catalyst make it an attractive option, particularly for process development and scale-up where sustainability and cost-effectiveness are critical.

  • Microwave-assisted synthesis offers a significant advantage in terms of reaction speed and can often provide high yields. This method is particularly well-suited for rapid library synthesis and reaction optimization in a research and development setting.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements. For small-scale, high-purity synthesis, the Buchwald-Hartwig amination is a robust choice. For a more sustainable, scalable, and cost-effective approach, the solvent-free, boric acid-catalyzed method is highly recommended. The application of microwave assistance can further enhance the efficiency of these methods.

References

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]

  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-337.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research, volume 108.
  • Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-337.
  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 19, 2026, from [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (2023). ResearchGate. [Link]

  • Al-dujaili, A. H. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-1006.
  • Synthesis of 2-hydroxynicotinamide by microwave irradi
  • 2-Chloronicotinic acid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

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Comparative

A Comparative Analysis of 2-(2-Methoxybenzylamino)nicotinic Acid and Existing Neurological Disorder Therapies

A Guide for Researchers and Drug Development Professionals The landscape of neurological disorder treatment is one of continuous evolution, driven by the urgent need for more effective and better-tolerated therapies. In...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

The landscape of neurological disorder treatment is one of continuous evolution, driven by the urgent need for more effective and better-tolerated therapies. In this guide, we provide a detailed comparison of the novel compound 2-(2-Methoxybenzylamino)nicotinic acid, also known as VMY-2-95, with established treatments for select neurological disorders. This analysis is grounded in available preclinical data and aims to offer a forward-looking perspective for the research and drug development community.

Introduction: The Unmet Need in Neurological Therapeutics

Neurological disorders such as Alzheimer's disease and Parkinson's disease present significant therapeutic challenges. Existing treatments often provide symptomatic relief but fall short of modifying the underlying disease progression. The complexity of the central nervous system (CNS) and the multifactorial nature of these diseases necessitate the exploration of novel molecular targets and therapeutic agents.

Profiling 2-(2-Methoxybenzylamino)nicotinic Acid (VMY-2-95)

2-(2-Methoxybenzylamino)nicotinic acid, identified in research as VMY-2-95, has emerged as a promising compound in neuropharmacology.[1] It is a potent and highly selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR), a key player in cognitive function and neurodegenerative processes.[2][3]

Pharmacological Profile and Preclinical Data

Preclinical studies have demonstrated that VMY-2-95 possesses favorable drug-like properties.[2][3] It is water-soluble, chemically stable, and exhibits high permeability in Caco-2 cell models, suggesting good intestinal absorption.[2][3]

Table 1: Preclinical Pharmacokinetic Properties of VMY-2-95

ParameterValueSpeciesReference
Affinity (Ki) for α4β2 nAChR Picomolar-[3]
Apparent Partition Coefficient 0.682-[2][3]
Oral Bioavailability YesRat[2]
Plasma Half-life (t½) ~9 hoursRat[2][3]
Time to Max Plasma Conc. (Tmax) 0.9 hoursRat[2][3]
Max Brain Tissue Concentration 2.3 µg/gRat[2][3]
Blood-Brain Barrier Penetration YesRat[2]

These data indicate that VMY-2-95 is orally bioavailable and can effectively reach its target in the CNS.[2] Its high affinity and selectivity for the α4β2 nAChR subtype are particularly noteworthy, as this receptor is implicated in the pathophysiology of several neurological disorders.

Proposed Mechanism of Action

The therapeutic potential of VMY-2-95 in neurological disorders is hypothesized to stem from its activity as an antagonist of the α4β2 nAChR.[3] Dysregulation of nicotinic receptor signaling is a feature of conditions like Alzheimer's disease. By modulating these receptors, VMY-2-95 could potentially normalize cholinergic signaling, which is crucial for learning and memory.

Comparative Analysis: VMY-2-95 vs. Standard-of-Care for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[4] Current treatments primarily offer symptomatic relief.

Existing Treatments for Alzheimer's Disease

Standard therapies for AD include cholinesterase inhibitors (e.g., Donepezil, Rivastigmine, Galantamine) and NMDA receptor antagonists (e.g., Memantine).

  • Cholinesterase Inhibitors: These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, in the brain. They inhibit the enzymes that break down acetylcholine.

  • NMDA Receptor Antagonists: Memantine works by regulating the activity of glutamate, another neurotransmitter involved in learning and memory. Excessive glutamate can lead to neuronal damage.

More recently, anti-amyloid monoclonal antibodies (e.g., Lecanemab, Donanemab) have been approved, which target the underlying amyloid pathology of AD.

Head-to-Head Comparison

A direct clinical comparison between VMY-2-95 and existing AD treatments is not yet available. However, a theoretical comparison based on their mechanisms of action highlights potential advantages and differences.

Table 2: Mechanistic Comparison of VMY-2-95 and Existing Alzheimer's Disease Treatments

Therapeutic AgentPrimary Mechanism of ActionPotential Advantages of VMY-2-95
VMY-2-95 Selective α4β2 nAChR antagonistHighly specific target engagement, potentially leading to fewer off-target side effects. May offer a novel approach to modulating cholinergic signaling.
Cholinesterase Inhibitors Non-selective increase of acetylcholineVMY-2-95's selectivity could offer a more refined modulation of the cholinergic system.
Memantine NMDA receptor antagonistVMY-2-95 targets a different neurotransmitter system, offering a potential for combination therapy or an alternative for patients who do not respond to glutamatergic modulators.
Anti-amyloid Antibodies Removal of amyloid-β plaquesVMY-2-95 offers a symptomatic and potentially neuroprotective approach that is independent of amyloid clearance, which could be beneficial at different stages of the disease or in patients with mixed pathologies.
The Emerging Role of Nicotinic Acid (Niacin) in Neurodegeneration

It is crucial to distinguish 2-(2-Methoxybenzylamino)nicotinic acid from nicotinic acid (niacin or vitamin B3). While both are nicotinic acid derivatives, their pharmacological actions differ significantly. Interestingly, increased dietary intake of niacin has been correlated with a reduced risk of AD and age-related cognitive decline.[5][6] Niacin is being investigated in clinical trials for Alzheimer's and Parkinson's diseases for its potential to limit amyloid and tau pathologies.[5][6] This highlights the therapeutic potential of targeting pathways related to nicotinic acid and its derivatives in neurodegenerative diseases.

Experimental Protocols for Comparative Efficacy Studies

To rigorously evaluate the therapeutic potential of VMY-2-95 against existing treatments, a series of preclinical and clinical studies are necessary.

Preclinical Evaluation in Animal Models of Alzheimer's Disease

A standard experimental workflow would involve using transgenic mouse models of AD that exhibit key pathological features of the disease, such as amyloid plaques and cognitive deficits.

Experimental Workflow: Preclinical Efficacy of VMY-2-95 in an AD Mouse Model

G cluster_0 Phase 1: Animal Model and Treatment cluster_1 Phase 2: Post-Treatment Assessment cluster_2 Phase 3: Data Analysis and Comparison A Transgenic AD Mouse Model (e.g., 5XFAD) B Baseline Cognitive Assessment (e.g., Morris Water Maze) A->B C Randomization into Treatment Groups: - Vehicle Control - VMY-2-95 - Donepezil (Positive Control) B->C D Chronic Oral Administration (e.g., 8 weeks) C->D E Post-Treatment Cognitive Assessment D->E F Brain Tissue Collection E->F I Statistical Analysis of Cognitive Data E->I G Biochemical Analysis: - Aβ plaque load - Neuroinflammatory markers F->G H Synaptic Plasticity Measurement (e.g., LTP) F->H G->I J Comparison of Pathological Markers G->J H->I K Correlation of Behavioral and Biochemical Outcomes I->K J->K

Caption: Workflow for preclinical comparison of VMY-2-95 and an existing AD drug.

Proposed Clinical Trial Design

Following promising preclinical results, a randomized, double-blind, placebo-controlled Phase 2 clinical trial would be the next logical step.

Clinical Trial Design: VMY-2-95 in Mild-to-Moderate Alzheimer's Disease

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Follow-up and Endpoints A Screening and Enrollment (Mild-to-Moderate AD) B Randomized Assignment A->B C VMY-2-95 (Low Dose) B->C D VMY-2-95 (High Dose) B->D E Placebo B->E F Active Comparator (e.g., Donepezil) B->F G 24-Week Treatment Period C->G D->G E->G F->G H Primary Endpoint: Change in ADAS-Cog Score G->H I Secondary Endpoints: - CDR-SB - Biomarkers (CSF Aβ, Tau) G->I J Safety and Tolerability Assessment G->J

Caption: A proposed Phase 2 clinical trial design for VMY-2-95 in Alzheimer's disease.

Future Directions and Conclusion

2-(2-Methoxybenzylamino)nicotinic acid (VMY-2-95) represents a novel and promising therapeutic candidate for neurological disorders, particularly those involving cholinergic deficits like Alzheimer's disease. Its high selectivity for the α4β2 nAChR and favorable pharmacokinetic profile warrant further investigation. While direct comparative data with existing treatments are not yet available, the distinct mechanism of action of VMY-2-95 suggests it could offer a valuable alternative or complementary approach to current therapeutic strategies. Rigorous preclinical and clinical studies, as outlined in this guide, will be essential to fully elucidate its therapeutic potential and position it within the evolving landscape of neurological disorder treatment.

References

  • Preclinical Studies of the Potent and Selective Nicotinic α4β2 Receptor Ligand VMY-2-95. (n.d.).
  • 2-(2-Methoxybenzylamino)Nicotinic Acid – Chem-Impex. (n.d.).
  • Preclinical studies of the potent and selective nicotinic α4β2 receptor ligand VMY-2-95. (2015, February 2).
  • Nicotinic acid - Wikipedia. (n.d.).
  • Study Details | NCT06582706 | Nicotinic Acid for the Treatment of Alzheimer's Disease. (2025, March 5).
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3).
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC. (2017, December 1).
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (n.d.).
  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC. (n.d.).
  • Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing. (2025, March 3).
  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - Frontiers. (2022, May 31).
  • The Influence of Nicotinamide on Health and Disease in the Central Nervous System. (2018).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methoxybenzylamino)nicotinic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(2-Methoxybenzylamino...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(2-Methoxybenzylamino)nicotinic acid, a compound with potential therapeutic applications, requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of why each piece of personal protective equipment (PPE) is critical. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring that your vital work proceeds with the highest standards of safety.

Core Principles of Chemical Handling Safety

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense.[4] It is used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) to minimize exposure.[4] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[4][5]

Recommended Personal Protective Equipment

Based on the chemical structure of 2-(2-Methoxybenzylamino)nicotinic acid, the following PPE is recommended to mitigate the risks of skin and eye irritation, and potential respiratory effects.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides good resistance to a range of chemicals, including acids and amines.[6][7][8] Double-gloving is recommended for extended procedures.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and dust.[8][9][10][11] A face shield offers an additional layer of protection for the entire face.[8][11][12]
Body Protection Flame-resistant lab coatA lab coat protects the skin and personal clothing from spills.[13][14] Flame-resistant material is an added precaution.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRecommended when working with powders outside of a fume hood or when there is a risk of aerosol generation.[10][11][15]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.[14]

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.[8][11][12]

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair.

Doffing Procedure (to be performed in a designated area):
  • Gloves (Outer Pair): If double-gloved, remove the outer pair using a glove-to-glove technique and dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward to contain any contamination. Place it in a designated receptacle for laundering or disposal.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the proper technique and dispose of them.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Handling 2-(2-Methoxybenzylamino)nicotinic Acid A Start: Assess the Task B Is the material a solid powder? A->B D Are you working with a solution? A->D C Will the procedure generate dust or aerosols? B->C Yes F Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles B->F No C->F No I Work in a Fume Hood C->I Yes E Is there a splash hazard? D->E E->F No G Add Face Shield E->G Yes G->F H Add NIOSH-Approved Respirator I->H

Caption: PPE Selection Workflow

Disposal Plan for Contaminated Materials

All disposable PPE and materials that have come into contact with 2-(2-Methoxybenzylamino)nicotinic acid must be treated as chemical waste.

  • Segregation: Contaminated items (gloves, wipes, etc.) should be placed in a designated, labeled, and sealed chemical waste bag or container.

  • Containerization: The primary waste container should be kept closed when not in use and stored in a secondary container to prevent spills.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not mix with general waste.

Visualizing the Disposal Workflow

The following diagram outlines the correct procedure for disposing of contaminated materials.

Disposal_Workflow Disposal Workflow for Contaminated Materials A Start: Material is Contaminated B Place in a Labeled, Sealed Chemical Waste Bag A->B C Store Waste Bag in a Secondary Container B->C D Ensure Container is Clearly Labeled with Chemical Name and Hazards C->D E Arrange for Pickup by Certified Chemical Waste Disposal Service D->E F End: Safe and Compliant Disposal E->F

Caption: Contaminated Material Disposal

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Our commitment is to empower you with the knowledge and tools to work safely and effectively.

References

  • SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels.
  • OSHA Education Center. Staying Safe: A Guide to Personal Protective Equipment.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Occupational Safety and Health Administration. Personal Protective Equipment - Standards.
  • OSHA Education Center. (2025, March 10). OSHA Guidelines PPE for Construction: Essential Safety Gear.
  • Occupational Safety and Health Administration. OSHA FACTSHEET PPE.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Centers for Disease Control and Prevention. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Personal Protection Equipment.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • International Association of Fire Chiefs. NIOSH Pocket Guide to Chemical Hazards.
  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit).
  • Safety Data Sheet. (2021, May 27).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
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  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2004, April 7). MATERIAL SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. Material Safety Data Sheet: Nicotinic Acid.
  • PubChem. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid.
  • Fisher Scientific. (2010, May 21). SAFETY DATA SHEET: Niacin.
  • Carl ROTH. Safety Data Sheet: Nicotinic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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